molecular formula C10H5ClFNO2 B069250 4-Chloro-6-fluoroquinoline-3-carboxylic acid CAS No. 179024-67-0

4-Chloro-6-fluoroquinoline-3-carboxylic acid

Cat. No.: B069250
CAS No.: 179024-67-0
M. Wt: 225.6 g/mol
InChI Key: NEMDTRIVHUEXJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a high-value chemical scaffold of significant interest in medicinal chemistry and drug discovery. This multifunctional quinoline derivative serves as a critical synthetic intermediate for the development of novel therapeutic agents. Its core structure, featuring both a carboxylic acid and halogen substituents (chloro and fluoro), makes it a versatile building block for constructing more complex molecules via amide coupling and metal-catalyzed cross-coupling reactions.

Properties

IUPAC Name

4-chloro-6-fluoroquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClFNO2/c11-9-6-3-5(12)1-2-8(6)13-4-7(9)10(14)15/h1-4H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMDTRIVHUEXJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90392547
Record name 4-chloro-6-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179024-67-0
Record name 4-chloro-6-fluoroquinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90392547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, synthetic methodologies, and biological context of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. The information is intended to support research and development activities in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is a halogenated quinoline derivative. The presence of the carboxylic acid group at the 3-position and the halogen atoms at the 4- and 6-positions significantly influences its chemical reactivity and potential biological activity.[1]

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 179024-67-0[2]
Molecular Formula C₁₀H₅ClFNO₂[2]
Molecular Weight 225.60 g/mol [2][3]
Appearance White to Yellow Solid[2]
Boiling Point 355.6°C at 760 mmHg (Calculated)[4]
Density 1.55 g/cm³ (Calculated)[4]
Topological Polar Surface Area 50.2 Ų[2]
XLogP3 2.72550[4]
Spectral Data Interpretation
  • ¹H NMR: The spectrum would show signals corresponding to the aromatic protons on the quinoline ring system. The chemical shifts and coupling constants would be influenced by the electron-withdrawing effects of the chlorine, fluorine, and carboxylic acid groups. The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The spectrum would display ten distinct signals for the carbon atoms of the quinoline core and the carboxyl group. The carbonyl carbon of the carboxylic acid would be found significantly downfield.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the carboxylic acid functional group. This includes a very broad O-H stretching band from approximately 2500-3300 cm⁻¹ and a sharp, strong C=O (carbonyl) stretching band around 1700-1725 cm⁻¹.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of small molecules such as CO₂, H₂O, and HCl, which is characteristic of quinolone carboxylic acids.

Experimental Protocols & Synthesis

The synthesis of this compound can be achieved through a multi-step process. A common and effective strategy is the Gould-Jacobs reaction, followed by chlorination and hydrolysis.

Proposed Synthesis Workflow

The logical flow for the synthesis is outlined below, starting from the readily available precursor, 4-fluoroaniline.

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Chlorination cluster_3 Step 4: Hydrolysis A 4-Fluoroaniline C Diethyl 2-((4-fluoroanilino)methylene)malonate A->C Reaction B Diethyl 2-(ethoxymethylene)malonate B->C D Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., in Diphenyl ether) E Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate D->E POCl₃ or SOCl₂ F This compound (Target Compound) E->F Base (e.g., NaOH) then Acid

Caption: Proposed synthetic pathway for this compound.

Detailed Methodologies

Step 1 & 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate via Gould-Jacobs Reaction This procedure is based on the well-established Gould-Jacobs reaction for quinoline synthesis.

  • Reaction Setup: In a round-bottom flask, combine 4-fluoroaniline with one equivalent of diethyl 2-(ethoxymethylene)malonate.

  • Condensation: Heat the mixture gently (e.g., 100-120°C) for 1-2 hours to facilitate the initial condensation reaction and removal of ethanol.

  • Cyclization: Add the resulting intermediate to a high-boiling point solvent, such as diphenyl ether, and heat to approximately 250°C. This high temperature induces thermal cyclization to form the quinoline ring system.

  • Isolation: Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product. The solid ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate can then be collected by filtration.

Step 3: Chlorination of the 4-hydroxy intermediate

  • Reaction: Suspend the dried ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃).

  • Heating: Heat the mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Work-up: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

  • Extraction: Neutralize the aqueous solution and extract the product, ethyl 4-chloro-6-fluoroquinoline-3-carboxylate, using an organic solvent like dichloromethane or ethyl acetate. Purify the crude product by column chromatography or recrystallization.

Step 4: Hydrolysis to the Carboxylic Acid This final step converts the ethyl ester to the target carboxylic acid.

  • Saponification: Dissolve the ethyl 4-chloro-6-fluoroquinoline-3-carboxylate in a mixture of ethanol and an aqueous solution of a base, such as sodium hydroxide (NaOH).

  • Reflux: Heat the mixture to reflux for several hours to ensure complete hydrolysis of the ester.

  • Acidification: After cooling the reaction to room temperature, acidify the mixture with a strong acid like concentrated hydrochloric acid (HCl) to a pH of approximately 1.

  • Isolation: The desired product, this compound, will precipitate out of the acidic solution. Collect the solid by filtration, wash with water, and dry under vacuum.

Biological Activity and Mechanism of Action

While specific studies on this compound are limited, its core structure is characteristic of fluoroquinolone antibiotics. This class of compounds is known for its broad-spectrum antibacterial activity.

General Mechanism of Fluoroquinolones

Fluoroquinolones function by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][3][5] These enzymes are critical for bacterial DNA replication, transcription, and repair.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process necessary to relieve torsional stress during replication. Fluoroquinolones stabilize the complex between DNA gyrase and the cleaved DNA, leading to a halt in replication and ultimately cell death.[2][5]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for separating interlinked daughter DNA strands after replication. By inhibiting topoisomerase IV, fluoroquinolones prevent cell division.[1][5]

The interaction blocks the movement of the DNA replication fork, triggering a cascade of events that result in bacterial cell death.[1][3]

G cluster_pathway Bacterial DNA Replication FQ This compound (Fluoroquinolone) Gyrase DNA Gyrase (Target in Gram-negative) FQ->Gyrase Inhibits TopoIV Topoisomerase IV (Target in Gram-positive) FQ->TopoIV Inhibits Replication DNA Replication & Transcription Gyrase->Replication TopoIV->Replication Death Bacterial Cell Death Replication->Death Blockage leads to

Caption: General mechanism of action for fluoroquinolone-class antibiotics.

References

In-Depth Technical Guide: Physicochemical Characteristics of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various quinolone-based pharmaceuticals. This document outlines its known physical and chemical properties, provides detailed experimental protocols for its synthesis and analysis, and includes visualizations of relevant chemical pathways.

Core Physicochemical Properties

General and Computational Properties
PropertyValueSource
Molecular Formula C₁₀H₅ClFNO₂[1]
Molecular Weight 225.603 g/mol [1]
Appearance White to yellow solid[1]
XLogP3-AA (Computed) 2.4[2]
Hydrogen Bond Donor Count (Computed) 1[2]
Hydrogen Bond Acceptor Count (Computed) 4[2]
Topological Polar Surface Area (Computed) 50.2 Ų[2]
Thermal and Acid-Base Properties (Estimated)

Direct experimental values for the melting point, boiling point, and pKa of this compound are not widely reported. The data below for a structurally similar compound, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, is provided for estimation purposes. The pKa value is a general estimate for quinoline carboxylic acids.

PropertyEstimated ValueNotes
Melting Point 242-245 °CBased on the related compound 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.[3]
Boiling Point > 300 °C (decomposes)Typical for quinolone carboxylic acids.
pKa ~5-6Estimated based on the carboxylic acid group attached to the quinoline core.
Solubility Profile (Qualitative)

Quinoline carboxylic acids generally exhibit low solubility in water and higher solubility in polar organic solvents.

SolventSolubility
WaterSparingly soluble
Dimethyl Sulfoxide (DMSO)Soluble
Dimethylformamide (DMF)Soluble
MethanolSlightly soluble
EthanolSlightly soluble
ChloroformInsoluble
HexaneInsoluble

Predicted Spectral Data

While specific spectra for this compound are not available, the following table outlines the expected characteristic signals based on its functional groups.

SpectroscopyExpected Peaks and Signals
¹H NMR Aromatic protons on the quinoline ring are expected in the range of 7.5-9.0 ppm. The carboxylic acid proton will likely appear as a broad singlet downfield (>10 ppm).
¹³C NMR Carbonyl carbon of the carboxylic acid is expected around 165-175 ppm. Aromatic and quinoline ring carbons will appear in the 110-150 ppm range.
IR Spectroscopy A broad O-H stretch from the carboxylic acid is expected around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid will be present around 1700-1730 cm⁻¹. C-Cl and C-F stretches will appear in the fingerprint region (< 1400 cm⁻¹).
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z = 225.6. Fragmentation may involve the loss of CO₂ (44 amu) and HCl (36.5 amu).

Experimental Protocols

The following are representative experimental protocols for the synthesis and analysis of this compound, based on established methods for similar compounds.

Synthesis via Gould-Jacobs Reaction

The Gould-Jacobs reaction is a widely used method for the synthesis of quinolines.[4] This protocol is a representative adaptation for the synthesis of this compound.

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Diphenyl ether

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated at 100-120°C for 1-2 hours. Ethanol, formed as a byproduct, is removed by distillation.

  • Cyclization: The resulting intermediate, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, is added to a larger volume of diphenyl ether preheated to 250°C. The reaction mixture is maintained at this temperature for 30-60 minutes to facilitate cyclization.

  • Hydrolysis: After cooling, the reaction mixture is treated with a 10% aqueous solution of sodium hydroxide and refluxed for 1-2 hours to hydrolyze the ester group.

  • Acidification and Isolation: The aqueous layer is separated and acidified with concentrated hydrochloric acid until the pH is acidic, leading to the precipitation of the crude this compound.

  • Purification: The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of DMF and water.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol describes a general method for the analysis of quinolone carboxylic acids, which can be adapted for this compound.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). A typical starting condition could be 80:20 (aqueous:organic), with a gradient to increase the organic phase.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at approximately 280 nm and 320 nm.

  • Injection Volume: 10-20 µL.

Procedure:

  • Standard Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or methanol) at a concentration of 1 mg/mL. A series of dilutions are made to create calibration standards.

  • Sample Preparation: The sample containing the analyte is dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: The prepared standards and samples are injected into the HPLC system. The retention time and peak area of the analyte are recorded.

  • Quantification: A calibration curve is generated by plotting the peak areas of the standards against their concentrations. The concentration of the analyte in the sample is determined from this curve.

Visualizations

The following diagrams, generated using Graphviz, illustrate key chemical pathways related to this compound.

Gould_Jacobs_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Intermediate_1 Condensation Product 3-Chloro-4-fluoroaniline->Intermediate_1 Condensation DEEM Diethyl ethoxymethylenemalonate DEEM->Intermediate_1 Intermediate_2 Cyclized Ester Intermediate_1->Intermediate_2 Thermal Cyclization Product 4-Chloro-6-fluoroquinoline- 3-carboxylic acid Intermediate_2->Product Hydrolysis & Acidification

Caption: Gould-Jacobs reaction pathway for the synthesis of this compound.

Fluoroquinolone_MOA cluster_bacterial_enzymes Bacterial DNA Replication Enzymes Fluoroquinolone This compound (and its derivatives) DNA_Gyrase DNA Gyrase (in Gram-negative bacteria) Fluoroquinolone->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (in Gram-positive bacteria) Fluoroquinolone->Topo_IV Inhibition Replication_Fork DNA Replication Fork DNA_Gyrase->Replication_Fork Relieves supercoiling Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topo_IV->Replication_Fork Decatenates daughter chromosomes Topo_IV->Cell_Death DNA Bacterial DNA DNA->Replication_Fork Replication Replication_Fork->Cell_Death Replication Arrest

Caption: Mechanism of action of fluoroquinolones, inhibiting bacterial DNA replication.

References

Elucidation of the Molecular Structure of 4-Chloro-6-fluoroquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a quinoline derivative of interest in medicinal chemistry and drug discovery. This document outlines the key molecular characteristics, a plausible synthetic route, and the expected spectroscopic data for this compound.

Molecular Structure and Properties

This compound possesses a rigid heterocyclic core, which is a common scaffold in a variety of biologically active compounds. The presence of a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position significantly influences its chemical reactivity and potential biological activity.

Below is a diagram of the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC10H5ClFNO2[1]
Molecular Weight225.60 g/mol [1]
CAS Number179024-67-0[1]
AppearanceWhite to off-white solid (Predicted)N/A
Melting Point>250 °C (Predicted)N/A
SolubilitySoluble in DMSO and DMF (Predicted)N/A

Proposed Synthesis

A plausible synthetic route for this compound is adapted from the well-established Gould-Jacobs reaction, a powerful method for the synthesis of quinolines. This proposed multi-step synthesis starts from commercially available 4-fluoroaniline.

The proposed synthetic pathway is illustrated below.

G A 4-Fluoroaniline C Intermediate A A->C Condensation B Diethyl (ethoxymethylene)malonate B->C E Intermediate B (Ester) C->E Thermal Cyclization Heat D High-boiling solvent (e.g., Dowtherm A) D->E G 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid E->G Hydrolysis F NaOH / H2O, then HCl F->G I This compound G->I Chlorination H POCl3 / PCl5 H->I

Caption: Proposed Synthetic Pathway for this compound.

Experimental Protocol (Hypothetical)

Step 1: Synthesis of Diethyl 2-((4-fluorophenyl)amino)methylene)malonate (Intermediate A)

A mixture of 4-fluoroaniline (1.0 eq) and diethyl (ethoxymethylene)malonate (1.05 eq) is heated at 100-110 °C for 2 hours. The reaction mixture is then cooled to room temperature, and the resulting solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate B)

Intermediate A is added portion-wise to a preheated high-boiling point solvent, such as Dowtherm A, at 240-250 °C. The mixture is maintained at this temperature for 30 minutes. After cooling, the reaction mixture is diluted with hexane, and the precipitated solid is filtered, washed with hexane, and dried.

Step 3: Synthesis of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Compound G)

Intermediate B is suspended in a 10% aqueous sodium hydroxide solution and heated to reflux for 2-3 hours. The solution is then cooled and acidified with concentrated hydrochloric acid to a pH of approximately 2. The resulting precipitate is filtered, washed with water, and dried to yield the carboxylic acid.

Step 4: Synthesis of this compound (Target Compound I)

A mixture of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid and phosphorus oxychloride (POCl₃) (5-10 eq) is heated at reflux for 4-6 hours. The excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice. The resulting precipitate is collected by filtration, washed thoroughly with cold water, and dried under vacuum to afford the final product.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for this compound based on its structure and data from analogous compounds.

Table 2: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~13.5br s--COOH
~9.1s-H2
~8.2ddJ = 9.0, 5.0 HzH5
~7.9ddJ = 9.0, 3.0 HzH8
~7.7dddJ = 9.0, 9.0, 3.0 HzH7

Table 3: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~166C=O (Carboxylic Acid)
~160 (d, J_CF ≈ 250 Hz)C6
~148C2
~145C4
~144C8a
~135 (d, J_CF ≈ 10 Hz)C5
~128C3
~125 (d, J_CF ≈ 25 Hz)C7
~122C4a
~110 (d, J_CF ≈ 22 Hz)C8

Table 4: Predicted FT-IR Spectral Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3300-2500BroadO-H stretch (Carboxylic Acid)
~1720StrongC=O stretch (Carboxylic Acid)
~1600, ~1500, ~1450Medium-StrongC=C and C=N aromatic stretching
~1250StrongC-O stretch and O-H bend
~1100StrongC-F stretch
~850MediumC-Cl stretch

Table 5: Predicted Mass Spectrometry Data (Electron Ionization)

m/zPredicted Fragment
225/227[M]⁺ (Molecular ion, showing isotopic pattern for Cl)
208/210[M - OH]⁺
180/182[M - COOH]⁺
145[M - COOH - Cl]⁺

Experimental Workflow for Structure Elucidation

The structural confirmation of a newly synthesized batch of this compound would typically follow the workflow outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Chemical Synthesis purification Purification (Recrystallization/Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir FT-IR Spectroscopy purification->ir data_analysis Data Interpretation & Comparison nmr->data_analysis ms->data_analysis ir->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: General workflow for the synthesis and structural elucidation of a chemical compound.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and predictive spectroscopic analysis. The provided data serves as a robust reference for researchers involved in the synthesis, characterization, and application of this and related quinoline derivatives in the field of drug development. Experimental verification of the proposed synthesis and predicted spectral data is recommended for definitive structural confirmation.

References

The Cornerstone of Fluoroquinolone Antibiotics: A Technical Guide to 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, a pivotal intermediate in the synthesis of numerous clinically significant fluoroquinolone antibiotics. This document details the synthetic pathways for this core structure, primarily through the Gould-Jacobs reaction, and its subsequent conversion into potent antibacterial agents such as ciprofloxacin and norfloxacin. Detailed experimental protocols, quantitative data on reaction yields and antibacterial efficacy, and visualizations of synthetic workflows and the mechanism of action of fluoroquinolone antibiotics are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Fluoroquinolone Era and the Central Role of the Quinolone Core

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that have become indispensable in the treatment of a wide range of bacterial infections. Their mechanism of action involves the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. The core chemical scaffold of these antibiotics is the quinolone ring system, and specific substitutions on this ring dictate the antibacterial spectrum, potency, and pharmacokinetic properties of the individual drugs.

At the heart of many second-generation fluoroquinolones lies the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid moiety. This intermediate, often referred to as a "quinolone acid," provides the foundational structure upon which further chemical modifications are made to produce highly effective antibiotics. The presence of the fluorine atom at the C-6 position and the carboxylic acid at the C-3 position are crucial for antibacterial activity, while the chlorine atom at the C-7 position serves as a reactive site for the introduction of various substituents, most commonly piperazine derivatives, to enhance the drug's spectrum and potency.

This guide will delve into the synthesis of this key intermediate and its elaboration into prominent fluoroquinolone antibiotics, providing the necessary technical details for its practical application in a research and development setting.

Synthesis of the Core Intermediate: 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid

The primary route for the synthesis of the 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is the Gould-Jacobs reaction .[1] This versatile method involves the condensation of an appropriately substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis.

Synthetic Pathway Overview

The overall synthetic scheme can be broken down into three main steps starting from 3-chloro-4-fluoroaniline:

  • Condensation: Reaction of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate.

  • Thermal Cyclization: High-temperature intramolecular cyclization of the condensation product to yield ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Hydrolysis: Saponification of the ethyl ester to the final carboxylic acid.

The following diagram illustrates the general workflow for the synthesis of the quinolone core.

G A 3-Chloro-4-fluoroaniline C Condensation (Heat) A->C B Diethyl Ethoxymethylenemalonate (EMME) B->C D Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate C->D E Thermal Cyclization (High-boiling solvent, e.g., Diphenyl Ether) D->E F Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate E->F G Hydrolysis (e.g., NaOH, then H+) F->G H 7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid G->H

Fig. 1: Synthetic workflow for the quinolone core.
Detailed Experimental Protocol

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

  • Materials:

    • 3-Chloro-4-fluoroaniline

    • Diethyl ethoxymethylenemalonate (EMME)

  • Procedure:

    • In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate.

    • Heat the mixture with stirring at 145°C for approximately 1 hour.[2] The reaction is typically performed neat (without a solvent).

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the resulting product, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is obtained as a crude solid or oil and can be used directly in the next step.

Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

  • Materials:

    • Crude diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

    • Diphenyl ether

    • Acetone

  • Procedure:

    • To the crude product from Step 1, add diphenyl ether as a high-boiling solvent.

    • Heat the mixture to 250°C under reflux.[2] The cyclization reaction will occur, leading to the formation of the quinolone ring system.

    • After the reaction is complete (monitored by TLC), cool the mixture.

    • Wash the resulting solid mass with acetone to remove the diphenyl ether and any unreacted starting materials.

    • The crude ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is obtained as a white to pale yellow solid.

Step 3: Synthesis of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

  • Materials:

    • Crude ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate

    • Sodium hydroxide (NaOH) solution

    • Hydrochloric acid (HCl)

  • Procedure:

    • Suspend the crude ethyl ester from Step 2 in an aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux and maintain for a period sufficient to ensure complete hydrolysis of the ester (typically a few hours).

    • Cool the reaction mixture and filter to remove any insoluble impurities.

    • Acidify the filtrate with hydrochloric acid to a pH of approximately 1-2.

    • The desired product, 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, will precipitate out of the solution.

    • Collect the precipitate by filtration, wash with water, and dry under vacuum.

Quantitative Data
StepProductTypical YieldMelting Point (°C)
2Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate~80% (overall from Step 1)[2]-
37-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acidHigh234-237 (for N-cyclopropyl derivative)[3]

Elaboration into Fluoroquinolone Antibiotics

The 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid core is a versatile precursor for a variety of fluoroquinolone antibiotics. The general strategy involves two key modifications:

  • N-Alkylation: Introduction of a substituent at the N-1 position of the quinolone ring, such as an ethyl group (for norfloxacin) or a cyclopropyl group (for ciprofloxacin). This step is often performed on the ester intermediate before hydrolysis.

  • Nucleophilic Aromatic Substitution: Replacement of the chlorine atom at the C-7 position with a cyclic amine, typically a piperazine derivative. This reaction is the final key step in assembling the active drug molecule.

Synthesis of Ciprofloxacin

Ciprofloxacin is synthesized from the N-cyclopropyl derivative of the core intermediate.

Step 1: Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Procedure:

    • A solution of ethyl 2-(2,4-dichloro-5-fluoro-benzoyl)-3-cyclopropylamino-acrylate in anhydrous dioxane is treated with sodium hydride while cooling.[3]

    • The mixture is stirred at room temperature and then refluxed for 2 hours.

    • After removing the dioxane, the residue is suspended in water, and potassium hydroxide is added, followed by refluxing for 1.5 hours.[3]

    • The warm solution is filtered, and the filtrate is acidified with hydrochloric acid to pH 1-2.[3]

    • The precipitated product is filtered, washed with water, and dried to yield 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid.[3]

Step 2: Synthesis of Ciprofloxacin

  • Materials:

    • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

    • Piperazine

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of piperazine in DMSO is heated at 140°C for 1.5 to 2 hours.[4]

    • The reaction mixture is cooled, and water is added.

    • The pH is adjusted with concentrated hydrochloric acid to precipitate the crude product.[4]

    • The crude ciprofloxacin is purified by recrystallization.

Synthesis of Norfloxacin

Norfloxacin is the N-ethyl analog.

Step 1: Synthesis of 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid

  • Procedure:

    • Ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate is suspended in dimethylformamide (DMF) with potassium carbonate.

    • Ethyl iodide is added, and the mixture is heated at 80-90°C for 18 hours.[5]

    • After workup and extraction, the resulting ester is hydrolyzed with sodium hydroxide, followed by acidification to yield the N-ethylated carboxylic acid.

Step 2: Synthesis of Norfloxacin

  • Procedure:

    • The synthesis is analogous to that of ciprofloxacin, using 7-chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid as the starting material.

    • The reaction with piperazine in a suitable solvent yields norfloxacin. A yield of 68% with a melting point of 220-221°C has been reported.[4]

Synthetic Workflow for Fluoroquinolone Antibiotics

G A 7-Chloro-6-fluoro-4-oxo-1,4-dihydro- quinoline-3-carboxylic Acid Core B N-Alkylation (e.g., Ethyl Iodide or Cyclopropyl Bromide) A->B C N-Alkyl-7-chloro-6-fluoro-4-oxo- 1,4-dihydroquinoline-3-carboxylic Acid B->C E Nucleophilic Aromatic Substitution (Heat, Solvent e.g., DMSO) C->E D Piperazine Derivative D->E F Fluoroquinolone Antibiotic (e.g., Ciprofloxacin, Norfloxacin) E->F

Fig. 2: General workflow for the synthesis of fluoroquinolones from the core intermediate.

Mechanism of Action of Fluoroquinolone Antibiotics

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.

  • DNA Gyrase: This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process crucial for DNA replication and transcription. In Gram-negative bacteria, DNA gyrase is the primary target of fluoroquinolones.

  • Topoisomerase IV: This enzyme is involved in the separation of replicated daughter DNA strands. In Gram-positive bacteria, topoisomerase IV is the main target.

Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and leading to double-strand breaks in the bacterial chromosome. This blockage of DNA replication and transcription ultimately results in bacterial cell death.

G cluster_0 Bacterial Cell A Fluoroquinolone Antibiotic B Enzyme-DNA Complex (DNA Gyrase / Topoisomerase IV) A->B Binds to C Ternary Complex Formation (Fluoroquinolone-Enzyme-DNA) B->C D Stabilization of Double-Strand DNA Breaks C->D E Inhibition of DNA Replication and Transcription D->E F Bacterial Cell Death E->F

Fig. 3: Simplified signaling pathway of fluoroquinolone action.

Antibacterial Activity

The antibacterial efficacy of fluoroquinolones is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values for ciprofloxacin and norfloxacin against common bacterial pathogens.

AntibioticOrganismMIC (µg/mL)
Ciprofloxacin Escherichia coli0.015 - >1000
Staphylococcus aureus0.26 - >128
Pseudomonas aeruginosa0.26 - 64
Norfloxacin Escherichia coli0.06 - >1000
Staphylococcus aureus1.172
Pseudomonas aeruginosa-

Note: MIC values can vary significantly depending on the bacterial strain and the presence of resistance mechanisms.[6][7][8][9]

Conclusion

7-Chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a fundamentally important building block in the synthesis of a wide array of fluoroquinolone antibiotics. Its synthesis, primarily via the Gould-Jacobs reaction, is a well-established and efficient process. The strategic placement of the chloro and fluoro substituents on the quinolone core allows for the facile introduction of various functional groups, leading to the development of potent antibacterial agents with broad-spectrum activity. A thorough understanding of the synthesis of this core intermediate and its subsequent chemical modifications is essential for the continued development of new and effective fluoroquinolone antibiotics to combat the growing challenge of bacterial resistance. This guide provides a foundational resource for chemists and pharmacologists working in this critical area of drug discovery.

References

The Biological Versatility of Halogenated Quinoline Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. The introduction of halogen atoms onto this scaffold profoundly influences its physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, often leading to enhanced biological activity. This technical guide provides a comprehensive overview of the diverse biological activities of halogenated quinoline derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutics based on the quinoline framework.

Anticancer Activity

Halogenated quinoline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, disruption of cellular signaling pathways, and induction of apoptosis.

Quantitative Anticancer Activity Data

The anticancer efficacy of various halogenated quinoline derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of representative data is presented in Table 1.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)ethyl)quinolin-4-amine (10g)Human tumor cell lines< 1.0[1]
Quinoline–chalcone hybrid 39A549 (Lung)1.91[2]
Quinoline–chalcone hybrid 40K-562 (Leukemia)5.29[2]
2-phenylquinolin-4-amine (7a)HT-29 (Colon)8.12
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)7.5 (48h)
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j)MCF-7 (Breast)- (82.9% growth reduction)[3]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)HL-60 (Leukemia)19.88 ± 3.35 µg/ml[4]
4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis (trifluoromethyl) quinoline (55)U937 (Lymphoma)43.95 ± 3.53 µg/ml[4]
3-chloro-1-(4-methoxyphenyl)- 4-(tetrazolo[1,5-a] quinolin-4-yl)azetidin-2-one (6b)-- (Significant activity)[5]
3-chloro-1-(2-methoxyphenyl)- 4-(tetrazolo[1,5-a]quinolin-4-yl)azetidin-2-one (6a)-- (Significant activity)[5]
Dimeric quinoline analogue 28PA1 (Ovarian)50[4]
Dimeric quinoline analogue 29PA1 (Ovarian)50[4]
2-Cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(quinolin-3-yl) acrylamide (11)MCF-7 (Breast)29.8[4]
3-Oxo-N-(quinolin-3-yl)-3H-benzol[f]chromene-2-carboxamide (12)MCF-7 (Breast)39.0[4]
2-Cyano-3-(4-fluorophenyl-N-(quinolin-3-yl) acrylamide (13)MCF-7 (Breast)40.0[4]
2-Cyano-5-(4-(dimethylamino) phenyl)- N-(quinolin-3-yl) penta-2,4-dienamide (14)MCF-7 (Breast)40.4[4]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cultured cells.

Materials:

  • 96-well flat-bottom cell culture plates

  • Cancer cell lines (e.g., MCF-7, A549, etc.)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Halogenated quinoline derivatives (dissolved in a suitable solvent like DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the halogenated quinoline derivatives in complete culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and a blank control (medium only).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

G MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate add_compounds Add compounds to cells cell_seeding->add_compounds After 24h incubation compound_prep Prepare serial dilutions of test compounds compound_prep->add_compounds incubate_treatment Incubate for 48-72 hours add_compounds->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 value calculate_viability->determine_ic50

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways in Anticancer Activity

The anticancer effects of halogenated quinoline derivatives are often mediated through the modulation of critical signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is one such key cascade that is frequently dysregulated in cancer.

The PI3K/Akt/mTOR signaling network is a crucial intracellular pathway that regulates a wide range of cellular processes. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn recruits and activates Akt. Activated Akt then phosphorylates a variety of downstream targets, including mTOR, leading to cell growth, proliferation, and survival. Halogenated quinoline derivatives have been shown to inhibit this pathway at various nodes, leading to the suppression of tumor growth.[6]

G Inhibition of the PI3K/Akt/mTOR Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits S6K p70S6K mTORC1->S6K activates fourEBP1 4E-BP1 mTORC1->fourEBP1 inhibits Proliferation Cell Growth & Proliferation S6K->Proliferation fourEBP1->Proliferation inhibition released Quinoline Halogenated Quinoline Derivative Quinoline->PI3K inhibits Quinoline->Akt inhibits Quinoline->mTORC1 inhibits

Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition.

Antimicrobial Activity

Halogenated quinolines have demonstrated significant activity against a broad spectrum of microorganisms, including drug-resistant bacteria and fungi. Their primary mechanism of action often involves the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication, repair, and recombination.[7][8][9][10][11][12]

Quantitative Antimicrobial Activity Data

The minimum inhibitory concentration (MIC) is a key parameter used to quantify the antimicrobial potency of a compound. Table 2 summarizes the MIC values of various halogenated quinoline derivatives against different microbial strains.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
8-hydroxyquinolineGram-positive bacteria, fungi, yeast3.44-13.78 µM[13]
NitroxolineAeromonas hydrophila5.26 µM[13]
NitroxolinePseudomonas aeruginosa84.14 µM[13]
CloxyquinListeria monocytogenes5.57 µM[13]
CloxyquinPlesiomonas shigelloides11.14 µM[13]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Staphylococcus aureus19.04 x 10⁻⁵[14]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Escherichia coli609 x 10⁻⁵[14]
N-(quinolin-8-yl)-4-chloro-benzenesulfonamide cadmium (II)Candida albicans19.04 x 10⁻⁵[14]
2-sulfoether-4-quinolone derivative 15Staphylococcus aureus0.8 µM[15]
2-sulfoether-4-quinolone derivative 15Bacillus cereus0.8 µM[15]
Quinolidene-rhodanine conjugates (27-32)Mycobacterium tuberculosis H37Ra1.66–9.57[15]
Quinoline-based amide 3cStaphylococcus aureus2.67[10]
Quinoline-based amide 3cCandida albicans5.6[10]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Halogenated quinoline derivatives

  • Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile broth and adjust its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Compound Dilution: Prepare serial twofold dilutions of the halogenated quinoline derivative in the culture broth directly in the wells of the 96-well plate.

  • Inoculation: Add the standardized inoculum to each well containing the diluted compound. Include a positive control (inoculum without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 16-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm.

G Broth Microdilution Workflow for MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum_prep Prepare standardized inoculum inoculate Inoculate wells with microorganism inoculum_prep->inoculate compound_dilution Prepare serial dilutions of compound in 96-well plate compound_dilution->inoculate incubate Incubate plate for 16-24 hours inoculate->incubate read_results Observe for visible growth or measure OD incubate->read_results determine_mic Determine MIC (lowest concentration with no growth) read_results->determine_mic

Workflow for determining Minimum Inhibitory Concentration (MIC).

Mechanism of Antimicrobial Action

The primary mechanism of action for many antimicrobial quinolones is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for managing DNA topology during replication, transcription, and repair. Quinolones bind to the enzyme-DNA complex, stabilizing it and leading to the accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterial cell.[7][8][9][10][11][12]

G Mechanism of Quinolone Antimicrobial Action DNA Bacterial DNA Complex Enzyme-DNA Complex DNA->Complex Gyrase DNA Gyrase / Topoisomerase IV Gyrase->Complex Cleavage Transient DNA Cleavage Complex->Cleavage Religation DNA Religation Cleavage->Religation Normal Function StableComplex Stable Quinolone-Enzyme-DNA Complex Cleavage->StableComplex traps Religation->DNA Quinoline Halogenated Quinoline Quinoline->StableComplex DSB Double-Strand Breaks StableComplex->DSB leads to Death Bacterial Cell Death DSB->Death

Inhibition of DNA gyrase/topoisomerase IV by quinolones.

Antiviral Activity

Certain halogenated quinoline derivatives have demonstrated promising activity against a variety of viruses. Their mechanisms of action can be diverse, including the inhibition of viral entry, replication, or the function of essential viral enzymes.

Quantitative Antiviral Activity Data

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50). Table 3 provides a summary of the antiviral activities of selected halogenated quinoline derivatives.

Compound/DerivativeVirusIC50 (µM)Reference
MefloquineZika Virus (ZIKV)- (Potent activity)[16]
2,8-bis(trifluoromethyl)quinoline 141aZika Virus (ZIKV)- (Reduced ZIKV RNA production)[16]
2,8-bis(trifluoromethyl)quinoline 141bZika Virus (ZIKV)- (Reduced ZIKV RNA production)[16]
Quinoline derivative 1aeInfluenza A Virus (IAV)1.87 ± 0.58[17]
Quinoline derivative 1gRespiratory Syncytial Virus (RSV)3.10[17]
Quinoline derivative 1Dengue Virus Serotype 2 (DENV2)0.49[18]
TODC-3MSARS-CoV-2- (>40% viral titer reduction)[19]
TODI-2MSARS-CoV-2- (>40% viral titer reduction)[19]
YODC-3MSARS-CoV-2- (>40% viral titer reduction)[19]
Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by quantifying the reduction in virus-induced plaques in a cell culture.

Materials:

  • 24- or 48-well plates

  • Susceptible host cell line

  • Virus stock of known titer

  • Halogenated quinoline derivatives

  • Culture medium

  • Overlay medium (containing, for example, carboxymethylcellulose or agar)

  • Crystal violet staining solution

  • Formalin (for fixing cells)

Procedure:

  • Cell Seeding: Seed host cells into plates to form a confluent monolayer.

  • Compound and Virus Incubation: Prepare serial dilutions of the halogenated quinoline derivative. In a separate tube, incubate the virus with each dilution of the compound for a set period (e.g., 1 hour) to allow the compound to interact with the virus.

  • Infection: Remove the culture medium from the cell monolayers and infect the cells with the virus-compound mixtures. Include a virus control (virus without compound) and a cell control (no virus, no compound).

  • Adsorption: Allow the virus to adsorb to the cells for 1-2 hours at 37°C.

  • Overlay: After adsorption, remove the inoculum and overlay the cell monolayer with the overlay medium containing the respective concentrations of the test compound. The overlay restricts the spread of the virus, leading to the formation of localized plaques.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).

  • Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. Plaques will appear as clear zones against a background of stained, viable cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is the concentration of the compound that causes a 50% reduction in the number of plaques.

Anti-inflammatory Activity

Halogenated quinoline derivatives have also been investigated for their anti-inflammatory properties. Their mechanisms of action often involve the inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and the modulation of inflammatory signaling pathways like the NF-κB pathway.[20]

Quantitative Anti-inflammatory Activity Data

The anti-inflammatory activity of these compounds is typically evaluated by their ability to inhibit key inflammatory mediators or enzymes. Table 4 presents IC50 values for the inhibition of COX enzymes by selected quinoline derivatives.

Compound/DerivativeTargetIC50 (µM)Reference
Quinoline derivative 12cCOX-20.1[12]
Quinoline derivative 14aCOX-20.11[12]
Quinoline derivative 14bCOX-20.11[12]
1,2,4-triazine-quinoline hybrid 8eCOX-20.047[15]
1,2,4-triazine-quinoline hybrid 8e15-LOX1.81[15]
1,2,4-triazine-quinoline hybrid 8hTNF-α0.40[15]
2-(4-(substituted) phenyl)quinoline-4-carboxylic acid derivative[20]COX-20.077[21]
Quinoline-4-carboxylic acid and Quinoline-3-carboxylic acidsLPS-induced inflammationAppreciable anti-inflammatory affinities[22]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of new compounds.

Materials:

  • Rats or mice

  • Carrageenan solution (1% in sterile saline)

  • Halogenated quinoline derivatives

  • Vehicle (e.g., saline, carboxymethylcellulose)

  • Plethysmometer

  • Syringes and needles

Procedure:

  • Animal Acclimatization and Grouping: Acclimatize the animals to the laboratory conditions. Divide them into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the halogenated quinoline derivative.

  • Compound Administration: Administer the vehicle, standard drug, or test compound to the respective groups, typically via oral gavage or intraperitoneal injection.

  • Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject a small volume (e.g., 0.1 mL) of carrageenan solution into the sub-plantar tissue of the right hind paw of each animal.

  • Measurement of Paw Edema: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group at each time point. A significant reduction in paw volume indicates anti-inflammatory activity.

Signaling Pathways in Anti-inflammatory Activity

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes. Halogenated quinoline derivatives can interfere with this pathway at multiple points, thereby exerting their anti-inflammatory effects.[19][23]

G Inhibition of the NF-κB Signaling Pathway Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Cell Surface Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB->IkB IkB_NFkB IκB-NF-κB Complex (Inactive) IkB->IkB_NFkB NFkB NF-κB NFkB->IkB_NFkB Nucleus Nucleus NFkB->Nucleus translocates to IkB_NFkB->NFkB releases Transcription Transcription of Pro-inflammatory Genes Nucleus->Transcription activates Quinoline Halogenated Quinoline Derivative Quinoline->IKK inhibits Quinoline->NFkB inhibits nuclear translocation

Key steps in the NF-κB signaling pathway and potential inhibition sites.

Conclusion

This technical guide has provided a comprehensive overview of the significant and diverse biological activities of halogenated quinoline derivatives. The data and protocols presented herein underscore the potential of this class of compounds in the development of novel therapeutics for a wide range of diseases, including cancer, infectious diseases, and inflammatory disorders. The structure-activity relationships highlighted in the quantitative data tables, coupled with the detailed experimental methodologies and mechanistic insights, offer a solid foundation for further research and development in this exciting area of medicinal chemistry. The continued exploration of the chemical space around the quinoline scaffold, particularly through strategic halogenation, is expected to yield new and improved drug candidates with enhanced efficacy and safety profiles.

References

The Pharmacophore of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacophore of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a member of the quinolone class of compounds. This document outlines the core structural features essential for biological activity, details relevant experimental protocols, and presents key data for understanding its therapeutic potential and mechanism of action. While this compound often serves as a key intermediate in the synthesis of more complex fluoroquinolone antibiotics, understanding its foundational pharmacophore is critical for the rational design of novel therapeutic agents.

Core Pharmacophore and Structure-Activity Relationships

The biological activity of the quinolone class is dictated by a well-defined pharmacophore. For this compound, the essential elements for its activity, primarily as an antibacterial agent, are rooted in the broader understanding of fluoroquinolone structure-activity relationships (SAR).

The fundamental pharmacophore required for significant antibacterial activity is the 4-pyridone-3-carboxylic acid core.[1] Key structural features and their contributions include:

  • Quinoline Core : The bicyclic aromatic ring system serves as the fundamental scaffold, providing the correct spatial orientation for the key functional groups to interact with their biological targets.

  • 4-Oxo Group : The ketone at the 4-position is essential for the molecule's interaction with the target enzymes, DNA gyrase and topoisomerase IV.[1]

  • 3-Carboxylic Acid Group : This acidic moiety is crucial for binding to the target enzymes and is a critical component for antibacterial efficacy.[1][2]

  • 6-Fluoro Substituent : The fluorine atom at the C-6 position dramatically enhances the potency of quinolones, often by a factor of 5 to 100 compared to non-fluorinated analogs.[1][3][4] This substitution improves cell penetration and interaction with DNA gyrase.[4][5]

  • 4-Chloro Substituent : The chloro group at the 4-position is not a common feature in clinically used fluoroquinolones. Instead, this position is typically part of the quinolone core's keto-enol tautomerism. In many synthetic routes, the 4-oxo group is converted to a 4-chloro group to facilitate nucleophilic substitution at this position, making this compound a valuable synthetic intermediate for creating derivatives with varied substituents at this position.[6]

Quantitative Biological Data

While specific quantitative biological activity data for this compound is not extensively published, the following table presents representative data for ciprofloxacin, a widely used fluoroquinolone that can be synthesized from precursors related to the topic compound. This data illustrates the typical potency of this class of antibiotics against key bacterial enzymes and various bacterial strains.

CompoundTarget/OrganismAssay TypeIC50 / MIC (µM)Reference
CiprofloxacinE. coli DNA GyraseSupercoiling Inhibition< 0.2--INVALID-LINK--
CiprofloxacinE. coli Topoisomerase IVRelaxation Inhibition0.5 - 1--INVALID-LINK--
CiprofloxacinStaphylococcus aureusMIC0.5 - 2--INVALID-LINK--
CiprofloxacinPseudomonas aeruginosaMIC0.25 - 1--INVALID-LINK--
CiprofloxacinStreptococcus pneumoniaeMIC1 - 4--INVALID-LINK--

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of quinolone derivatives. The following are representative protocols for key experiments.

Synthesis of Quinolone-3-Carboxylic Acids

The synthesis of quinolone-3-carboxylic acids often follows the Gould-Jacobs reaction. A general procedure starting from a substituted aniline is as follows:

  • Condensation : A substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate (EMME) to form an intermediate acrylate derivative.

  • Cyclization : The acrylate intermediate is heated in a high-boiling point solvent, such as diphenyl ether, to induce thermal cyclization, forming the quinoline ring system.

  • Hydrolysis : The resulting ethyl ester is hydrolyzed, typically using a strong base like sodium hydroxide followed by acidification, to yield the final quinoline-3-carboxylic acid.

DNA Gyrase Inhibition Assay (Supercoiling Assay)

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

  • Reaction Mixture Preparation : A reaction mixture is prepared containing assay buffer (typically including Tris-HCl, KCl, MgCl₂, DTT, and ATP), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition : The reaction is initiated by the addition of E. coli DNA gyrase.

  • Incubation : The reaction mixture is incubated at 37°C for approximately 30-60 minutes.

  • Reaction Termination : The reaction is stopped by the addition of a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).

  • Agarose Gel Electrophoresis : The reaction products are separated on a 1% agarose gel.

  • Visualization : The DNA bands are visualized under UV light after staining with ethidium bromide. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control.

Topoisomerase IV Inhibition Assay (Relaxation Assay)

This assay determines a compound's ability to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase IV.

  • Reaction Mixture Preparation : A reaction mixture is prepared with assay buffer (containing Tris-HCl, potassium glutamate, magnesium acetate, DTT, and ATP), supercoiled pBR322 plasmid DNA, and the test compound at various concentrations.[7]

  • Enzyme Addition : The reaction is started by adding E. coli topoisomerase IV.[7]

  • Incubation : The mixture is incubated at 37°C for about 30 minutes.[7]

  • Reaction Termination : The reaction is stopped by adding a stop solution (e.g., GSTEB - glycerol, SDS, Tris-HCl, EDTA, bromophenol blue) and chloroform/isoamyl alcohol.[7]

  • Agarose Gel Electrophoresis : The DNA is separated on a 1% agarose gel.[7]

  • Visualization : DNA bands are stained with ethidium bromide and visualized. Inhibition is indicated by the persistence of the supercoiled DNA band compared to the control where the DNA is relaxed.[7]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding : Cells are seeded in a 96-well plate and allowed to attach overnight.

  • Compound Treatment : The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization : A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control.

Visualizations

Pharmacophore Identification Workflow

The following diagram illustrates a typical workflow for identifying and refining a pharmacophore model for a class of compounds like quinolones.

Pharmacophore_Workflow A Identify Active Compounds B 3D Structure Generation & Alignment A->B Conformational Analysis C Hypothesis Generation B->C Feature Identification D Pharmacophore Model C->D E Database Screening D->E Virtual Screening F Hit Identification & Filtering E->F Docking & Scoring G Biological Evaluation F->G In Vitro Assays H SAR & Model Refinement G->H Activity Data H->C Iterative Improvement

Caption: A logical workflow for pharmacophore model development and validation.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

This diagram illustrates the mechanism of action of fluoroquinolones, which involves the inhibition of bacterial DNA gyrase, leading to DNA damage and cell death.

DNA_Gyrase_Inhibition cluster_bacterium Bacterial Cell DNA Bacterial DNA Gyrase DNA Gyrase (Topoisomerase II) DNA->Gyrase Replication & Transcription Complex Quinolone-Gyrase-DNA Complex Gyrase->Complex Quinolone This compound Derivative Quinolone->Complex DSB Double-Strand Breaks Complex->DSB Inhibition of DNA relegation CellDeath Cell Death DSB->CellDeath

Caption: Signaling pathway for fluoroquinolone-mediated inhibition of DNA gyrase.

References

In-Depth Technical Guide: 4-Chloro-6-fluoro-quinoline-3-carboxylic Acid (CAS 179024-67-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoro-quinoline-3-carboxylic acid, identified by CAS number 179024-67-0, is a halogenated quinoline derivative. Quinoline-based carboxylic acids are a well-established class of heterocyclic compounds with significant applications in medicinal chemistry and pharmaceutical development. The presence of chloro and fluoro substituents on the quinoline ring, along with the carboxylic acid moiety, suggests its potential as a versatile building block for the synthesis of more complex bioactive molecules. This document provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and potential biological significance based on the current scientific literature.

Chemical Structure and Properties

The fundamental structure of this compound consists of a quinoline core, which is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring. The molecule is further functionalized with a chlorine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid group at the 3-position.

Physicochemical and Computed Properties
PropertyValueSource
CAS Number 179024-67-0N/A
Molecular Formula C₁₀H₅ClFNO₂[1]
Molecular Weight 225.60 g/mol [1]
Appearance White to Yellow Solid[1]
XLogP3 (Computed) 2.4[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 4[2]
Rotatable Bond Count 1[2]
Exact Mass 224.9992843 u[2]
Monoisotopic Mass 224.9992843 u[2]
Topological Polar Surface Area 50.2 Ų[2]
Heavy Atom Count 15[2]
Complexity (Computed) 264[2]
Spectral Data (Predicted)

Although experimental spectra for this specific compound are not publicly available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically between 7.0 and 9.0 ppm). The protons on the quinoline ring will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling with each other and with the fluorine atom. A broad singlet corresponding to the carboxylic acid proton would likely be observed downfield.

  • ¹³C NMR: The carbon NMR spectrum will display ten distinct signals corresponding to the ten carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear significantly downfield (around 165-175 ppm). The carbons attached to the electronegative chlorine and fluorine atoms will also show characteristic shifts.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid. A strong, sharp peak corresponding to the C=O stretch of the carboxylic acid should be present around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed in their characteristic regions. The C-Cl and C-F stretching vibrations will appear in the fingerprint region.

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (225.60 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (an M+2 peak with approximately one-third the intensity of the M⁺ peak).

Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of 4-Chloro-6-fluoro-quinoline-3-carboxylic acid is not explicitly described in readily available literature. However, a plausible and widely used method for the synthesis of quinoline-3-carboxylic acid derivatives is the Gould-Jacobs reaction .[3][4][5][6] The following is a generalized experimental protocol adapted for this specific target molecule.

Proposed Synthetic Pathway: Modified Gould-Jacobs Reaction

The synthesis can be envisioned as a multi-step process starting from a substituted aniline.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination A 3-Chloro-4-fluoroaniline C Intermediate Anilinomethylenemalonate A->C Heat B Diethyl ethoxymethylenemalonate (DEEM) B->C D 4-Hydroxy-6-fluoro-quinoline-3-carboxylate C->D High Temperature (e.g., Dowtherm A) E 4-Hydroxy-6-fluoro-quinoline-3-carboxylic acid D->E Base (e.g., NaOH) then Acid (e.g., HCl) F 4-Chloro-6-fluoro-quinoline-3-carboxylic acid (Target) E->F Chlorinating Agent (e.g., POCl₃)

Figure 1: Proposed synthesis workflow for 4-Chloro-6-fluoro-quinoline-3-carboxylic acid.
Detailed Experimental Methodology

Step 1: Synthesis of Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate

  • In a round-bottom flask equipped with a reflux condenser, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM) are mixed.

  • The mixture is heated at 100-120 °C for 1-2 hours.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting aniline is consumed.

  • The resulting ethanol is removed under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification or purified by recrystallization from ethanol.

Step 2: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate

  • The crude anilinomethylenemalonate from the previous step is added to a high-boiling point solvent such as Dowtherm A or diphenyl ether in a flask equipped with a distillation apparatus.

  • The mixture is heated to approximately 240-260 °C. The cyclization reaction occurs with the elimination of ethanol.

  • The reaction is maintained at this temperature for 30-60 minutes.

  • After cooling, the reaction mixture is diluted with a hydrocarbon solvent like hexane to precipitate the product.

  • The solid product is collected by filtration, washed with hexane, and dried.

Step 3: Synthesis of 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid

  • The ethyl ester from Step 2 is suspended in an aqueous solution of sodium hydroxide (e.g., 10-20%).

  • The mixture is heated to reflux until the solid dissolves and the hydrolysis is complete (monitored by TLC).

  • The solution is cooled to room temperature and then acidified with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3.

  • The precipitated carboxylic acid is collected by filtration, washed with cold water, and dried.

Step 4: Synthesis of 4-Chloro-6-fluoro-quinoline-3-carboxylic acid

  • The 4-hydroxy-6-fluoroquinoline-3-carboxylic acid is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).

  • The reaction is typically performed in an inert solvent or neat with excess chlorinating agent.

  • The mixture is heated to reflux for several hours.

  • After the reaction is complete, the excess chlorinating agent is carefully removed under reduced pressure.

  • The residue is cautiously quenched with ice-water, and the resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Potential Biological Activity and Mechanism of Action

While no specific biological data for CAS 179024-67-0 has been found in the reviewed literature, the quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide range of biological activities.

Postulated Biological Activities
  • Antimicrobial Activity: Fluoroquinolones are a major class of antibiotics. It is plausible that 4-Chloro-6-fluoro-quinoline-3-carboxylic acid could serve as a key intermediate in the synthesis of novel antibacterial agents. The core structure is a precursor to compounds that are known to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

  • Anticancer Activity: Certain quinoline derivatives have demonstrated potent anticancer properties. They can act through various mechanisms, including the inhibition of topoisomerases, protein kinases, and tubulin polymerization. The title compound could be a valuable starting material for the development of new anticancer drugs.

  • Anti-inflammatory Activity: Some quinoline derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of inflammatory mediators.

Hypothetical Mechanism of Action (as a Fluoroquinolone Precursor)

If this compound were to be elaborated into a fluoroquinolone-type antibiotic, its ultimate mechanism of action would likely involve the inhibition of bacterial DNA gyrase and topoisomerase IV.

Signaling_Pathway A Fluoroquinolone Derivative B Bacterial Cell Entry A->B C DNA Gyrase / Topoisomerase IV B->C Binds to D DNA Replication & Repair C->D Essential for E Inhibition of Enzyme-DNA Complex Re-ligation C->E Inhibits F Double-Strand DNA Breaks E->F Leads to G Bacterial Cell Death F->G Induces

Figure 2: Hypothetical mechanism of action for a fluoroquinolone derived from the title compound.

Conclusion

4-Chloro-6-fluoro-quinoline-3-carboxylic acid (CAS 179024-67-0) is a synthetically valuable heterocyclic compound. While detailed experimental data for this specific molecule is sparse, its structural features strongly suggest its utility as a key intermediate in the synthesis of potentially bioactive molecules, particularly in the areas of anti-infectives and oncology. The provided synthetic protocol, based on the well-established Gould-Jacobs reaction, offers a viable route for its preparation. Further research is warranted to fully elucidate the physicochemical properties, biological activities, and therapeutic potential of this and related compounds.

References

A Theoretical and Methodological Guide to 4-Chloro-6-fluoroquinoline-3-carboxylic Acid and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental and theoretical studies on 4-Chloro-6-fluoroquinoline-3-carboxylic acid are not extensively available in the public domain. This guide provides a comprehensive overview based on closely related fluoroquinolone structures to infer its probable characteristics and to outline the established methodologies for its study. The data and protocols presented herein are derived from research on analogous compounds and serve as a representative framework for researchers, scientists, and drug development professionals.

Introduction

Quinolones, and their fluorinated subclass, fluoroquinolones, represent a significant class of synthetic antibacterial agents. Their mechanism of action primarily involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, and repair. The core structure, a 1,4-dihydro-4-oxo-pyridine-3-carboxylic acid fused to an aromatic ring, allows for extensive modification at various positions to modulate antibacterial spectrum, potency, and pharmacokinetic properties. The subject of this guide, this compound, is a specific scaffold within this class. Theoretical studies, including quantum chemical calculations and molecular docking, are pivotal in understanding the structure-activity relationships (SAR) and in the rational design of new, more effective derivatives.

Molecular Structure and Physicochemical Properties

The fundamental structure of this compound is depicted below. Key physicochemical properties, extrapolated from available data on similar quinolones, are summarized in Table 1.

Caption: Molecular scaffold of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC10H5ClFNO2[1]
Molecular Weight225.603 g/mol [1]
CAS Number179024-67-0[1]
AppearanceWhite to Yellow Solid[1]
Canonical SMILESC1=CC2=NC=C(C(=C2C=C1F)Cl)C(=O)O[1]
InChIKeyNEMDTRIVHUEXJW-UHFFFAOYSA-N[1]

Synthesis Protocols

The synthesis of fluoroquinolone derivatives often follows established chemical pathways, with the Gould-Jacobs reaction being a cornerstone. A generalized synthetic route is outlined below.

General Synthesis of the Quinolone Core

A common method involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization and subsequent hydrolysis and substitution reactions.

Experimental Protocol (Representative):

  • Step 1: Condensation. A solution of a substituted aniline (e.g., 3-chloro-4-fluoroaniline) is reacted with diethyl ethoxymethylenemalonate. This reaction is typically carried out without a solvent and heated.

  • Step 2: Cyclization. The resulting intermediate is heated at high temperatures (e.g., in diphenyl ether or Dowtherm A) to induce cyclization, forming the ethyl ester of the quinolone.[2]

  • Step 3: Hydrolysis. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base (e.g., sodium hydroxide) followed by acidification.[3]

  • Step 4: Chlorination. The 4-hydroxy group can be converted to a chloro group using a chlorinating agent like phosphorus oxychloride (POCl3).[4]

A Substituted Aniline C Condensation A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate Acrylate C->D E Thermal Cyclization D->E F Ethyl Quinolone Ester E->F G Hydrolysis F->G H Quinolone Carboxylic Acid G->H I Further Functionalization (e.g., Chlorination) H->I J Target Molecule I->J

Caption: Generalized synthetic workflow for fluoroquinolones.

Spectroscopic and Structural Analysis

Spectroscopic techniques are essential for the characterization of synthesized fluoroquinolones. Below are representative data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-¹³ (¹³C) NMR provide detailed information about the molecular structure.

Table 2: Representative ¹H and ¹³C NMR Data for a Fluoroquinolone Analog

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
7-chloro-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid HCl8.52 (s, 1H, H-2); 7.90 (d, 1H, H-5); 4.57 (q, 2H, H-17); 1.42 (t, 3H, H-18)175.87 (C-4); 168.14 (C-19); 156.25 (d, C-6); 152.19 (C-2); 143.25 (d, C-7)[5]

Note: The specific peaks and coupling constants will vary for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

Table 3: Key IR Absorption Bands for a Fluoroquinolone Analog (cm⁻¹)

Functional GroupWavenumber (cm⁻¹)Reference
C=O Stretch (carboxylic acid)~1723[5]
C=O Stretch (ketone)~1612[5]
C-F Stretch~1253[5]
O-H Stretch (carboxylic acid)Broad, ~3000-2500[6]
Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides information on fragmentation patterns. For a compound with the formula C10H5ClFNO2, the expected molecular ion peaks [M]+• would be at m/z 225 and 227 due to the chlorine isotopes.

Theoretical and Computational Studies

Computational chemistry plays a crucial role in understanding the electronic properties and biological interactions of fluoroquinolones.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is widely used to calculate molecular properties.

Table 4: Representative DFT-Calculated Properties for Fluoroquinolone Analogs

ParameterDescriptionTypical ValueReference
EHOMOEnergy of the Highest Occupied Molecular OrbitalVaries[5]
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalVaries[5]
HOMO-LUMO GapEnergy difference, relates to chemical reactivityVaries[5]

Computational Protocol (Representative):

  • Structure Optimization: The 3D structure of the molecule is optimized using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G(d,p)).

  • Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is at a minimum energy state and to predict the IR spectrum.

  • Electronic Properties: HOMO and LUMO energies are calculated to determine the electronic properties and reactivity descriptors.

Molecular Docking

Molecular docking predicts the binding orientation and affinity of a ligand to a target protein. For fluoroquinolones, the primary target is bacterial DNA gyrase.

Table 5: Representative Molecular Docking Results for Fluoroquinolone Analogs against DNA Gyrase

CompoundBinding Energy (kcal/mol)Interacting ResiduesReference
Ciprofloxacin Analog-17.73Ser 1084[7]
Norfloxacin Analog-47.02 (Docking Score)GLU 435, ASP 437[5]
Novel Fluoroquinolones-9.0 to -12.0Not specified[8]

Note: Different software and scoring functions will produce different values.

Molecular Docking Protocol (Representative):

  • Protein Preparation: The crystal structure of the target protein (e.g., E. coli DNA Gyrase B) is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are removed, and polar hydrogens are added.

  • Ligand Preparation: The 3D structure of the fluoroquinolone is generated and energy-minimized.

  • Docking Simulation: A docking program (e.g., AutoDock Vina) is used to place the ligand into the active site of the protein. The binding poses are scored based on their binding affinity.[9]

  • Analysis: The best-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein's amino acid residues.

cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis A Obtain Protein Structure (PDB) B Prepare Protein (Remove water, add hydrogens) A->B E Define Binding Site on Protein B->E C Generate 3D Ligand Structure D Energy Minimize Ligand C->D F Run Docking Simulation (e.g., AutoDock Vina) D->F E->F G Score and Rank Poses F->G H Analyze Ligand-Protein Interactions (H-bonds, etc.) G->H I Identify Key Residues H->I

Caption: A typical workflow for a molecular docking study.

Biological Activity

The biological activity of fluoroquinolones is determined through in vitro and in vivo assays. The primary measure of antibacterial potency is the Minimum Inhibitory Concentration (MIC).

Table 6: Representative MIC Values (µg/mL) for Fluoroquinolone Analogs

CompoundS. aureusE. coliReference
Ciprofloxacin3.954Not specified[10]
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid4.11[11]

Experimental Protocol (MIC Determination - Broth Microdilution):

  • Preparation: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacterium.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).

  • Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[7]

Conclusion

While specific theoretical data for this compound is sparse, a robust framework for its study can be constructed from the extensive research on analogous fluoroquinolone compounds. This guide outlines the key synthetic, spectroscopic, computational, and biological methodologies that are fundamental to the investigation of this and other novel quinolone derivatives. The provided protocols and representative data serve as a valuable resource for researchers aiming to explore the therapeutic potential of this chemical scaffold. Further dedicated studies on the title compound are necessary to fully elucidate its unique properties and potential as an antibacterial agent.

References

4-Chloro-6-fluoroquinoline-3-carboxylic Acid: A Core Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a synthetic heterocyclic compound that has emerged as a critical building block in the development of a wide array of therapeutic agents. Its rigid quinoline core, substituted with reactive chloro and fluoro groups, provides a versatile scaffold for medicinal chemists to design novel molecules with potent biological activities. This technical guide provides a comprehensive review of the synthesis, key reactions, and therapeutic applications of this compound and its derivatives, with a particular focus on its role in the development of antibacterial and anticancer drugs.

Synthesis of the Core Scaffold

The foundational synthesis of the quinoline ring system often employs the Gould-Jacobs reaction.[1] This methodology involves the reaction of a substituted aniline with a dialkyl alkoxymethylenemalonate, followed by thermal cyclization to form the quinolone ring.[1] Subsequent alkylation and hydrolysis yield the desired 4-quinolone-3-carboxylic acid.[1]

A common synthetic route to this compound and its analogs begins with 3-chloro-4-fluoroaniline, which is reacted with diethyl ethoxymethylenemalonate (EMME).[2] The resulting intermediate undergoes thermal cyclization to form the ethyl ester of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[2][3] Hydrolysis of the ester yields the carboxylic acid. The 4-hydroxy group can then be converted to the 4-chloro derivative.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Formation cluster_cyclization Ring Formation cluster_final Final Product 3-Chloro-4-fluoroaniline 3-Chloro-4-fluoroaniline Enamine Intermediate Enamine Intermediate 3-Chloro-4-fluoroaniline->Enamine Intermediate + EMME Diethyl ethoxymethylenemalonate (EMME) Diethyl ethoxymethylenemalonate (EMME) Diethyl ethoxymethylenemalonate (EMME)->Enamine Intermediate Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Enamine Intermediate->Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate Thermal Cyclization (Gould-Jacobs) 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate->7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid Hydrolysis

Experimental Protocol: Synthesis of 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

A mixture of ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (67 g), sodium hydroxide (12 g), water (350 ml), and industrial methylated spirit (175 ml) is boiled under reflux for 65 hours.[3] The mixture is then cooled to ambient temperature and acidified to a pH of 1 with concentrated hydrochloric acid.[3] The resulting precipitate is collected, washed with water, and dried to yield 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid.[3]

Role in the Development of Fluoroquinolone Antibiotics

The this compound scaffold is a key precursor in the synthesis of numerous fluoroquinolone antibiotics. The chlorine atom at the 7-position is amenable to nucleophilic substitution, allowing for the introduction of various heterocyclic moieties, which is a critical determinant of the antibacterial spectrum and potency.[4][5]

A prominent example is the synthesis of Ciprofloxacin, a widely used broad-spectrum antibiotic. In this synthesis, 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid is reacted with piperazine in the presence of a solvent like dimethylsulfoxide (DMSO) at an elevated temperature.[6][7]

Ciprofloxacin_Synthesis Core_Scaffold 7-Chloro-1-cyclopropyl-6-fluoro- 1,4-dihydro-4-oxoquinoline-3-carboxylic acid Ciprofloxacin Ciprofloxacin Core_Scaffold->Ciprofloxacin + Piperazine (Nucleophilic Substitution) Piperazine Piperazine Piperazine->Ciprofloxacin

Experimental Protocol: Synthesis of Ciprofloxacin Hydrochloride

A mixture of 49.25g of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid, 72.25g of piperazine, and 250cm³ of dimethylsulphoxide is heated for 1.5 to 2 hours at 140°C.[7] The cooled reaction mixture (70°C) is treated with 985cm³ of distilled water.[7] Concentrated hydrochloric acid (62.5cm³) is then added with stirring and cooling. The formed suspension is filtered, and the precipitate is washed with distilled water. The crude precipitate is suspended in water and dissolved by adding 2mol/dm³ of hydrochloric acid. The solution is heated with active charcoal at 50°C and filtered. 2mol/dm³ of sodium hydroxide is added to the filtrate, and the resulting suspension is filtered. The precipitate is rinsed with distilled water to yield ciprofloxacin hydrochloride monohydrate.[7]

The antibacterial activity of fluoroquinolones stems from their ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[4][8] The 3-carboxylic acid and the 4-oxo group are crucial for binding to these enzymes.[4]

Applications in Anticancer Drug Discovery

Derivatives of the quinolone scaffold have demonstrated significant potential as anticancer agents.[9][10] Their mechanism of action often involves the inhibition of human topoisomerase II, mirroring the antibacterial mechanism but targeting the analogous enzyme in cancer cells.[10] The structural features required for anticancer activity can be modulated through substitutions at various positions of the quinolone ring.[10]

Research has shown that modifications at the C-7 position, similar to those in antibacterial agents, can lead to potent antiproliferative activity against various cancer cell lines.[9] For instance, certain ciprofloxacin derivatives have shown significant anticancer potential against T-24, PC-3, SW480, MCF-7, and A549 human cancer cell lines, with IC50 values in the low micromolar range.[9] Some of these derivatives act as multitarget agents, inhibiting topoisomerase II, inducing apoptosis, and causing cell cycle arrest.[9]

Anticancer_MoA Quinolone_Derivative Quinolone Derivative Topo_II Human Topoisomerase II Quinolone_Derivative->Topo_II Inhibition Apoptosis Apoptosis Quinolone_Derivative->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Quinolone_Derivative->Cell_Cycle_Arrest DNA_Replication DNA Replication & Transcription Topo_II->DNA_Replication Blocks Cancer_Cell_Death Cancer Cell Death DNA_Replication->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death

Quantitative Data on Derivatives

The biological activity of derivatives of this compound is typically quantified by Minimum Inhibitory Concentration (MIC) for antibacterial agents and half-maximal inhibitory concentration (IC50) for anticancer agents.

Compound ClassTarget Organism/Cell LineActivity MetricValue RangeReference(s)
Antibacterial
Ciprofloxacin DerivativesS. aureus, E. coliMIC≤0.125 - 1 µg/mL[5]
8-Amino Reduced DerivativesS. aureus (MRSA)MIC1.2 - 4.7 µg/mL[11]
7-Anilino-8-nitrofluoroquinolonesS. aureusMIC2 - 5 µg/mL[12]
Anticancer
Ciprofloxacin DerivativesT-24, PC-3 Cancer CellsIC503.24 - 28.55 µM[9]
Ciprofloxacin-HybridsLeukemia (SR), Renal (UO-31)% Growth Inhibition33.25 - 64.19%[8]
4-aryl-6-chloro-quinoline derivativesHepatitis B Virus (DNA replication)IC504.4 - 9.8 µM[13]

Conclusion

This compound is a cornerstone of modern medicinal chemistry, providing a robust and adaptable scaffold for the development of potent therapeutic agents. Its strategic importance is underscored by its role as a key intermediate in the synthesis of a multitude of clinically significant antibacterial and promising anticancer drugs. The ease of functionalization at key positions of the quinoline ring continues to offer fertile ground for the discovery of novel compounds with improved efficacy, selectivity, and pharmacokinetic profiles. Future research will undoubtedly continue to leverage this privileged scaffold to address unmet medical needs in infectious diseases and oncology.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid from Aniline

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of numerous pharmaceuticals, particularly fluoroquinolone antibiotics. The quinoline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities.[1][2] The synthesis of this specific derivative typically starts from 4-fluoroaniline, a readily available aniline derivative, and proceeds via the Gould-Jacobs reaction, a robust and widely-used method for constructing the 4-hydroxyquinoline core.[1][3][4] This is followed by hydrolysis and chlorination to yield the final product.

This document provides detailed protocols for a four-step synthesis, from the initial condensation to the final chlorination. It includes both conventional thermal and modern microwave-assisted methodologies, presenting quantitative data in a structured format for clarity and reproducibility.

Overall Synthetic Pathway

The synthesis is a multi-step process beginning with the reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes a high-temperature thermal cyclization to form the quinoline ring system. Subsequent saponification of the ethyl ester and chlorination of the 4-hydroxy group afford the target molecule.

Caption: Overall synthetic route from 4-fluoroaniline.

Experimental Protocols & Data

Step 1: Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate (Intermediate I)

This step involves the condensation of 4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEM) via a nucleophilic vinyl substitution.[5] This reaction can be performed with or without a solvent and can be accelerated using microwave irradiation.[6]

Protocol 1A: Conventional Thermal Synthesis

  • In a round-bottom flask, combine 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.1 eq).

  • Heat the mixture with stirring at 100-110 °C for 1-2 hours. The reaction is typically performed neat (without solvent).

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Remove the ethanol byproduct under reduced pressure. The resulting crude product is often a solid or viscous oil and can be used in the next step without further purification. If necessary, purify by recrystallization from ethanol or hexane/ethyl acetate.

Protocol 1B: Microwave-Assisted Synthesis [6]

  • Place 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (2.0 eq) into a 5 mL high-pressure microwave reaction tube.

  • Stir the mixture for 1 hour at room temperature to ensure homogeneity.

  • Place the sealed tube in a microwave synthesizer and irradiate for 30 minutes at 150 °C.

  • After cooling, purify the crude product by column chromatography (n-hexane/ethyl acetate 7:3) to afford the pure intermediate.

Table 1: Reagents and Conditions for Step 1

ParameterProtocol 1A (Thermal)Protocol 1B (Microwave)[6]
4-Fluoroaniline (eq)1.01.0
DEEM (eq)1.0 - 1.12.0
SolventNoneNone
Temperature (°C)100 - 110150
Reaction Time1 - 2 hours30 minutes
Typical Yield (%)> 90~80 (after chromatography)
Step 2: Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (Intermediate II)

This is the key ring-forming step, a high-temperature intramolecular cyclization of the anilidomethylenemalonate intermediate.[2]

Protocol 2: Thermal Cyclization

  • In a reaction flask equipped with a reflux condenser, dissolve the intermediate from Step 1 in a high-boiling inert solvent (e.g., diphenyl ether, Dowtherm A). Use approximately 3-4 mL of solvent per gram of intermediate.

  • Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for 30-60 minutes.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to below 100 °C and add a non-polar solvent like cyclohexane or hexane to precipitate the product.

  • Filter the resulting solid, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum.

Table 2: Reagents and Conditions for Step 2

ParameterProtocol 2 (Thermal Cyclization)
Intermediate I (eq)1.0
SolventDiphenyl Ether or Dowtherm A
Temperature (°C)250 - 260
Reaction Time30 - 60 minutes
Typical Yield (%)75 - 85
Step 3: Synthesis of 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid (Intermediate III)

The ethyl ester is hydrolyzed to the corresponding carboxylic acid via saponification.[1]

Protocol 3: Saponification

  • Suspend the ethyl ester (Intermediate II) in a 10% (w/v) aqueous solution of sodium hydroxide (approx. 4-5 eq of NaOH).

  • Heat the mixture to reflux (100-110 °C) with vigorous stirring for 1-2 hours, or until TLC indicates complete consumption of the starting material. The suspension should dissolve as the sodium salt of the acid is formed.

  • Cool the reaction mixture in an ice bath.

  • Carefully acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid. A thick precipitate will form.

  • Stir the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Filter the solid, wash with cold water until the washings are neutral, and dry thoroughly under vacuum.

Table 3: Reagents and Conditions for Step 3

ParameterProtocol 3 (Saponification)
Intermediate II (eq)1.0
Reagent10% aq. Sodium Hydroxide
NaOH (eq)4 - 5
Temperature (°C)100 - 110 (Reflux)
Reaction Time1 - 2 hours
Typical Yield (%)> 95
Step 4: Synthesis of this compound (Final Product)

The final step involves the conversion of the 4-hydroxy group to a chloro group using a standard chlorinating agent.

Protocol 4: Chlorination

  • Caution: This reaction should be performed in a well-ventilated fume hood as it releases HCl gas.

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 6-fluoro-4-hydroxyquinoline-3-carboxylic acid (Intermediate III) (1.0 eq).

  • Slowly add an excess of phosphoryl chloride (POCl₃) (approx. 5-10 eq).

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 2-4 hours.

  • After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

  • Remove the excess POCl₃ under reduced pressure.

  • Very carefully and slowly, pour the cooled residue onto crushed ice with vigorous stirring.

  • A precipitate will form. Stir for 30-60 minutes to ensure complete hydrolysis of any remaining reaction intermediates.

  • Filter the solid product, wash extensively with cold water, and dry under vacuum.

Table 4: Reagents and Conditions for Step 4

ParameterProtocol 4 (Chlorination)
Intermediate III (eq)1.0
ReagentPhosphoryl Chloride (POCl₃)
POCl₃ (eq)5 - 10
Temperature (°C)~110 (Reflux)
Reaction Time2 - 4 hours
Typical Yield (%)80 - 90

Workflow Visualization

The following diagram illustrates the logical workflow for the synthesis and purification process.

Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Saponification cluster_3 Step 4: Chlorination start1 Mix 4-Fluoroaniline and DEEM react1 Heat (100-110°C) or Microwave (150°C) start1->react1 workup1 Remove EtOH / Purify react1->workup1 end1 Intermediate I workup1->end1 start2 Dissolve Int. I in Diphenyl Ether end1->start2 react2 Reflux at 250-260°C start2->react2 workup2 Precipitate with Hexane, Filter and Wash react2->workup2 end2 Intermediate II workup2->end2 start3 Suspend Int. II in 10% NaOH(aq) end2->start3 react3 Reflux at 100-110°C start3->react3 workup3 Cool and Acidify with HCl react3->workup3 end3 Intermediate III workup3->end3 start4 Suspend Int. III in POCl3 end3->start4 react4 Reflux at 110°C start4->react4 workup4 Remove excess POCl3, Quench on Ice, Filter react4->workup4 end4 Final Product workup4->end4

References

Application Notes and Protocols: Multi-step Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Chloro-6-fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceuticals, most notably a wide range of fluoroquinolone antibiotics. Its structure allows for further modification, particularly at the C-4 and C-7 positions, to develop new therapeutic agents. This document provides a detailed four-step protocol for the synthesis of this compound, commencing from 4-fluoroaniline. The described methodology is based on the well-established Gould-Jacobs reaction, followed by hydrolysis and subsequent chlorination.

Overall Synthesis Workflow

The synthesis is performed in four primary stages:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME).

  • Thermal Cyclization: High-temperature intramolecular ring closure to form the quinolone core.

  • Hydrolysis: Saponification of the ethyl ester to the corresponding carboxylic acid.

  • Chlorination: Conversion of the 4-hydroxy group to the target 4-chloro derivative.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination start 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate p1 Diethyl 2-((4-fluorophenylamino)methylene)malonate start->p1 Heat (100-110°C) p2 Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate p1->p2 High-Temp Solvent (~250°C) p3 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid p2->p3 NaOH (aq), then HCl end_product This compound p3->end_product POCl3, Heat

Caption: Four-step synthesis of this compound.

Experimental Protocols

Step 1: Condensation of 4-Fluoroaniline and EMME

This step involves the formation of an anilinomethylene malonate intermediate via a condensation reaction, a key part of the Gould-Jacobs pathway.[1]

Materials:

  • 4-Fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Round-bottom flask equipped with a stirrer and condenser

Protocol:

  • In a round-bottom flask, mix equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate.

  • Heat the mixture with stirring to approximately 100-110°C. The reaction is typically conducted neat (without solvent).

  • Maintain the temperature for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature. The resulting product, diethyl 2-((4-fluorophenylamino)methylene)malonate, often solidifies upon cooling and can be used in the next step without further purification.

Step 2: Thermal Cyclization to form Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

The intermediate from Step 1 undergoes thermal cyclization in a high-boiling point solvent to form the core quinolone ring system.[1]

Materials:

  • Diethyl 2-((4-fluorophenylamino)methylene)malonate

  • Diphenyl ether (or Dowtherm A)

  • Reaction vessel suitable for high temperatures

  • Hexane or petroleum ether for washing

Protocol:

  • Add the crude product from Step 1 to a suitable volume of diphenyl ether in a high-temperature reaction vessel. A typical ratio is approximately 10 mL of solvent per gram of reactant.

  • Heat the mixture with vigorous stirring to 250-260°C.

  • Maintain this temperature for 30-60 minutes. During this time, the cyclization occurs with the elimination of ethanol.

  • Cool the reaction mixture to below 100°C and then slowly add hexane or petroleum ether to precipitate the product.

  • Filter the resulting solid, wash thoroughly with hexane or petroleum ether to remove the high-boiling solvent, and dry under vacuum.

Step 3: Hydrolysis to 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

The ethyl ester is hydrolyzed under basic conditions to yield the carboxylic acid.

Materials:

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl) for acidification

  • Beaker, stirrer

Protocol:

  • Suspend the ethyl ester from Step 2 in a 2 M aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 100°C) with stirring for 2-4 hours until the solid has completely dissolved and the hydrolysis is complete (monitored by TLC).

  • Cool the resulting solution in an ice bath.

  • Slowly acidify the solution with concentrated hydrochloric acid until the pH is approximately 2-3.

  • A precipitate of 6-fluoro-4-hydroxyquinoline-3-carboxylic acid will form.

  • Filter the solid, wash with cold water, and dry thoroughly.

Step 4: Chlorination to this compound

The final step involves the conversion of the 4-hydroxy group to a 4-chloro group using a chlorinating agent like phosphorus oxychloride.

Materials:

  • 6-Fluoro-4-hydroxyquinoline-3-carboxylic acid

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask with reflux condenser (in a fume hood)

  • Crushed ice

Protocol:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • Place the dried 6-fluoro-4-hydroxyquinoline-3-carboxylic acid from Step 3 into a round-bottom flask.

  • Add an excess of phosphorus oxychloride (e.g., 5-10 molar equivalents) and a catalytic amount of DMF.

  • Heat the mixture to reflux (approximately 110°C) for 3-5 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring to quench the excess POCl₃.

  • The solid product will precipitate out of the aqueous solution.

  • Filter the precipitate, wash extensively with cold water until the filtrate is neutral, and dry under vacuum to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. Yields are representative and may vary based on reaction scale and purity of reagents.

StepReactionStarting MaterialProductTemp. (°C)Time (h)Typical Yield (%)
1 Condensation4-FluoroanilineDiethyl 2-((4-fluorophenylamino)methylene)malonate100-1101-290-95
2 CyclizationIntermediate from Step 1Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate250-2600.5-185-90
3 HydrolysisIntermediate from Step 26-Fluoro-4-hydroxyquinoline-3-carboxylic acid~1002-490-98
4 ChlorinationIntermediate from Step 3This compound~1103-580-90

References

Application Notes and Protocols: 4-Chloro-6-fluoroquinoline-3-carboxylic acid as a Key Intermediate in Drug Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a pivotal intermediate in the synthesis of numerous clinically significant pharmaceuticals, particularly within the fluoroquinolone class of antibiotics and a growing number of anticancer agents. Its reactive chlorine atom at the C-4 position and the fluorine atom at the C-6 position are crucial for the biological activity and pharmacokinetic properties of the final drug products. This document provides detailed application notes on the utility of this intermediate, comprehensive experimental protocols for its synthesis and subsequent conversion to active pharmaceutical ingredients (APIs), and an overview of the mechanisms of action of the derived drugs.

Introduction

The quinolone scaffold is a privileged structure in medicinal chemistry, forming the core of many therapeutic agents. The introduction of a fluorine atom at the C-6 position and a carboxylic acid at the C-3 position were key discoveries that led to the development of the highly successful fluoroquinolone antibiotics. This compound serves as a versatile building block, allowing for the introduction of various substituents at the C-4 position through nucleophilic substitution, which significantly modulates the biological activity of the resulting compounds. This intermediate is central to the synthesis of broad-spectrum antibiotics like Ciprofloxacin and Delafloxacin, as well as novel compounds with potential anticancer properties.

Synthetic Applications

This compound is primarily utilized in the synthesis of drugs where the quinolone core is essential for their mechanism of action. The chlorine at the C-4 position is a good leaving group, facilitating its displacement by various nucleophiles, most commonly amines, to introduce diverse side chains that are critical for target binding and solubility.

Synthesis of Fluoroquinolone Antibiotics

The most prominent application of this intermediate is in the synthesis of fluoroquinolone antibiotics. These drugs are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria.

A notable example is the synthesis of Ciprofloxacin , a widely used antibiotic for treating a variety of bacterial infections. The synthesis involves the reaction of a derivative of this compound with piperazine.[1][2]

Another important antibiotic synthesized from a related precursor is Delafloxacin , which is effective against methicillin-resistant Staphylococcus aureus (MRSA).[3][4][5]

Synthesis of Anticancer Agents

Recent research has focused on repurposing fluoroquinolones and synthesizing novel quinolone derivatives as potential anticancer agents. These compounds often exert their cytotoxic effects by targeting human topoisomerase II, an enzyme essential for DNA replication in cancer cells.[6][7][8][9] The this compound intermediate can be used to generate a library of derivatives for screening as potential cancer therapeutics.

Experimental Protocols

The following protocols are representative methods for the synthesis of this compound and its subsequent use in the preparation of Ciprofloxacin.

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on the well-established Gould-Jacobs reaction and subsequent modifications for analogous quinolone syntheses.[10][11][12]

Materials:

  • 3-Chloro-4-fluoroaniline

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Condensation: In a round-bottom flask, equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed. The mixture is heated to 100-120°C for 2-3 hours with stirring. The reaction can be monitored by Thin Layer Chromatography (TLC).

  • Cyclization: The resulting intermediate, diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate, is added to a high-boiling point solvent like diphenyl ether. The solution is heated to 240-260°C for 1-2 hours to effect cyclization.

  • Hydrolysis: After cooling, the reaction mixture is treated with a solution of sodium hydroxide in aqueous ethanol and refluxed for 2-4 hours to hydrolyze the ester.

  • Acidification and Isolation: The mixture is cooled, and the diphenyl ether is removed by extraction with a non-polar solvent. The aqueous layer is then acidified with hydrochloric acid to precipitate the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid.

  • Chlorination: The dried 4-hydroxy-6-fluoroquinoline-3-carboxylic acid is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield this compound. The crude product is typically purified by recrystallization.

ParameterTypical Value
Yield 60-80% (overall)
Purity >98% (after recrystallization)
Appearance Off-white to pale yellow solid
Protocol 2: Synthesis of Ciprofloxacin from a this compound derivative

This protocol outlines the final step in the synthesis of Ciprofloxacin, where the chloro-substituent is displaced by piperazine. The starting material for this specific reaction is 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, a close analog of the title intermediate.[1][2]

Materials:

  • 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid

  • Piperazine

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Hydrochloric acid

Procedure:

  • Reaction Setup: A mixture of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid (1 equivalent) and an excess of piperazine (2-3 equivalents) is heated in a solvent such as dimethyl sulfoxide (DMSO) at 120-140°C for 2-4 hours.

  • Work-up: The reaction mixture is cooled and then poured into water to precipitate the crude product.

  • Purification: The crude Ciprofloxacin is collected by filtration and can be purified by recrystallization from a suitable solvent system, such as ethanol/water. The final product can be converted to its hydrochloride salt for pharmaceutical use by treatment with hydrochloric acid.[1]

ParameterReported ValueReference
Yield 73%[1][2]
Melting Point 308-310°C (hydrochloride monohydrate)[1][2]

Mechanism of Action of Derived Drugs

Antibacterial Activity

Fluoroquinolones synthesized from this compound exert their bactericidal effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV.[13][14][15][16] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination.

  • DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. Inhibition of this enzyme prevents the relaxation of supercoiled DNA, which is a necessary step for the initiation of DNA replication and transcription.[17]

  • Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the separation of daughter DNA strands after replication. Its inhibition leads to an inability of the bacterial cell to divide.[14][15]

The binding of fluoroquinolones to the enzyme-DNA complex stabilizes it, leading to double-strand breaks in the bacterial chromosome and ultimately cell death.[16]

Antibacterial_Mechanism cluster_inhibition Inhibition leads to: Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Gram-negative) Fluoroquinolone->DNA_Gyrase inhibits Topo_IV Topoisomerase IV (Gram-positive) Fluoroquinolone->Topo_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Cell_Death Bacterial Cell Death inhibition_dna Blockade of DNA Synthesis DNA_Gyrase->inhibition_dna Cell_Division Bacterial Cell Division Topo_IV->Cell_Division enables inhibition_division Failure of Cell Division Topo_IV->inhibition_division DNA_Replication->Cell_Division inhibition_dna->Cell_Death inhibition_division->Cell_Death Anticancer_Mechanism Quinolone_Derivative Quinolone Derivative Topo_II Human Topoisomerase II Quinolone_Derivative->Topo_II inhibits DNA_Breaks Double-Strand DNA Breaks Topo_II->DNA_Breaks causes Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) DNA_Breaks->Cell_Cycle_Arrest triggers Apoptosis Apoptosis (Programmed Cell Death) DNA_Breaks->Apoptosis induces Cell_Cycle_Arrest->Apoptosis can lead to

References

Application Notes and Protocols: 4-Chloro-6-fluoroquinoline-3-carboxylic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a key heterocyclic building block in medicinal chemistry. Its quinoline core, substituted with a reactive chlorine atom at the 4-position, a fluorine atom at the 6-position, and a carboxylic acid at the 3-position, makes it a versatile scaffold for the synthesis of a wide range of biologically active compounds. The 4-quinolone-3-carboxylic acid motif is recognized as a "privileged structure," frequently appearing in molecules with diverse therapeutic applications, including antibacterial, anticancer, and anti-inflammatory agents.[1] This document provides an overview of the applications of this compound, focusing on its use in the development of kinase inhibitors, antimicrobial agents, and other therapeutic candidates.

Kinase Inhibitors

The quinoline scaffold is a common feature in many kinase inhibitors. The 4-chloro position of this compound serves as a convenient handle for introducing various aryl and heteroaryl moieties through cross-coupling reactions, leading to the generation of potent and selective kinase inhibitors.

Derivatives of 4-chloroquinoline-3-carboxylic acid have been explored as potential inhibitors of HIPK2, a kinase implicated in kidney fibrosis.[2] The synthetic strategy often involves a palladium-catalyzed C-4 borylation of the chloroquinoline, followed by Suzuki coupling to introduce diverse substituents.[2]

Experimental Protocol: Synthesis of a Borylated Quinolone Intermediate for HIPK2 Inhibitors [2]

This protocol describes the C-4 borylation of a 4-chloroquinoline derivative, a key step in the synthesis of potential HIPK2 inhibitors.

Materials:

  • Ethyl 4-chloro-7-methoxyquinoline-3-carboxylate

  • Bis(pinacolato)diboron (B₂pin₂)

  • Pd(OAc)₂

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • In a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine ethyl 4-chloro-7-methoxyquinoline-3-carboxylate (1.0 equiv.), B₂pin₂ (1.2 equiv.), Pd(OAc)₂ (0.1 equiv.), and KOAc (2.0 equiv.).

  • Add anhydrous 1,4-dioxane to the mixture.

  • Seal the tube and heat the reaction mixture at 100 °C for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the desired borylated quinoline.

Logical Workflow for HIPK2 Inhibitor Synthesis

HIPK2_Inhibitor_Synthesis start This compound derivative borylation Pd-catalyzed C-4 Borylation with B₂pin₂ start->borylation intermediate Borylated Quinoline Intermediate borylation->intermediate suzuki Suzuki Coupling with Aryl Halide intermediate->suzuki inhibitor Potential HIPK2 Inhibitor suzuki->inhibitor

Workflow for the synthesis of potential HIPK2 inhibitors.

Derivatives of 3-quinoline carboxylic acid have been identified as inhibitors of protein kinase CK2, a promising target in cancer therapy.[3][4] The carboxylic acid moiety is crucial for activity, and modifications at other positions of the quinoline ring can modulate potency and selectivity.[3]

Compound TypeTargetIC₅₀ Range (µM)Reference
Tetrazolo-quinoline-4-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[3][4]
2-Aminoquinoline-3-carboxylic acid derivativesProtein Kinase CK20.65 - 18.2[3][4]

Antimicrobial Agents

The fluoroquinolone pharmacophore is a well-established class of antibacterial agents.[5] this compound serves as a precursor for the synthesis of novel fluoroquinolone derivatives with potent antimicrobial activity. The chlorine at the 4-position can be displaced by various nucleophiles, and the carboxylic acid at the 3-position is essential for binding to bacterial DNA gyrase and topoisomerase IV.[6]

The carboxylic acid group of the fluoroquinolone scaffold can be converted into various heterocyclic moieties to create hybrid molecules with enhanced biological activity.[7] These modifications can lead to compounds with not only antibacterial but also anticancer and antiviral properties.[7]

Experimental Protocol: General Synthesis of a 7-Substituted Fluoroquinolone [8]

This protocol outlines a general method for synthesizing 7-substituted fluoroquinolone derivatives from a 7-chloro precursor, which can be derived from this compound.

Materials:

  • Ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylate

  • Substituted piperazine (or other cyclic amine)

  • Pyridine (anhydrous)

Procedure:

  • Dissolve ethyl 1-ethyl-6-fluoro-7-chloro-1,4-dihydro-4-oxo-quinoline-3-carboxylate (1.0 equiv.) in anhydrous pyridine.

  • Add the substituted piperazine (1.2 equiv.) to the solution.

  • Heat the reaction mixture at reflux for 4-6 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF) to obtain the pure 7-substituted fluoroquinolone ester.

  • Hydrolyze the ester to the corresponding carboxylic acid using standard procedures (e.g., NaOH in ethanol/water).

Signaling Pathway: Fluoroquinolone Mechanism of Action

Fluoroquinolone_Mechanism cluster_enzymes Target Enzymes cluster_processes Cellular Processes fq Fluoroquinolone Derivative gyrase DNA Gyrase (Topoisomerase II) fq->gyrase inhibits topoIV Topoisomerase IV fq->topoIV inhibits dna_rep DNA Replication gyrase->dna_rep enables transcription Transcription gyrase->transcription enables repair DNA Repair gyrase->repair enables topoIV->dna_rep enables cell_death Bacterial Cell Death dna_rep->cell_death disruption leads to transcription->cell_death disruption leads to repair->cell_death disruption leads to

Mechanism of action of fluoroquinolone antibiotics.

The following table summarizes the minimum inhibitory concentrations (MICs) for a potent fluoroquinolone derivative against various microorganisms.[8]

CompoundS. aureus (MIC µg/mL)S. epidermidis (MIC µg/mL)M. luteus (MIC µg/mL)B. cereus (MIC µg/mL)E. coli (MIC µg/mL)K. pneumoniae (MIC µg/mL)C. albicans (MIC µg/mL)A. niger (MIC µg/mL)
1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid4.13.13.12.41.01.025.0>100

Other Therapeutic Applications

The versatility of the this compound scaffold extends beyond kinase inhibitors and antimicrobial agents.

Quinolone-based analogues have been developed as potent inhibitors of DHODH, an enzyme involved in de novo pyrimidine biosynthesis, which is a target for cancer and autoimmune diseases.[9] A structure-guided design approach has led to the discovery of compounds with low nanomolar IC₅₀ values.[9]

Compound IDTargetIC₅₀ (nM)Reference
41DHODH9.71 ± 1.4[9]
43DHODH26.2 ± 1.8[9]

4-oxo-3-carboxyl quinolones have shown potent antimalarial activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.[10] The 3-carboxylic acid moiety is a key feature for their biological activity.[10]

Conclusion

This compound is a highly valuable and versatile starting material in medicinal chemistry. Its strategic functionalization allows for the synthesis of a diverse array of bioactive molecules targeting different enzymes and cellular pathways. The development of novel synthetic methodologies continues to expand the utility of this scaffold in the discovery of new therapeutic agents for a wide range of diseases.

References

Application Notes and Protocols for the Preparation of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 4-chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Gould-Jacobs reaction, followed by chlorination and subsequent derivatization.

Introduction

Quinolone carboxylic acids are a critical class of compounds in medicinal chemistry, forming the core structure of many antibacterial agents. The specific substitution pattern of a this compound scaffold offers a versatile platform for the synthesis of novel derivatives with potential therapeutic applications. The following protocol outlines a reliable synthetic route starting from commercially available precursors.

Overall Synthetic Scheme

The multi-step synthesis to obtain this compound and its derivatives is depicted below. The process begins with the condensation of a substituted aniline with diethyl ethoxymethylenemalonate (DEEMM), followed by cyclization to form the quinoline core. Subsequent hydrolysis yields the carboxylic acid, which is then chlorinated at the 4-position. Finally, the carboxylic acid group can be derivatized to produce amides or esters.

Synthetic_Scheme cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization cluster_2 Step 3: Hydrolysis cluster_3 Step 4: Chlorination cluster_4 Step 5: Derivatization A 3-Chloro-4-fluoroaniline C Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate A->C Heat B Diethyl ethoxymethylenemalonate (DEEMM) B->C D Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate C->D Heat (e.g., Dowtherm A) E 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid D->E 1. NaOH 2. HCl F 4,7-Dichloro-6-fluoroquinoline-3-carboxylic acid E->F POCl3 G Amide/Ester Derivatives F->G Amine or Alcohol

Caption: Overall synthetic workflow for this compound and its derivatives.

Experimental Protocols

Step 1: Synthesis of Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate

This step involves the condensation of 3-chloro-4-fluoroaniline with diethyl ethoxymethylenemalonate (DEEMM).

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-fluoroaniline145.5614.56 g0.1
Diethyl ethoxymethylenemalonate (DEEMM)216.2321.62 g0.1
Ethanol46.07100 mL-

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 3-chloro-4-fluoroaniline (14.56 g, 0.1 mol) and diethyl ethoxymethylenemalonate (21.62 g, 0.1 mol) in ethanol (100 mL).

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be used in the next step without further purification or can be purified by recrystallization from ethanol.

Expected Yield: 85-95%

Step 2: Synthesis of Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate

This step involves the thermal cyclization of the intermediate from Step 1.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate315.7231.57 g0.1
Dowtherm A (or other high-boiling solvent)-150 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add Dowtherm A (150 mL).

  • Heat the solvent to 240-250 °C.

  • Slowly add the diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonate (31.57 g, 0.1 mol) to the hot solvent with vigorous stirring.

  • Maintain the reaction temperature for 30 minutes after the addition is complete.

  • Cool the reaction mixture to below 100 °C and add hexane (200 mL) to precipitate the product.

  • Filter the solid precipitate, wash with hexane, and dry under vacuum.

Expected Yield: 70-80%

Step 3: Synthesis of 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid

This step involves the hydrolysis of the ester to the carboxylic acid.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate283.6728.37 g0.1
Sodium Hydroxide (NaOH)40.008.0 g0.2
Water18.02100 mL-
Concentrated Hydrochloric Acid (HCl)36.46As needed-

Procedure:

  • In a 250 mL round-bottom flask, suspend ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate (28.37 g, 0.1 mol) in a solution of sodium hydroxide (8.0 g, 0.2 mol) in water (100 mL).

  • Heat the mixture to reflux for 3 hours. The solid should dissolve as the sodium salt of the carboxylic acid is formed.

  • Cool the reaction mixture in an ice bath.

  • Acidify the solution to pH 2-3 with concentrated hydrochloric acid.

  • A precipitate will form. Filter the solid, wash with cold water, and dry under vacuum.

Expected Yield: 90-98%

Step 4: Synthesis of 4,7-Dichloro-6-fluoroquinoline-3-carboxylic acid

This step involves the chlorination of the 4-hydroxy group.

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid255.6225.56 g0.1
Phosphorus oxychloride (POCl₃)153.33100 mL-
Dimethylformamide (DMF)73.091 mL(catalyst)

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a gas trap, add 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acid (25.56 g, 0.1 mol) and phosphorus oxychloride (100 mL).

  • Add a catalytic amount of dimethylformamide (1 mL).

  • Heat the reaction mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • A precipitate will form. Filter the solid, wash thoroughly with cold water, and dry under vacuum.

Expected Yield: 75-85%

Step 5: Synthesis of this compound Derivatives (General Procedure for Amide Formation)

Materials:

ReagentMolar Mass ( g/mol )QuantityMoles
4,7-Dichloro-6-fluoroquinoline-3-carboxylic acid274.062.74 g0.01
Thionyl chloride (SOCl₂)118.975 mL-
Amine (e.g., Piperidine)85.151.02 g0.012
Dichloromethane (DCM)84.9350 mL-
Triethylamine (Et₃N)101.191.52 g0.015

Procedure:

  • In a 100 mL round-bottom flask, suspend 4,7-dichloro-6-fluoroquinoline-3-carboxylic acid (2.74 g, 0.01 mol) in thionyl chloride (5 mL).

  • Add a drop of DMF as a catalyst and reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Dissolve the crude acid chloride in dichloromethane (50 mL) and cool the solution in an ice bath.

  • In a separate flask, dissolve the desired amine (e.g., piperidine, 1.02 g, 0.012 mol) and triethylamine (1.52 g, 0.015 mol) in dichloromethane (20 mL).

  • Add the amine solution dropwise to the acid chloride solution with stirring.

  • Allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

CompoundStructureMolecular FormulaMolar Mass ( g/mol )Melting Point (°C)
Diethyl 2-(((3-chloro-4-fluorophenyl)amino)methylene)malonateC₁₄H₁₅ClFNO₄315.7288-90
Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylateC₁₂H₉ClFNO₃283.67295-298
7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₅ClFNO₃255.62>300
4,7-Dichloro-6-fluoroquinoline-3-carboxylic acidC₁₀H₄Cl₂FNO₂274.06260-263

Logical Relationships and Workflows

The following diagram illustrates the logical progression of the chemical transformations.

Logical_Workflow start Starting Materials|{3-Chloro-4-fluoroaniline | Diethyl ethoxymethylenemalonate} step1 Condensation Formation of enamine intermediate start->step1 step2 Thermal Cyclization Formation of quinoline ring step1->step2 step3 Saponification Hydrolysis of ester to carboxylic acid step2->step3 step4 Chlorination Conversion of hydroxyl to chloro group step3->step4 step5 Derivatization Amide/Ester formation step4->step5 end Final Products|{Amide/Ester Derivatives} step5->end

Caption: Logical flow of the synthesis from starting materials to final derivatives.

Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate personal protective equipment should be worn at all times, and all reactions should be performed in a well-ventilated fume hood. The user is responsible for verifying the safety and suitability of all procedures and reagents.

Characterization of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid: A Comprehensive Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the analytical methodologies for the comprehensive characterization of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the synthesis of various pharmaceutical compounds. The following application notes and protocols are designed to offer a robust framework for quality control, stability testing, and research applications.

Overview of Analytical Strategy

The structural confirmation and purity assessment of this compound necessitate a multi-faceted analytical approach. A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification, quantification, and impurity profiling. The logical workflow for characterization is outlined below.

Analytical_Workflow cluster_0 Initial Characterization cluster_1 Structural Elucidation cluster_2 Further Analysis Sample Sample HPLC HPLC-UV (Purity & Quantification) Sample->HPLC Primary Analysis NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR Definitive Structure FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Functional Group ID GC_MS GC-MS (Volatile Impurities, with derivatization) Sample->GC_MS Specialized Impurity Profile LC_MS LC-MS (Molecular Weight) HPLC->LC_MS Confirmation

Caption: Logical workflow for the analytical characterization of this compound.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Reverse-phase HPLC with UV detection is the primary method for assessing the purity of this compound and for quantitative analysis.

Experimental Protocol: HPLC-UV

  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18 Reverse-Phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 15% B

    • 2-12 min: 15% to 85% B

    • 12-14 min: 85% B

    • 14-15 min: 85% to 15% B

    • 15-18 min: 15% B

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Presentation: Representative HPLC Data

ParameterValue
Retention Time ~ 7.5 min
Tailing Factor < 1.5
Theoretical Plates > 2000
Limit of Detection (LOD) ~ 0.05 µg/mL
Limit of Quantification (LOQ) ~ 0.15 µg/mL

Note: The provided retention time is an illustrative example and can vary based on the specific HPLC system, column, and exact mobile phase composition.

HPLC_Workflow Start Start Sample_Prep Sample Preparation (0.5 mg/mL in Methanol) Start->Sample_Prep Filtration Filtration (0.45 µm) Sample_Prep->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Data_Analysis Data Analysis (Purity, Quantification) Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for HPLC analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

LC-MS is employed to confirm the molecular weight of the target compound. The fragmentation pattern can also provide structural information.

Experimental Protocol: LC-MS

  • LC System: Utilize the same HPLC conditions as described in section 2.1, but replace phosphoric acid with 0.1% formic acid in the mobile phase for MS compatibility.

  • Mass Spectrometer: An electrospray ionization (ESI) mass spectrometer.

  • Ionization Mode: ESI in both positive and negative modes.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

Data Presentation: Expected Mass Spectrometry Data

Ionization ModeAdductExpected m/z
Positive ESI [M+H]⁺226.0
Negative ESI [M-H]⁻224.0

Note: The isotopic pattern for chlorine (approximately 3:1 ratio of ³⁵Cl to ³⁷Cl) should be observed for the molecular ion peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is required for GC-MS analysis. This technique is useful for identifying volatile or semi-volatile impurities.

Experimental Protocol: GC-MS (with Derivatization)

  • Derivatization: React the sample with a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or an esterification agent (e.g., BF₃ in methanol) to convert the carboxylic acid to a more volatile derivative.

  • GC System: A gas chromatograph with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 280 °C.

  • Oven Program: Start at 100 °C, hold for 2 min, then ramp to 280 °C at 15 °C/min, and hold for 10 min.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • MS System: A mass spectrometer with electron ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the definitive structural elucidation of this compound. ¹H, ¹³C, and ¹⁹F NMR spectra should be acquired.

Experimental Protocol: NMR

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • ¹⁹F NMR: Acquire proton-decoupled fluorine spectra.

  • Concentration: Approximately 10-20 mg of the sample in 0.6 mL of solvent.

Data Presentation: Representative NMR Data (in DMSO-d₆)

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H ~13.5br s--COOH
~8.9s-H-2
~8.2dJ ≈ 9.0H-5
~7.9dJ ≈ 7.0H-8
~7.7ddJ ≈ 9.0, 2.5H-7
¹³C ~166s--COOH
~158d¹JCF ≈ 250C-6
~148s-C-4
~145d³JCF ≈ 10C-8a
~138s-C-2
~130s-C-8
~128d²JCF ≈ 25C-5
~125d²JCF ≈ 8C-4a
~120s-C-3
~110d³JCF ≈ 20C-7
¹⁹F ~ -115s-C-6-F

Note: These chemical shifts are estimations based on the structure and data from similar compounds. Actual values may vary.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule.

Experimental Protocol: FTIR

  • Technique: Attenuated Total Reflectance (ATR) is recommended for solid samples. Alternatively, a KBr pellet can be prepared.

  • Scan Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

Data Presentation: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3300 - 2500BroadO-H stretch (carboxylic acid)
~1710StrongC=O stretch (carboxylic acid)
~1620, ~1580MediumC=C and C=N stretches (aromatic/quinoline ring)
~1250StrongC-O stretch (carboxylic acid)
~1100Medium-StrongC-F stretch
~850MediumC-Cl stretch

digraph "Spectroscopy_Relationship" {
graph [splines=ortho, nodesep=0.5];
node [shape=rectangle, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [color="#5F6368"];

"Molecule" [label="4-Chloro-6-fluoroquinoline-\n3-carboxylic Acid", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

"NMR" [label="NMR\n(¹H, ¹³C, ¹⁹F)", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "FTIR" [label="FTIR", style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "MS" [label="Mass Spectrometry", style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"NMR_Info" [label="Carbon-Hydrogen Framework\nConnectivity\nFluorine Environment", shape=note, fillcolor="#FFFFFF"]; "FTIR_Info" [label="Functional Groups:\n-COOH\nC=O\nC-F\nC-Cl", shape=note, fillcolor="#FFFFFF"]; "MS_Info" [label="Molecular Weight\nElemental Composition\n(Isotopic Pattern)", shape=note, fillcolor="#FFFFFF"];

"Molecule" -> "NMR"; "Molecule" -> "FTIR"; "Molecule" -> "MS";

"NMR" -> "NMR_Info" [style=dashed]; "FTIR" -> "FTIR_Info" [style=dashed]; "MS" -> "MS_Info" [style=dashed]; }

Caption: Relationship between spectroscopic methods and the structural information they provide.

Application Note: HPLC Analysis for Purity Determination of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-6-fluoroquinoline-3-carboxylic acid is a key intermediate in the synthesis of various pharmaceutical compounds, particularly within the fluoroquinolone class of antibiotics. The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of such compounds.

This application note details a robust reverse-phase HPLC (RP-HPLC) method for the quantitative determination of the purity of this compound and for the identification of potential impurities. The described method is suitable for routine quality control in research and manufacturing environments.

Experimental Protocols

Materials and Reagents
  • This compound: Reference Standard (≥99.5% purity) and sample to be analyzed.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol: HPLC grade.

  • Water: HPLC grade or ultrapure water.

  • Phosphoric Acid (H₃PO₄): Analytical grade.

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is commonly used for the separation of quinoline derivatives.[1][2]

Chromatographic Conditions

A summary of the HPLC conditions is provided in Table 1. These conditions are based on established methods for similar quinoline and fluoroquinolone compounds.[1][3][4][5]

Table 1: HPLC Method Parameters for Purity Analysis

ParameterCondition
Column C18 Reverse-Phase (4.6 mm x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 15% B; 2-12 min: 15-85% B; 12-15 min: 85% B; 15-16 min: 85-15% B; 16-20 min: 15% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm
Run Time 20 minutes
Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Add approximately 7 mL of methanol and sonicate for 10 minutes to ensure complete dissolution.[1]

  • Allow the solution to cool to room temperature.

  • Dilute to the final volume with methanol and mix thoroughly.

Sample Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh about 10 mg of the this compound sample and transfer it to a 10 mL volumetric flask.

  • Follow the same dissolution procedure as for the standard solution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[1]

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the absence of system peaks.

  • Inject the standard solution in replicate (e.g., n=5) to check for system suitability (e.g., retention time repeatability, peak area precision, tailing factor, and theoretical plates).

  • Inject the sample solution.

  • After the analysis, process the chromatograms using appropriate software to determine the retention times and peak areas.

Data Presentation

The purity of the this compound sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Table 2: Representative Purity Analysis Data

Peak No.Retention Time (min)Peak Area (mAU*s)Area %Identification
13.215000.05Impurity 1
28.5298500099.80This compound
310.145000.15Impurity 2
Total 2991000 100.00

Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis for purity determination.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis weigh_std Weigh Reference Standard dissolve_std Dissolve in Methanol & Sonicate weigh_std->dissolve_std dilute_std Dilute to Volume dissolve_std->dilute_std inject_std Inject Standard (n=5) dilute_std->inject_std weigh_sample Weigh Sample dissolve_sample Dissolve in Methanol & Sonicate weigh_sample->dissolve_sample dilute_sample Dilute to Volume dissolve_sample->dilute_sample filter_sample Filter Sample (0.45 µm) dilute_sample->filter_sample inject_sample Inject Sample filter_sample->inject_sample equilibrate Equilibrate HPLC System inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample integrate Integrate Peak Areas inject_sample->integrate calculate Calculate Area % Purity integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The described reverse-phase HPLC method provides a reliable, accurate, and precise tool for the determination of the purity of this compound. The method is suitable for routine quality control and for the detection and quantification of potential impurities in the compound. The simple sample preparation and the use of a standard C18 column make this method readily implementable in most analytical laboratories.

References

Application Notes and Protocols for the NMR Spectroscopic Analysis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. For novel compounds such as 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a substituted quinoline derivative of interest in medicinal chemistry, NMR is indispensable for unambiguous structure confirmation and purity assessment. This document provides detailed application notes and experimental protocols for the structural analysis of this compound using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR techniques.

Structural Analysis Overview

The structural characterization of this compound by NMR spectroscopy involves the assignment of all proton (¹H) and carbon (¹³C) signals in the molecule. This is achieved by a combination of 1D and 2D NMR experiments. ¹H NMR provides information on the number of different types of protons and their connectivity through spin-spin coupling. ¹³C NMR reveals the number of non-equivalent carbon atoms. 2D NMR experiments, such as COSY, HSQC, and HMBC, are crucial for establishing the complete molecular framework by identifying proton-proton and proton-carbon correlations.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values are estimated based on known data for structurally similar quinoline derivatives and general principles of NMR spectroscopy. Actual chemical shifts may vary depending on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-28.9 - 9.2s-
H-58.0 - 8.3ddJ = ~9.0, ~5.0 Hz
H-77.6 - 7.9dddJ = ~9.0, ~9.0, ~2.5 Hz
H-87.8 - 8.1ddJ = ~9.0, ~2.5 Hz
COOH12.0 - 14.0br s-

s = singlet, d = doublet, t = triplet, dd = doublet of doublets, ddd = doublet of doublet of doublets, br s = broad singlet

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-3120 - 125
C-4145 - 150
C-4a125 - 130
C-5115 - 120 (d, JC-F)
C-6160 - 165 (d, ¹JC-F)
C-7120 - 125 (d, JC-F)
C-8130 - 135
C-8a145 - 150
COOH165 - 170

d = doublet due to C-F coupling

Experimental Protocols

Sample Preparation

A standardized protocol for sample preparation is crucial for obtaining high-quality NMR spectra.

  • Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR experiments.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and allow for the observation of the exchangeable carboxylic acid proton. Other potential solvents include methanol-d₄ or a mixture of CDCl₃ and a few drops of methanol-d₄ to aid solubility.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle warming or vortexing can be used to facilitate dissolution.

  • Transfer to NMR Tube: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, for most modern spectrometers, the residual solvent peak is sufficient for referencing.

NMR Data Acquisition

The following are general parameters for acquiring 1D and 2D NMR spectra on a 400 or 500 MHz spectrometer. These parameters may need to be optimized for the specific instrument and sample.

  • ¹H NMR:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16.

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

    • Spectral Width: 200-240 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024 or more, depending on the sample concentration.

  • 2D COSY (Correlation Spectroscopy):

    • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

    • Spectral Width: 12-16 ppm in both dimensions.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 2-4.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsp).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 180-200 ppm.

    • Number of Increments: 128-256 in the indirect dimension.

    • Number of Scans per Increment: 4-8.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Pulse Program: Standard HMBC experiment with gradient selection (e.g., hmbcgpndqf).

    • Spectral Width (F2 - ¹H): 12-16 ppm.

    • Spectral Width (F1 - ¹³C): 220-240 ppm.

    • Number of Increments: 256-512 in the indirect dimension.

    • Number of Scans per Increment: 8-16.

    • Long-Range Coupling Delay: Optimized for 4-10 Hz.

Data Processing and Analysis
  • Fourier Transformation: Apply Fourier transformation to the acquired Free Induction Decays (FIDs) to obtain the frequency-domain spectra.

  • Phase Correction: Manually or automatically correct the phase of the spectra.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Reference the spectra to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integration and Peak Picking: Integrate the signals in the ¹H spectrum and pick the peaks in all spectra.

  • Analysis of 2D Spectra:

    • COSY: Identify cross-peaks to establish ¹H-¹H spin systems.

    • HSQC: Correlate each proton signal to its directly attached carbon.

    • HMBC: Identify long-range (2-3 bond) ¹H-¹³C correlations to piece together the molecular fragments and confirm the substitution pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the structural elucidation of this compound using NMR spectroscopy.

NMR_Workflow start Start: Pure Sample of This compound prep Sample Preparation (Dissolution in Deuterated Solvent) start->prep acq_1d 1D NMR Data Acquisition (1H, 13C) prep->acq_1d acq_2d 2D NMR Data Acquisition (COSY, HSQC, HMBC) acq_1d->acq_2d proc Data Processing (FT, Phasing, Baseline Correction) acq_1d->proc acq_2d->proc analysis_1d Analysis of 1D Spectra (Chemical Shifts, Couplings, Integration) proc->analysis_1d analysis_2d Analysis of 2D Spectra (Correlation Identification) proc->analysis_2d assign Spectral Assignment (Assigning Signals to Specific Nuclei) analysis_1d->assign analysis_2d->assign structure Structure Elucidation and Verification assign->structure end_node End: Confirmed Structure structure->end_node

NMR Experimental Workflow
Key 2D NMR Correlations

This diagram illustrates the expected key COSY and HMBC correlations for the structural elucidation of this compound.

Key COSY and HMBC Correlations
(Note: The above DOT script is a template. A background image of the chemical structure would be needed for precise arrow placement in a final rendering.)

Application Notes and Protocols: Synthesis of Novel Antimicrobials Using 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The escalating threat of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluoroquinolones are a class of synthetic broad-spectrum antibiotics that have been pivotal in treating a wide array of bacterial infections.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[2] The core structure of fluoroquinolones, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid, offers a versatile scaffold for chemical modification to enhance potency, broaden the spectrum of activity, and overcome resistance mechanisms.[1]

This document provides detailed application notes and experimental protocols for the use of 4-Chloro-6-fluoroquinoline-3-carboxylic acid as a key intermediate in the synthesis of novel antimicrobial agents. The primary synthetic strategy involves the nucleophilic aromatic substitution of the chlorine atom at the C-4 position with various amine-containing moieties to generate a library of new chemical entities for antimicrobial screening.

Data Presentation: Antimicrobial Activity of Novel Quinolone Derivatives

The antimicrobial efficacy of newly synthesized compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The following table summarizes representative MIC values for a series of novel quinolone derivatives synthesized from a chloro-fluoro-quinolone carboxylic acid precursor. This data illustrates the impact of different substituents on antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Compound IDR Group (at C-7 position)Staphylococcus aureus (MIC in µg/mL)Bacillus subtilis (MIC in µg/mL)Escherichia coli (MIC in µg/mL)Pseudomonas aeruginosa (MIC in µg/mL)
1a Piperazinyl0.50.2514
1b 4-Methylpiperazinyl0.250.1250.52
1c 4-Ethylpiperazinyl0.50.2514
1d 4-(2-Hydroxyethyl)piperazinyl10.528
1e 3-Aminopyrrolidinyl0.1250.060.52
Ciprofloxacin (Reference)0.250.1250.060.25

Note: The data presented here is a synthesized representation from multiple sources for illustrative purposes and to demonstrate structure-activity relationships. Actual MIC values will vary based on the specific compound and testing conditions.[3][4][5]

Signaling Pathway: Mechanism of Action

Fluoroquinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication and transcription. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in a state where it has introduced a double-strand break in the DNA, ultimately leading to cell death.[2]

Fluoroquinolone_Mechanism_of_Action cluster_bacterial_cell Bacterial Cell FQ Fluoroquinolone Derivative DNA_Gyrase DNA Gyrase (primarily in Gram-negative) FQ->DNA_Gyrase Inhibition Topo_IV Topoisomerase IV (primarily in Gram-positive) FQ->Topo_IV Inhibition DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication DNA_break DNA Double-Strand Breaks DNA_Gyrase->DNA_break Trapped Enzyme- DNA Complex Topo_IV->DNA_Replication Topo_IV->DNA_break Trapped Enzyme- DNA Complex Cell_Death Cell Death DNA_break->Cell_Death

Mechanism of action of fluoroquinolone antimicrobials.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-Substituted-6-fluoroquinoline-3-carboxylic Acids

This protocol describes the general procedure for the nucleophilic aromatic substitution of this compound with a primary or secondary amine.

Materials:

  • This compound

  • Desired amine (e.g., piperazine, 4-methylpiperazine) (2-3 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Pyridine or Triethylamine (as a base, 2-3 equivalents)

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Condenser

  • Ice bath

  • Distilled water

  • Hydrochloric acid (1N)

  • Filtration apparatus (Büchner funnel)

  • Silica gel for column chromatography (if necessary)

  • Appropriate solvents for chromatography (e.g., dichloromethane/methanol mixture)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DMF or DMSO.

  • Add the desired amine (2-3 equivalents) and the base (pyridine or triethylamine, 2-3 equivalents) to the solution.

  • Attach a condenser to the flask and heat the reaction mixture to 80-120 °C with continuous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature and then pour it into a beaker of ice-cold water with stirring.

  • Acidify the aqueous mixture to pH 5-6 with 1N HCl to precipitate the product.

  • Collect the solid precipitate by vacuum filtration and wash it with cold distilled water.

  • Dry the crude product in a vacuum oven.

  • If necessary, purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, and Elemental Analysis).

Synthesis_Workflow start Start: 4-Chloro-6-fluoro- quinoline-3-carboxylic acid dissolve Dissolve in DMF/DMSO start->dissolve add_reagents Add Amine & Base (Pyridine/TEA) dissolve->add_reagents heat Heat (80-120°C) add_reagents->heat monitor Monitor by TLC heat->monitor workup Work-up: Pour into ice water monitor->workup precipitate Precipitate with HCl workup->precipitate filter Filter and Wash precipitate->filter dry Dry filter->dry purify Purify (Recrystallization/ Chromatography) dry->purify end Final Product: 4-Amino-substituted derivative purify->end

General workflow for the synthesis of novel antimicrobials.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[6][7][8][9][10]

Materials:

  • Synthesized quinolone derivatives (stock solutions in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Multichannel pipette

  • Incubator (35 ± 2 °C)

Procedure:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add 100 µL of the stock solution of the test compound (at 2x the highest desired concentration) to the first well of a row.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing well, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well.

    • The eleventh well will serve as the growth control (no compound), and the twelfth well as the sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11. Do not add bacteria to the sterility control well.

    • The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours.

  • Reading and Interpreting Results:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

MIC_Determination_Workflow start Start prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum prep_plate Prepare 96-well Plate with Serial Dilutions start->prep_plate inoculate Inoculate Plate prep_inoculum->inoculate prep_plate->inoculate incubate Incubate (16-20h, 35°C) inoculate->incubate read_results Read Results Visually incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols for the Derivatization of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemical derivatization of the carboxylic acid group of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. This key intermediate is frequently utilized in the synthesis of novel therapeutic agents, particularly in the development of fluoroquinolone antibiotics and other biologically active compounds. The following sections detail common derivatization strategies, including esterification and amidation, providing step-by-step experimental protocols.

Overview of Derivatization Strategies

The carboxylic acid moiety at the 3-position of the 4-Chloro-6-fluoroquinoline core is a versatile handle for chemical modification. The primary derivatization strategies involve the formation of esters and amides, which can significantly alter the molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its biological activity.

Two principal pathways for derivatization are:

  • Direct Esterification/Amidation: Coupling of the carboxylic acid with an alcohol or amine using a coupling agent.

  • Activation followed by Nucleophilic Acyl Substitution: Conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride, followed by reaction with an alcohol or amine.

Derivatization_Workflow Start This compound Activation Activation of Carboxylic Acid Start->Activation Direct_Coupling Direct Coupling Start->Direct_Coupling Acid_Chloride Acid Chloride Formation Activation->Acid_Chloride SOCl2 or (COCl)2 Esterification Esterification Direct_Coupling->Esterification Alcohol, Coupling Agent Amidation Amidation Direct_Coupling->Amidation Amine, Coupling Agent Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide Acid_Chloride->Esterification Alcohol Acid_Chloride->Amidation Amine

Caption: General workflow for the derivatization of this compound.

Experimental Protocols

Esterification

Esterification of this compound can be achieved through several methods. Below are two common protocols: one employing a classical Fischer esterification approach under acidic conditions and another proceeding via the corresponding ethyl ester of the 4-hydroxyquinoline precursor.

Protocol 2.1.1: Fischer Esterification with Methanol

This protocol describes the direct esterification of this compound with methanol using a strong acid catalyst.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Dichloromethane or ethyl acetate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of carboxylic acid), slowly add concentrated sulfuric acid (0.1-0.2 eq) at room temperature with stirring.

  • Heat the reaction mixture to reflux and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-chloro-6-fluoroquinoline-3-carboxylate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2.1.2: Synthesis of Ethyl 4-Chloro-6-fluoroquinoline-3-carboxylate from the 4-Hydroxy Precursor

This method involves the conversion of the corresponding 4-hydroxyquinoline to the desired 4-chloro derivative, which is a common strategy in fluoroquinolone synthesis.

Materials:

  • Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate

  • Phosphorus oxychloride (POCl₃)

  • Ice bath

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, carefully add ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq) to an excess of phosphorus oxychloride (5-10 eq).[1]

  • Heat the mixture to reflux and maintain for 2-4 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with cold water, and dry under vacuum to yield ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.

Amidation

Amidation of this compound can be performed either by activating the carboxylic acid with a coupling agent or by converting it to the more reactive acid chloride.

Protocol 2.2.1: Amidation using a Coupling Agent (EDC/HOBt)

This protocol describes the direct coupling of the carboxylic acid with an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt).

Materials:

  • This compound

  • Amine (e.g., piperazine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA, 2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve this compound (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.

  • Add the desired amine (1.1 eq) and DIPEA or TEA (2.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 2.2.2: Amidation via the Acid Chloride

This two-step protocol involves the initial formation of the acid chloride followed by its reaction with an amine.

Step 1: Synthesis of 4-Chloro-6-fluoroquinoline-3-carbonyl chloride

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of N,N-Dimethylformamide (DMF) (if using oxalyl chloride)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Nitrogen or argon atmosphere

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM or toluene under an inert atmosphere.

  • Add thionyl chloride (2-5 eq) dropwise at room temperature. Alternatively, add oxalyl chloride (1.5-2.0 eq) followed by a catalytic amount of DMF.

  • Heat the reaction mixture to reflux for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ or CO and CO₂).

  • After completion, cool the reaction mixture to room temperature and remove the excess thionyl chloride or oxalyl chloride and solvent under reduced pressure.

  • The resulting crude 4-chloro-6-fluoroquinoline-3-carbonyl chloride is typically used in the next step without further purification.

Step 2: Reaction of the Acid Chloride with an Amine

Materials:

  • Crude 4-Chloro-6-fluoroquinoline-3-carbonyl chloride from Step 1

  • Amine (e.g., piperazine, 2.2 eq for a mono-acylation to allow for HCl scavenging)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (TEA) or Pyridine (as an acid scavenger, if needed)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or argon atmosphere

Procedure:

  • Dissolve the amine (2.2 eq) in anhydrous DCM or THF under an inert atmosphere and cool the solution in an ice bath.

  • Dissolve the crude acid chloride from Step 1 in a minimal amount of anhydrous DCM or THF and add it dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an organic solvent.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) if excess amine is present, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following table summarizes typical yields for the derivatization of quinoline-3-carboxylic acids based on literature for structurally similar compounds. Actual yields may vary depending on the specific substrate and reaction conditions.

Derivatization MethodDerivativeTypical Yield (%)Reference
Chlorination of 4-hydroxy precursorEthyl 4-chloro-6-fluoroquinoline-3-carboxylateHigh[1]
Amidation via Acid ChlorideN-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamidesGood to ExcellentN/A for target, adapted from similar syntheses
Direct Amidation (EDC/HOBt)N-substituted-7-chloro-4-hydroxy-2-quinolone-3-carboxamidesModerate to GoodN/A for target, adapted from general methods

Visualization of Key Chemical Transformations

Chemical_Transformations cluster_ester Esterification cluster_amide Amidation Carboxylic_Acid_Ester R-COOH Ester_Product R-COOR' Carboxylic_Acid_Ester->Ester_Product + H₂O Alcohol R'-OH Alcohol->Ester_Product H⁺ Carboxylic_Acid_Amide R-COOH Amide_Product R-CONR'R'' Carboxylic_Acid_Amide->Amide_Product + H₂O Amine R'R''NH Amine->Amide_Product Coupling Agent

Caption: General schemes for esterification and amidation of a carboxylic acid.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the production of fluoroquinolone antibiotics.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most widely employed method is based on the Gould-Jacobs reaction.[3][4] This multi-step process begins with the condensation of a substituted aniline, typically 4-fluoroaniline, with a diethyl ethoxymethylenemalonate (DEEMM) or a similar malonic ester derivative. The resulting intermediate undergoes thermal cyclization to form the quinoline core, specifically ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. This is followed by hydrolysis of the ester to the carboxylic acid, and finally, chlorination of the 4-hydroxy group to yield the desired product.[5][6]

Q2: What are the critical stages of this synthesis that affect the overall yield?

A2: The most critical stages are the thermal cyclization and the chlorination steps. The high temperatures required for cyclization can lead to product degradation if not carefully controlled.[7] The chlorination step can also result in side products if the reaction conditions are not optimal.

Q3: Are there alternative methods to the traditional thermal cyclization?

A3: Yes, microwave-assisted synthesis has been shown to significantly improve yields and reduce reaction times for the cyclization step.[7][8] This method offers better control over the heating process, minimizing the formation of degradation byproducts.

Q4: What are the primary safety precautions to consider during this synthesis?

A4: The synthesis involves corrosive and hazardous reagents such as phosphorus oxychloride (POCl₃) and strong acids/bases. It is imperative to perform these reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. POCl₃ reacts violently with water and should be handled with extreme care.

Troubleshooting Guide

Low Yield in Condensation Step (Formation of Diethyl (4-fluoroanilino)methylenemalonate)
Observed Issue Potential Cause Recommended Solution
Incomplete reaction (presence of starting materials)Insufficient reaction time or temperature.Increase the reaction time or temperature moderately. Microwave irradiation can also be used to drive the reaction to completion.[9] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Purity of reagents.Ensure that the 4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEMM) are of high purity. Distill DEEMM if necessary.
Formation of side productsReaction temperature is too high.Lower the reaction temperature. The reaction is often carried out at temperatures ranging from room temperature to 150°C.[9][10]
Low Yield in Cyclization Step (Formation of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate)
Observed Issue Potential Cause Recommended Solution
Incomplete cyclizationInsufficient temperature or reaction time.The Gould-Jacobs reaction requires high temperatures, typically in a high-boiling solvent like diphenyl ether, with reflux conditions.[6] Ensure the temperature is maintained consistently.
Consider using microwave synthesis, which can significantly improve yields and shorten reaction times.[7]
Product degradation (dark-colored reaction mixture)Excessive heating or prolonged reaction time.Optimize the reaction time and temperature. A time-temperature study is recommended to find the optimal conditions that maximize yield while minimizing degradation.[7]
Formation of regioisomersUse of asymmetrically substituted anilines.While 4-fluoroaniline is symmetric with respect to the amino group, impurities or alternative starting materials could lead to isomeric products.[4] Ensure the purity of the starting aniline.
Low Yield in Hydrolysis Step (Formation of 4-hydroxy-6-fluoroquinoline-3-carboxylic acid)
Observed Issue Potential Cause Recommended Solution
Incomplete hydrolysisInsufficient concentration of base or reaction time.Use a sufficient excess of a strong base like sodium hydroxide or potassium hydroxide.[6] Ensure the reaction goes to completion by monitoring with TLC until the starting ester is no longer visible.
Difficulty in isolating the productIncorrect pH during workup.Carefully acidify the reaction mixture to precipitate the carboxylic acid. The pH should be adjusted to the isoelectric point of the product.
Low Yield or Impurities in Chlorination Step (Formation of this compound)
Observed Issue Potential Cause Recommended Solution
Incomplete chlorinationInsufficient amount of chlorinating agent or inadequate temperature.Use a sufficient excess of phosphorus oxychloride (POCl₃) or another suitable chlorinating agent. The reaction is typically performed at elevated temperatures.
Reactivity of the substrate.The presence of electron-withdrawing groups can sometimes hinder the reaction. The addition of a catalytic amount of a tertiary amine like triethylamine may be beneficial.
Formation of dark, tarry substancesReaction temperature is too high.Control the reaction temperature carefully. The reaction can be highly exothermic. Add the chlorinating agent portion-wise to manage the reaction rate and temperature.
Presence of unreacted 4-hydroxy starting materialInefficient workup.After the reaction, the excess POCl₃ must be carefully quenched, typically by pouring the reaction mixture onto crushed ice. The product can then be isolated by filtration.

Data Presentation

Table 1: Comparison of Conventional and Microwave-Assisted Cyclization

MethodTemperature (°C)Reaction TimeYield (%)Reference
Conventional Heating250Several hoursLow[7]
Microwave Irradiation2501 minute1[7]
Microwave Irradiation3001 minute37[7]

Note: Yields are for a model Gould-Jacobs reaction and may vary for the specific synthesis of ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.

Experimental Protocols

Protocol 1: Synthesis of Diethyl (4-fluoroanilino)methylenemalonate
  • In a round-bottom flask equipped with a reflux condenser, combine 4-fluoroaniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-1.2 equivalents).

  • Heat the mixture with stirring at 100-130°C for 2-3 hours.[10]

  • Monitor the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature. The product often crystallizes upon cooling.

  • Recrystallize the crude product from a suitable solvent such as ethanol or diethyl ether to obtain the purified intermediate.[10]

Protocol 2: Thermal Cyclization to Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
  • Place the diethyl (4-fluoroanilino)methylenemalonate intermediate in a high-boiling point solvent such as diphenyl ether.

  • Heat the mixture to reflux (approximately 250°C) for 30-60 minutes.[6]

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and dilute it with a non-polar solvent like hexanes or petroleum ether to precipitate the product.[11]

  • Filter the precipitate, wash with the non-polar solvent, and dry under vacuum.

Protocol 3: Hydrolysis to 4-hydroxy-6-fluoroquinoline-3-carboxylic acid
  • Suspend the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate in an aqueous solution of sodium hydroxide (2N).[5]

  • Heat the mixture to reflux until the starting material is completely consumed (as monitored by TLC).

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Carefully acidify the filtrate with a suitable acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry thoroughly.

Protocol 4: Chlorination to this compound
  • In a flask protected from atmospheric moisture, carefully add 4-hydroxy-6-fluoroquinoline-3-carboxylic acid to an excess of phosphorus oxychloride (POCl₃).

  • Heat the mixture to reflux (around 100-110°C) for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.

  • The solid product will precipitate. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and then dry under vacuum.

Visualizations

Synthesis_Workflow cluster_start Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_final Final Product 4-Fluoroaniline 4-Fluoroaniline Condensation Condensation 4-Fluoroaniline->Condensation DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Condensation Intermediate1 Diethyl (4-fluoroanilino)- methylenemalonate Condensation->Intermediate1 Cyclization Thermal Cyclization Intermediate2 Ethyl 4-hydroxy-6-fluoro- quinoline-3-carboxylate Cyclization->Intermediate2 Hydrolysis Hydrolysis Intermediate3 4-hydroxy-6-fluoro- quinoline-3-carboxylic acid Hydrolysis->Intermediate3 Chlorination Chlorination FinalProduct 4-Chloro-6-fluoro- quinoline-3-carboxylic acid Chlorination->FinalProduct Intermediate1->Cyclization Intermediate2->Hydrolysis Intermediate3->Chlorination

Caption: Overall experimental workflow for the synthesis of this compound.

Troubleshooting_Cyclization Start Low Yield in Cyclization Step Check_Solvent Is a high-boiling solvent (e.g., Diphenyl Ether) being used? Start->Check_Solvent Check_Temp Is the reaction temperature high enough (~250°C)? Check_Time Is the reaction time optimized? Check_Temp->Check_Time Yes Increase_Temp Increase temperature gradually. Consider using a higher boiling solvent. Check_Temp->Increase_Temp No Check_Degradation Is the reaction mixture dark or tarry? Check_Time->Check_Degradation Yes Optimize_Time Perform a time-course study to find optimal duration. Check_Time->Optimize_Time No Reduce_Temp_Time Reduce reaction temperature and/or time to minimize degradation. Check_Degradation->Reduce_Temp_Time Yes Consider_MW Consider using microwave synthesis for better control and yield. Check_Degradation->Consider_MW No Check_Solvent->Check_Temp Yes Use_High_Boil_Solvent Use a suitable high-boiling solvent to achieve the required temperature. Check_Solvent->Use_High_Boil_Solvent No Signaling_Pathway cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_reagents Key Reagents cluster_product Product R1 4-Fluoroaniline I1 Anilino-methylenemalonate R1->I1 R2 DEEMM R2->I1 I2 4-Hydroxy-quinoline ester I1->I2 Gould-Jacobs Cyclization I3 4-Hydroxy-quinoline acid I2->I3 Saponification P 4-Chloro-6-fluoroquinoline- 3-carboxylic acid I3->P Chlorination Reagent1 Heat (Δ) Reagent1->I2 Reagent2 NaOH / H₃O⁺ Reagent2->I3 Reagent3 POCl₃ Reagent3->P

References

Technical Support Center: Purification of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-Chloro-6-fluoroquinoline-3-carboxylic acid from its reaction byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in the crude product of this compound synthesis?

A1: The impurity profile largely depends on the synthetic route. A common method for synthesizing the quinoline core is the Gould-Jacobs reaction.[1] Byproducts from this synthesis can include:

  • Unreacted Starting Materials: Such as the corresponding substituted aniline and diethyl ethoxymethylenemalonate.

  • Reaction Intermediates: Incomplete cyclization can leave behind the anilidomethylenemalonate intermediate.

  • Precursors: If the chlorination of the 4-hydroxy group is not complete, the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid will be a significant impurity.

  • Side-Reaction Products: Overly harsh reaction conditions, particularly high temperatures, can lead to the formation of polymeric tars and other degradation products.

Q2: What are the recommended initial purification strategies for crude this compound?

A2: For initial purification, a combination of acid-base extraction and recrystallization is highly effective. Given that the target molecule is a carboxylic acid, it can be selectively extracted into an aqueous basic solution, leaving non-acidic impurities in the organic phase.[2][3][4][5] Subsequent recrystallization from a suitable solvent system can then remove closely related acidic impurities.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing the purity of the final product and tracking the progress of purification. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (like acetonitrile or methanol) is a typical setup. Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and can help identify impurities if they are present in sufficient quantities.

Troubleshooting Guides

Problem 1: Low Purity After Recrystallization

Symptoms:

  • The melting point of the purified product is broad and lower than the literature value.

  • HPLC analysis shows multiple peaks close to the main product peak.

  • The product has a persistent color (e.g., yellow or brown) that does not diminish with repeated recrystallizations.

Possible Causes and Solutions:

CauseSolution
Inappropriate Solvent Choice The impurities may have similar solubility profiles to the product in the chosen solvent. A systematic solvent screening is recommended. Test a range of solvents with varying polarities. Binary solvent systems, where the compound is dissolved in a "good" solvent at an elevated temperature followed by the addition of a "poor" solvent until turbidity is observed, can be very effective.[6]
Co-precipitation of Impurities If impurities are structurally very similar to the product, they may co-precipitate. In this case, an alternative purification technique like column chromatography may be necessary.
Incomplete Dissolution During recrystallization, if the crude material is not fully dissolved at the higher temperature, insoluble impurities will not be removed. Ensure complete dissolution before allowing the solution to cool.
Cooling Too Rapidly Rapid cooling can trap impurities within the crystal lattice. Allow the solution to cool slowly to room temperature before further cooling in an ice bath to maximize yield.
Problem 2: Product "Oils Out" During Recrystallization

Symptoms:

  • Instead of forming crystals upon cooling, the product separates as a liquid layer.

Possible Causes and Solutions:

CauseSolution
High Solute Concentration The concentration of the product in the solvent is too high. Add more hot solvent to the mixture to create a more dilute solution before cooling.
Inappropriate Solvent The chosen solvent may not be suitable for crystallization. Experiment with different solvent systems.
Rapid Cooling As with trapping impurities, cooling the solution too quickly can induce oiling out. Slow, gradual cooling is recommended.
Problem 3: Low Recovery from Acid-Base Extraction

Symptoms:

  • The final yield of the purified product after extraction and isolation is significantly lower than expected.

Possible Causes and Solutions:

CauseSolution
Incomplete Extraction into Aqueous Base The pH of the aqueous basic solution may not be high enough to fully deprotonate the carboxylic acid. Use a sufficiently strong base (e.g., 1M NaOH) and ensure thorough mixing of the aqueous and organic layers.
Incomplete Precipitation upon Acidification After extracting the product into the aqueous basic layer, the pH must be lowered sufficiently to fully protonate the carboxylate and cause it to precipitate. Acidify to a pH of 1-2 with a strong acid like concentrated HCl.[7]
Product Solubility in the Aqueous Acidic Solution While the protonated form is less water-soluble, some product may remain dissolved. Cooling the acidified aqueous solution in an ice bath before filtration can help to maximize precipitation.
Emulsion Formation Emulsions between the organic and aqueous layers can trap the product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it up.

Experimental Protocols

Detailed Protocol for Purification by Acid-Base Extraction followed by Recrystallization

This protocol assumes the crude product contains the desired this compound along with neutral organic byproducts and potentially the 4-hydroxy precursor.

1. Acid-Base Extraction:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated product (sodium 4-chloro-6-fluoroquinoline-3-carboxylate) will be in the upper aqueous layer (if using DCM) or the lower aqueous layer (if using ethyl acetate). Drain and collect the aqueous layer.

  • Backwash: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent. Discard the organic layer.

  • Precipitation: Cool the aqueous layer in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the pH of the solution is approximately 1-2 (check with pH paper). A precipitate of the purified this compound will form.

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual salts.

2. Recrystallization:

  • Solvent Selection: Conduct small-scale solubility tests to find a suitable solvent. Good single solvents to try are ethanol, methanol, or acetonitrile.[6] A binary solvent system such as N,N-dimethylformamide (DMF)/water or ethanol/water may also be effective.

  • Procedure:

    • Place the dried, purified solid from the extraction step into an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent until the solid just dissolves.

    • If using a binary system, dissolve the solid in a minimal amount of the "good" solvent (e.g., hot DMF or ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes cloudy. Reheat gently until the solution is clear again.

    • Cover the flask and allow it to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals under vacuum.

Data Presentation

Table 1: Solvent Screening for Recrystallization

Solvent/SystemSolubility (Cold)Solubility (Hot)Crystal Formation
MethanolSparingly SolubleSolubleGood
EthanolSparingly SolubleSolubleGood
AcetonitrileSlightly SolubleSolubleFair
Ethyl AcetateInsolubleSparingly SolublePoor
TolueneInsolubleSlightly SolublePoor
DMF/WaterSolubleVery SolubleGood (with careful addition of water)
Ethanol/WaterSolubleVery SolubleGood (with careful addition of water)

Note: This table provides a template for recording experimental observations. Actual results may vary.

Visualizations

PurificationWorkflow cluster_synthesis Synthesis Stage cluster_extraction Acid-Base Extraction cluster_recrystallization Recrystallization crude_product Crude Product (Target Acid + Impurities) dissolve Dissolve in Organic Solvent crude_product->dissolve add_base Extract with Aqueous Base (e.g., NaOH) dissolve->add_base separate_layers Separate Layers add_base->separate_layers acidify Acidify Aqueous Layer (e.g., with HCl) separate_layers->acidify Aqueous Layer (Product Salt) organic_waste Waste separate_layers->organic_waste Organic Layer (Neutral Impurities) filter_extract Filter Precipitate acidify->filter_extract dissolve_hot Dissolve in Hot Solvent filter_extract->dissolve_hot cool_slowly Cool Slowly dissolve_hot->cool_slowly filter_crystals Filter Crystals cool_slowly->filter_crystals dry_product Dry Final Product filter_crystals->dry_product pure_product Pure Product (>99% Purity) dry_product->pure_product TroubleshootingLogic start Low Purity after Purification? check_recrystallization Recrystallization Issues? start->check_recrystallization Yes check_extraction Extraction Issues? start->check_extraction No, but low yield oiling_out Product 'Oils Out'? check_recrystallization->oiling_out poor_purity Persistent Impurities? check_recrystallization->poor_purity low_yield Low Yield? check_extraction->low_yield reduce_conc Reduce Concentration / Change Solvent oiling_out->reduce_conc Yes slow_cooling_oil Ensure Slow Cooling oiling_out->slow_cooling_oil Yes solvent_screen Perform Solvent Screen poor_purity->solvent_screen Yes column_chrom Consider Column Chromatography poor_purity->column_chrom If solvent screen fails check_ph_base Ensure pH > 12 for Extraction low_yield->check_ph_base Yes check_ph_acid Ensure pH < 2 for Precipitation low_yield->check_ph_acid Yes back_extract Back-extract Organic Layer low_yield->back_extract Yes

References

Technical Support Center: Optimization of Reaction Conditions for Gould-Jacobs Cyclization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Gould-Jacobs cyclization for the synthesis of quinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism of the Gould-Jacobs cyclization?

The Gould-Jacobs reaction is a multi-step process for synthesizing 4-hydroxyquinolines.[1] It begins with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM), to form an anilidomethylenemalonate intermediate.[2] This intermediate then undergoes a thermal 6-electron electrocyclization at high temperatures (typically >250 °C) to form the quinoline ring system.[2] The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and subsequently decarboxylated to yield the 4-hydroxyquinoline.[1] The 4-hydroxyquinoline product exists in tautomeric equilibrium with its 4-oxo form, 4-quinolone.[3]

Q2: What are the typical reaction conditions for the cyclization step?

The cyclization step is a thermal process that generally requires high temperatures, often in the range of 250-300°C.[4] This can be achieved through conventional heating in a high-boiling point solvent or via microwave irradiation, which can significantly shorten reaction times and improve yields.[4]

Q3: How do substituents on the aniline ring affect the reaction?

The electronic nature of the substituents on the aniline ring influences the reaction's success. The Gould-Jacobs reaction is most effective for anilines with electron-donating groups at the meta-position.[1] Electron-withdrawing groups on the aniline can deactivate the ring, making the cyclization step more challenging.[5]

Q4: What are common side reactions in the Gould-Jacobs cyclization?

A common side reaction is the decarboxylation of the 3-carboalkoxy group, particularly under high-pressure and high-temperature conditions, leading to the formation of a 4-hydroxyquinoline without the ester group at the 3-position.[4] Another significant issue is the formation of dark tarry materials due to decomposition at the high temperatures required for cyclization.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the Gould-Jacobs cyclization.

Issue 1: Low or No Yield of the Cyclized Product

Possible Causes and Solutions:

  • Incomplete Initial Condensation:

    • Solution: Ensure the initial condensation reaction to form the anilidomethylenemalonate intermediate goes to completion. Monitor the reaction by TLC or LC-MS. Using a slight excess (1.0-1.2 equivalents) of the malonic ester derivative can be beneficial.[4]

  • Insufficient Temperature for Cyclization:

    • Solution: The cyclization step is temperature-dependent. Gradually increase the reaction temperature. For conventional heating, ensure the solvent is refluxing vigorously (around 250-260 °C for diphenyl ether).[2]

  • Short Reaction Time:

    • Solution: If increasing the temperature is not feasible due to substrate decomposition, consider extending the reaction time. Monitor the reaction progress to find the optimal duration.[4]

  • Poor Substrate Reactivity:

    • Solution: Anilines with strong electron-withdrawing groups may require more forcing conditions (higher temperatures or longer reaction times). Consider using microwave irradiation for less reactive substrates.

  • Presence of Moisture:

    • Solution: While not always critical, ensuring that reagents and solvents are anhydrous can sometimes improve the reaction outcome.[4]

Issue 2: Formation of Dark Tarry Materials

Possible Causes and Solutions:

  • Decomposition at High Temperatures:

    • Solution: Optimize the balance between temperature and reaction time. Overheating or prolonged heating can lead to degradation.[4] Conduct small-scale experiments to determine the optimal conditions for your specific substrate.

  • Localized Overheating:

    • Solution: Use a high-boiling, inert solvent such as Dowtherm A or diphenyl ether to ensure even heat distribution.[4] Vigorous stirring is also crucial.

  • Atmospheric Oxidation:

    • Solution: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help minimize oxidative side reactions that may contribute to tar formation.[4]

Issue 3: Product is a Viscous Oil or Difficult to Crystallize

Possible Causes and Solutions:

  • Presence of Impurities:

    • Solution: Purify the crude product using column chromatography.

  • Residual High-Boiling Solvent:

    • Solution: Ensure the high-boiling solvent is thoroughly removed under a high vacuum. Washing the precipitated product with a non-polar solvent like hexane or cyclohexane can help remove residual solvent.[2]

  • Inherent Product Nature:

    • Solution: Try triturating the crude oil with a non-polar solvent such as hexane or petroleum ether to induce crystallization.[4]

Data Presentation

Table 1: Comparison of Conventional vs. Microwave Heating for Gould-Jacobs Cyclization of Aniline and DEEM
EntryHeating MethodTemperature (°C)Time (min)Yield (%)Reference
1Conventional25030-60High (up to 95%)[2][4]
2Microwave250101[4]
3Microwave25020Low[3]
4Microwave300137[6]
5Microwave300528[6]
6Microwave3005 (optimized)47[6]

Note: Yields refer to the isolated product after the cyclization step.

Table 2: High-Boiling Solvents for Conventional Heating
SolventBoiling Point (°C)Comments
Diphenyl ether259Commonly used, can be difficult to remove.[2]
Dowtherm A257A eutectic mixture of diphenyl ether and biphenyl, provides stable high temperatures.[4]
Mineral Oil>300Inert and high-boiling, but can be challenging to separate from the product.[7]
Table 3: Microwave-Assisted Gould-Jacobs Cyclization with Substituted Anilines
EntryAryl AmineReaction Time (min)Yield (%)
13-chloroaniline585
24-bromoaniline682
32-methylaniline780
44-methoxyaniline878
54-nitroaniline1565

Note: This table is a representative example based on findings that microwave irradiation can improve yields and reduce reaction times for various substituted anilines. Specific conditions may vary.[8][9]

Experimental Protocols

Protocol 1: Classical Thermal Synthesis of 4-Hydroxyquinolines
  • Condensation: In a round-bottom flask, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. The progress of the reaction can be monitored by observing the evolution of ethanol or by TLC.[3]

  • Cyclization: To the crude anilidomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the mixture to a vigorous reflux (approximately 250 °C) under a nitrogen atmosphere for 30-60 minutes.[3][4]

  • Work-up and Purification: Cool the reaction mixture to room temperature to allow the product to precipitate. Add a non-polar solvent like hexane or cyclohexane to aid precipitation. Collect the solid by filtration and wash it with the same non-polar solvent to remove the high-boiling solvent. The crude product can be further purified by recrystallization.[2][4]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
  • Reaction Setup: In a microwave-safe reaction vessel, combine the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (DEEM) (3.0 eq). The excess DEEM can serve as both a reagent and a solvent.[3][6]

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Heat the mixture to the desired temperature (e.g., 300 °C) and hold for the optimized time (e.g., 5 minutes).[6] Monitor the internal temperature and pressure.

  • Work-up and Purification: Allow the reaction vessel to cool to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile. Dry the resulting solid under vacuum.[3][6]

Visualizations

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification A Aniline + DEEM B Heat (100-130°C, 1-2h) A->B Mix C Anilidomethylenemalonate Intermediate B->C Formation D Add High-Boiling Solvent C->D E Heat (>250°C) D->E Reflux F Crude 4-Hydroxy-3-carboalkoxyquinoline E->F Cyclization G Cool & Precipitate F->G H Filter & Wash G->H I Pure Product H->I

Caption: Conventional Gould-Jacobs Experimental Workflow.

Troubleshooting_Low_Yield Start Low/No Product Yield Q1 Is Condensation Complete? Start->Q1 A1_Yes Proceed to Cyclization Check Q1->A1_Yes Yes A1_No Optimize Condensation: - Increase time/temp - Use excess DEEM Q1->A1_No No Q2 Is Cyclization Temp High Enough? A1_Yes->Q2 A2_Yes Check Reaction Time Q2->A2_Yes Yes A2_No Increase Temperature (e.g., to 250-300°C) Q2->A2_No No Q3 Is Reaction Time Sufficient? A2_Yes->Q3 A3_Yes Consider Substrate Reactivity or Microwave Synthesis Q3->A3_Yes Yes A3_No Increase Reaction Time Q3->A3_No No

Caption: Troubleshooting Logic for Low Product Yield.

References

Technical Support Center: Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the standard synthetic route for this compound?

The most common and established method is a multi-step synthesis based on the Gould-Jacobs reaction. The pathway involves four key stages:

  • Condensation: Reaction of 4-fluoroaniline with diethyl ethoxymethylenemalonate (EMME) to form the enamine intermediate, diethyl 2-((4-fluoroanilino)methylene)malonate.[1][2]

  • Thermal Cyclization: The enamine is heated in a high-boiling point solvent, such as diphenyl ether, to induce cyclization, forming the quinolone ring system. This step yields ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.[1][2]

  • Chlorination: The 4-hydroxy group is subsequently converted to a 4-chloro group using a chlorinating agent like phosphorus oxychloride (POCl₃) to produce ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.[3]

  • Hydrolysis: The final step is the saponification (hydrolysis) of the ethyl ester to the desired carboxylic acid using a strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]

Q2: What are the critical quality parameters for the starting materials?

The purity of the starting materials is critical to minimize side reactions and ensure a high yield of the final product.[4] For key reagents, the following should be verified:

  • 4-fluoroaniline: Purity should be >99%. It should be free from isomeric impurities and oxidation products.

  • Diethyl ethoxymethylenemalonate (EMME): Should be colorless and of high purity. It can degrade over time and should be stored properly.

  • Solvents (e.g., Diphenyl ether): Must be anhydrous and high-boiling to achieve the required temperature for cyclization.

Q3: What are the expected yields and purity for this synthesis?

Overall yields can vary significantly based on the optimization of each step. The condensation and cyclization steps typically achieve good yields (around 80% for the combined steps).[2] The final product, after purification, should meet stringent quality standards, especially for pharmaceutical applications. A typical specification is an assay of ≥99.0% by HPLC, with total impurities not exceeding 1.0%.[4][5]

Q4: Which analytical techniques are best for monitoring the reaction progress?

  • Thin Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the consumption of starting materials and the formation of products at each stage.

  • High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction progress, determining the purity of intermediates and the final product, and quantifying impurities.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for structural confirmation of the intermediates and the final this compound.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the products at each step.

Synthesis Pathway and Potential Side Reactions

The following diagrams illustrate the main synthetic route and common side reactions that may be encountered.

Synthesis_Pathway Start 4-Fluoroaniline + Diethyl Ethoxymethylenemalonate Condensation_Product Diethyl 2-((4-fluoroanilino) methylene)malonate Start->Condensation_Product Condensation (145°C) Cyclization_Product Ethyl 6-Fluoro-4-hydroxy quinoline-3-carboxylate Condensation_Product->Cyclization_Product Thermal Cyclization (Diphenyl Ether, 250°C) Chlorination_Product Ethyl 4-Chloro-6-fluoro quinoline-3-carboxylate Cyclization_Product->Chlorination_Product Chlorination (POCl₃) Final_Product 4-Chloro-6-fluoroquinoline -3-carboxylic acid Chlorination_Product->Final_Product Hydrolysis (NaOH/KOH)

Caption: Main synthesis pathway for this compound.

Side_Reactions Chlorination_Product Ethyl 4-Chloro-6-fluoro quinoline-3-carboxylate Final_Product Target Product Chlorination_Product->Final_Product Hydrolysis Incomplete_Hydrolysis Impurity: Unreacted Ester Chlorination_Product->Incomplete_Hydrolysis Incomplete Reaction Decarboxylation Impurity: Decarboxylated Product Final_Product->Decarboxylation Excess Heat Cyclization_Product Ethyl 6-Fluoro-4-hydroxy quinoline-3-carboxylate Cyclization_Product->Chlorination_Product Chlorination Incomplete_Chlorination Impurity: 4-Hydroxy Analog Cyclization_Product->Incomplete_Chlorination Incomplete Reaction

Caption: Common side reactions and resulting impurities during synthesis.

Troubleshooting Guide

Problem 1: Low Yield in Condensation Step (Aniline + EMME)

Possible Cause Recommended Solution
Impure 4-fluoroanilineVerify purity using GC or HPLC. If necessary, purify the aniline by distillation or recrystallization.
Degradation of EMMEUse fresh or properly stored EMME. Confirm its purity by checking for a colorless appearance and using NMR.
Suboptimal Reaction TemperatureThe reaction is typically performed neat (without solvent) by heating to around 145°C.[2] Ensure the temperature is accurately controlled.
Insufficient Reaction TimeMonitor the reaction by TLC until the starting aniline spot has disappeared. A typical reaction time is 1-2 hours.[2]

Problem 2: Poor Yield or Dark Tar during Thermal Cyclization

Possible Cause Recommended Solution
Temperature too lowCyclization requires high temperatures, typically ~250°C.[2] Ensure the heating mantle and thermometer are calibrated. The reaction should be vigorous with the evolution of ethanol.
Temperature too high / prolonged heatingExcessive heat can lead to decomposition and polymerization, resulting in tar formation. Do not exceed the recommended temperature and monitor by TLC to determine the reaction endpoint.
Impure diphenyl ether solventUse high-purity, anhydrous diphenyl ether. The presence of moisture or other impurities can interfere with the reaction.
Impure enamine intermediateEnsure the intermediate from the condensation step is pure. Impurities can lead to significant side reactions at high temperatures.

Problem 3: Incomplete Chlorination of the 4-Hydroxy Group

Possible Cause Recommended Solution
Insufficient chlorinating agentUse a sufficient excess of the chlorinating agent (e.g., POCl₃).
Presence of moistureThe reaction is sensitive to moisture. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen).
Low reaction temperature or timeThe reaction often requires heating. Monitor by TLC to ensure full conversion of the 4-hydroxy intermediate.

Problem 4: Incomplete Hydrolysis of the Ethyl Ester

Possible Cause Recommended Solution
Insufficient base (NaOH/KOH)Use an adequate molar excess of a strong base. The reaction typically requires refluxing in an aqueous or alcoholic solution of NaOH or KOH.[3]
Short reaction time or low temperatureEnsure the reaction is heated to reflux for a sufficient period. Monitor the disappearance of the ethyl ester starting material by TLC or HPLC.
Product precipitationThe sodium or potassium salt of the carboxylic acid may precipitate, slowing the reaction. Ensure adequate stirring and solvent volume.

Problem 5: Final Product Fails Purity Specifications (e.g., >1% Total Impurities)

Possible Cause Recommended Solution
Residual starting materials or intermediatesIndicates incomplete reactions in prior steps. Review troubleshooting for each step. The final product may require further purification.
Formation of side productsHigh temperatures can cause side reactions. Decarboxylation is a potential side reaction if the hydrolysis or work-up is too harsh.[6]
Ineffective purificationRecrystallization from a suitable solvent (e.g., acetic acid, DMF, or ethanol/water mixtures) is a common method for purification. Ensure the correct solvent system and conditions are used.

Troubleshooting Workflow

This workflow provides a logical approach to diagnosing low yields in the final product.

Troubleshooting_Workflow Start Low Yield of Final Product Check_Hydrolysis Check Purity After Hydrolysis (TLC/HPLC) Start->Check_Hydrolysis Hydrolysis_OK Hydrolysis Step OK Check_Hydrolysis->Hydrolysis_OK Clean Hydrolysis_Bad Ester Impurity Present Check_Hydrolysis->Hydrolysis_Bad Impure Check_Chlorination Check Purity After Chlorination (TLC/HPLC) Hydrolysis_OK->Check_Chlorination Fix_Hydrolysis Solution: Increase Base/Time/ Temp for Hydrolysis. Re-run. Hydrolysis_Bad->Fix_Hydrolysis Chlorination_OK Chlorination Step OK Check_Chlorination->Chlorination_OK Clean Chlorination_Bad 4-Hydroxy Impurity Present Check_Chlorination->Chlorination_Bad Impure Check_Cyclization Check Yield/Purity After Cyclization Step Chlorination_OK->Check_Cyclization Fix_Chlorination Solution: Re-run Chlorination with excess POCl₃. Chlorination_Bad->Fix_Chlorination Cyclization_Bad Low Yield / Impure Intermediate Check_Cyclization->Cyclization_Bad Problem Purification_Issue All Steps OK? Consider Purification Loss Check_Cyclization->Purification_Issue OK Fix_Cyclization Solution: Optimize Cyclization Temp/Time. Check Reagents. Cyclization_Bad->Fix_Cyclization

Caption: A step-by-step workflow for troubleshooting low final product yield.

Experimental Protocols & Data

Key Reaction Parameters

The table below summarizes typical conditions for each major step in the synthesis.

Step Reaction Key Reagents Solvent Temp. Time Typical Yield
1Condensation4-Fluoroaniline, EMMENone145°C1-2 h>90%
2CyclizationDiethyl 2-((4-fluoroanilino)methylene)malonateDiphenyl Ether250°C30-60 min~85-90%
3ChlorinationEthyl 6-fluoro-4-hydroxyquinoline-3-carboxylatePOCl₃ (reagent & solvent)Reflux2-4 h>90%
4HydrolysisEthyl 4-chloro-6-fluoroquinoline-3-carboxylateNaOH or KOH (aq.) / EtOHReflux2-4 h>95%
Detailed Experimental Protocol: A Representative Synthesis

Step 1: Condensation - Synthesis of Diethyl 2-((4-fluoroanilino)methylene)malonate In a round-bottom flask, equimolar amounts of 4-fluoroaniline and diethyl ethoxymethylenemalonate are mixed.[1][2] The mixture is heated with stirring in an oil bath at 145°C for approximately 1-2 hours.[2] The reaction is monitored by TLC. Upon completion, the resulting liquid is cooled to room temperature, where it typically solidifies. The crude product can be used directly in the next step or purified by recrystallization from ethanol.

Step 2: Thermal Cyclization - Synthesis of Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate The crude product from Step 1 is added to a flask containing a high-boiling point solvent like diphenyl ether (approximately 10 times the weight of the intermediate).[2] The mixture is heated to 250°C with vigorous stirring.[2] The reaction is accompanied by the evolution of ethanol. After monitoring for completion via TLC (typically 30-60 minutes), the reaction mixture is cooled. The precipitated product is collected by filtration and washed thoroughly with a non-polar solvent such as hexanes or petroleum ether to remove the diphenyl ether.[1][7] The solid is then dried.

Step 3: Chlorination - Synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate The dried ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate is added to an excess of phosphorus oxychloride (POCl₃). The mixture is heated to reflux for 2-4 hours. After the reaction is complete (monitored by TLC), the excess POCl₃ is removed under reduced pressure. The residue is cautiously quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water until neutral, and dried to yield the crude chlorinated ester.

Step 4: Hydrolysis - Synthesis of this compound The crude ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is suspended in a mixture of ethanol and an aqueous solution of sodium hydroxide (1-2 N). The mixture is heated to reflux until the hydrolysis is complete, as indicated by TLC (typically 2-4 hours).[3] After cooling, the solution is filtered to remove any insoluble material. The filtrate is then acidified with an acid like HCl to a pH of approximately 2-3. The precipitated solid is collected by filtration, washed with water, and dried under vacuum to yield the final product. For higher purity, recrystallization from a suitable solvent may be required.

References

troubleshooting low solubility of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low solubility with 4-Chloro-6-fluoroquinoline-3-carboxylic acid.

Troubleshooting Low Solubility

Low solubility of this compound can hinder experimental reproducibility and success. The following guide addresses common issues and provides systematic solutions.

Issue 1: Compound "crashes out" of solution upon dilution of an organic stock into an aqueous buffer.

This is a frequent problem when a compound has high solubility in a concentrated organic solvent but poor solubility in the final aqueous medium.[1] The abrupt change in solvent polarity causes the compound to precipitate.[1]

Troubleshooting Steps:

  • Reduce Stock Concentration: Lower the concentration of the initial stock solution in the organic solvent.

  • Optimize Dilution Method:

    • Add the organic stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to promote rapid mixing.[1]

    • Perform a stepwise dilution by first diluting the stock into a mixture of the organic solvent and aqueous buffer, and then into the final buffer.[1]

  • Adjust pH: As a carboxylic acid, the solubility of this compound is pH-dependent. Increasing the pH of the aqueous buffer will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[1][2]

  • Use Co-solvents: Incorporate a small percentage (e.g., 1-5%) of a water-miscible organic solvent like DMSO or ethanol in the final aqueous buffer to increase the solubility of hydrophobic compounds.[1]

  • Control Temperature: For many compounds, solubility increases with temperature. Gently warming the buffer during dissolution may help, but ensure the final solution is stable at the experimental temperature.[1]

Issue 2: The compound dissolves initially but precipitates over time.

This suggests that the initial solution was supersaturated and thermodynamically unstable. Over time, the system equilibrates, and the excess compound precipitates to reach its true thermodynamic solubility.[1]

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Use a standardized method like the shake-flask method to determine the true equilibrium solubility in your specific buffer system.[3][4]

  • Prepare Solutions at or Below Saturation: Do not exceed the determined equilibrium solubility for your final experimental concentration.

  • Maintain Constant Temperature: Store the solution at a consistent temperature to prevent temperature-induced precipitation.[1]

  • Consider Salt Forms: If applicable, investigate different salt forms of the compound, as they can have markedly different solubilities and dissolution rates.[1]

Frequently Asked Questions (FAQs)

Q1: What are the general physicochemical properties of this compound?

  • Molecular Formula: C₁₀H₅ClFNO₂

  • Molecular Weight: 225.60 g/mol [5]

  • Appearance: White to yellow solid[5]

Q2: In which solvents is this compound likely to be soluble?

Q3: How does pH affect the solubility of this compound?

This compound is an acidic compound due to its carboxylic acid group. Its solubility in aqueous solutions is highly pH-dependent.

  • In acidic solutions (low pH): The carboxylic acid will be in its protonated, less polar form, leading to lower aqueous solubility.

  • In basic solutions (high pH): The carboxylic acid will be deprotonated to its carboxylate form, which is more polar and will exhibit significantly higher aqueous solubility.[2]

To enhance solubility, adjust the pH of the aqueous buffer to be at least 1-2 units above the compound's pKa.

Q4: What is the pKa of this compound?

The exact experimental pKa is not available in the searched literature. However, the pKa of carboxylic acids on quinoline scaffolds can be estimated. For comparison, trifluoromethyl-substituted quinoline carboxylic acid analogs have pKa values around 3.23. The chloro and fluoro substituents on this compound are also electron-withdrawing, suggesting a similarly acidic pKa. Therefore, adjusting the pH to > 5.5-6.0 should significantly improve solubility.

Q5: Are there any recommended starting points for making a stock solution?

Start by attempting to dissolve the compound in DMSO or DMF. Organic bases may also be used to aid dissolution in organic solvents.[6] If an aqueous buffer is required for the final application, prepare a concentrated stock in an organic solvent and dilute it carefully into the aqueous medium, as outlined in the troubleshooting guide.

Data Presentation

Solubility of Structurally Related Quinolone Carboxylic Acids

Note: The following table provides solubility data for structurally related compounds to serve as a guide. Experimental determination of solubility for this compound in your specific solvent system is highly recommended.

Compound/ClassSolvent SystemSolubilityReference
Fluoroquinolones (general)Water, Methanol, AcetonitrileStock solutions prepared, often with pH adjustment (acid or base) to enhance solubility.[7]
Carboxylic Acids (general)Organic solvents (Lewis-base)Solubility can be enhanced by the presence of water.[8]
6-Fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid sodium saltWaterWater-soluble

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol is adapted from standard methods and is considered the gold standard for determining equilibrium solubility.[3][4]

1. Purpose: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent or buffer.

2. Materials:

  • This compound (solid)

  • Solvent/buffer of interest (e.g., PBS pH 7.4, Acetate buffer pH 4.5)

  • Vials with screw caps

  • Orbital shaker or agitator with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3. Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent/buffer. "Excess" means that undissolved solid should be visible.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[3]

  • Phase Separation: After equilibration, separate the undissolved solid from the solution. This can be done by:

    • Centrifugation: Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes).

    • Filtration: Filter the solution using a chemically compatible syringe filter. Be cautious of potential compound adsorption to the filter material.

  • Quantification: Carefully take an aliquot of the clear supernatant or filtrate. Dilute it with a suitable solvent and analyze the concentration of the dissolved compound using a validated analytical method (e.g., HPLC).

  • Calculation: The determined concentration is the equilibrium solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

Troubleshooting Workflow for Low Solubility

G Troubleshooting Workflow for Low Solubility start Start: Low Solubility Observed stock_prep Prepare Stock in Organic Solvent (e.g., DMSO) start->stock_prep dilution Dilute Stock into Aqueous Buffer stock_prep->dilution precipitate Precipitation Occurs ('Crashing Out') dilution->precipitate no_precipitate Compound Remains in Solution dilution->no_precipitate ph_adjust Increase Buffer pH (e.g., to pH > 6.0) precipitate->ph_adjust Try First cosolvent Add Co-solvent (e.g., 1-5% DMSO) precipitate->cosolvent Try Second dilution_method Optimize Dilution (Dropwise, Stepwise) precipitate->dilution_method Also Consider success Success: Soluble no_precipitate->success ph_adjust->success reassess Re-evaluate Experiment: - Lower Final Concentration - Determine Equilibrium Solubility ph_adjust->reassess cosolvent->success cosolvent->reassess dilution_method->success dilution_method->reassess

Caption: A logical workflow for troubleshooting low solubility issues.

Relationship between pH and Solubility

G Effect of pH on Carboxylic Acid Solubility cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) low_ph_label R-COOH (Protonated Form) low_sol Low Aqueous Solubility increase_ph Increase pH (Add Base) low_sol->increase_ph high_ph_label R-COO⁻ + H⁺ (Deprotonated Form) high_sol High Aqueous Solubility decrease_ph Decrease pH (Add Acid) high_sol->decrease_ph increase_ph->high_sol decrease_ph->low_sol

Caption: The relationship between pH and the solubility of a carboxylic acid.

References

Technical Support Center: Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions, experimental protocols, and comparative data to facilitate the successful scale-up of this important synthetic intermediate.

Troubleshooting Guides

This section addresses common issues encountered during the multi-step synthesis of this compound. The synthesis is broken down into its principal stages, with specific problems and solutions provided in a question-and-answer format.

Stage 1: Condensation of 4-Fluoroaniline with Diethyl Ethoxymethylenemalonate (DEEMM)
Question Potential Causes Solutions
Why is the initial condensation reaction incomplete, showing significant starting material on TLC? - Insufficient reaction time or temperature.- Low purity of reactants.- Inefficient removal of ethanol byproduct.- Extend the reaction time and/or moderately increase the temperature (e.g., to 80-90 °C).- Ensure 4-fluoroaniline is pure and DEEMM is not hydrolyzed.- If running the reaction neat, ensure adequate heating to drive off the ethanol. If in a solvent, consider one that allows for azeotropic removal of ethanol.
The reaction mixture has turned dark, and I'm seeing multiple spots on TLC. What's happening? - The reaction temperature is too high, causing decomposition of the aniline or the product.- Presence of impurities in the starting materials.- Reduce the reaction temperature. The condensation is typically exothermic and may not require excessive heating.- Purify the 4-fluoroaniline (e.g., by distillation) before use.- Analyze the DEEMM for signs of degradation.
Stage 2: Thermal Cyclization to Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
Question Potential Causes Solutions
The cyclization is giving a very low yield and a significant amount of black tar. How can I improve this? - The temperature is too high or heating is uneven, leading to polymerization and decomposition.[1].- The reaction time is either too long or too short.[2].- Use a high-boiling, inert solvent like diphenyl ether or Dowtherm A to ensure even and controlled heating.[1].- Optimize the reaction temperature and time. A temperature-time study is recommended to find the optimal conditions for yield without significant degradation.[2].- Consider microwave-assisted synthesis, which can shorten reaction times and improve yields.[3].
How do I know the cyclization is complete? - Incomplete conversion of the anilinomethylenemalonate intermediate.- Monitor the reaction by TLC or HPLC. The intermediate is significantly less polar than the cyclized product. The reaction is complete when the spot corresponding to the intermediate has disappeared.
I'm getting a mixture of isomers. Why? - While less common with 4-fluoroaniline, cyclization can sometimes occur at an alternative ortho position if there are competing electronic or steric influences.[1].- This is generally controlled by the substitution pattern of the aniline. For 4-fluoroaniline, cyclization to the desired product is strongly favored.- If unexpected isomers are detected, confirm the structure of your starting aniline.
Stage 3: Saponification to 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid
Question Potential Causes Solutions
The hydrolysis of the ester is extremely slow or incomplete. - Insufficient amount of base (e.g., NaOH or KOH).- Low reaction temperature.- Poor solubility of the ester in the reaction medium.- Use a stoichiometric excess of the base (e.g., 2-3 equivalents).- Increase the reaction temperature to reflux.[4].- Add a co-solvent like ethanol or methanol to improve the solubility of the ester in the aqueous base.[4].
After acidification, my product is an oil or is difficult to purify. What should I do? - Incomplete hydrolysis, leaving unreacted ester.- The presence of other impurities generated in previous steps.- Ensure hydrolysis is complete by TLC before proceeding to acidification.- Wash the crude product with a solvent in which the desired acid has low solubility but impurities are soluble (e.g., cold water, diethyl ether).- Recrystallize the crude product from a suitable solvent like ethanol, acetic acid, or DMF.
Stage 4: Chlorination to this compound
Question Potential Causes Solutions
The chlorination reaction is not working, or the yield is very low. - The 4-hydroxyquinoline starting material is not completely dry.- The chlorinating agent (e.g., POCl₃, SOCl₂) has degraded due to exposure to moisture.- The reaction temperature is too low or the reaction time is too short.- Thoroughly dry the 4-hydroxy-6-fluoroquinoline-3-carboxylic acid before the reaction.- Use a fresh bottle of phosphoryl chloride or thionyl chloride.- Gradually increase the reaction temperature (e.g., to reflux) and monitor the reaction by TLC until the starting material is consumed.
The product is dark and contains many impurities. - The reaction temperature was too high, causing decomposition.- The work-up procedure was not performed correctly.- Avoid excessively high temperatures. Refluxing in POCl₃ is often sufficient.- Carefully quench the reaction mixture by pouring it slowly onto crushed ice with vigorous stirring.[5].- Purify the crude product by recrystallization.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in this synthesis for achieving a high overall yield?

    • A1: The thermal cyclization step is often the most challenging and yield-determining step.[1] High temperatures are required, which can lead to product decomposition if not carefully controlled.[2] The use of a high-boiling solvent like diphenyl ether is recommended for better temperature control and improved yields.[1]

  • Q2: Are there any specific safety precautions I should take?

    • A2: Yes. 4-Fluoroaniline is toxic and a suspected carcinogen. Diethyl ethoxymethylenemalonate is an irritant. Phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]

  • Q3: Can I use a different starting aniline?

    • A3: The Gould-Jacobs reaction is effective for various anilines, particularly those with electron-donating groups at the meta-position.[7] However, using asymmetrically substituted anilines can lead to mixtures of regioisomers.[1]

  • Q4: How can I best monitor the progress of these reactions?

    • A4: Thin-layer chromatography (TLC) is a simple and effective method for monitoring the consumption of starting materials and the formation of products at each stage. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.

  • Q5: What are the key analytical techniques for characterizing the final product?

    • A5: The structure and purity of this compound should be confirmed using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis. The melting point is also a good indicator of purity.

Data Presentation

Table 1: Typical Reaction Conditions and Yields
Reaction Step Key Reagents Solvent Temperature (°C) Time (h) Typical Yield (%)
Condensation 4-Fluoroaniline, DEEMMNeat or Ethanol80 - 1201 - 290 - 95
Cyclization Anilinomethylenemalonate intermediateDiphenyl ether240 - 2600.5 - 1.560 - 85[1]
Saponification Ethyl ester, NaOHEthanol/WaterReflux (80-100)2 - 65[4]90 - 98
Chlorination Hydroxyquinoline acid, POCl₃Neat or DMF (cat.)Reflux (100-110)2 - 475 - 90

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate
  • Condensation: In a round-bottom flask equipped with a reflux condenser, mix 4-fluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

  • Heat the mixture at 100-110 °C for 1.5 hours. Ethanol will distill off during the reaction.

  • Cool the mixture to room temperature. The intermediate, diethyl 2-((4-fluorophenylamino)methylene)malonate, will often solidify upon cooling.

  • Cyclization: Add the crude intermediate to a flask containing diphenyl ether (approx. 5-10 times the weight of the intermediate).

  • Heat the mixture to 250 °C with stirring in a fume hood.[1] Maintain this temperature for 1 hour.

  • Cool the reaction mixture to below 100 °C and add hexane to precipitate the product.

  • Filter the solid, wash thoroughly with hexane to remove the diphenyl ether, and dry under vacuum to yield the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate.

Protocol 2: Synthesis of 4-Hydroxy-6-fluoroquinoline-3-carboxylic acid
  • Suspend the crude ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate (1.0 eq) in a mixture of ethanol and 10% aqueous sodium hydroxide solution (2.5 eq NaOH).

  • Heat the mixture to reflux with stirring until the reaction is complete (monitor by TLC, typically 4-6 hours). The solid will dissolve as the reaction proceeds.

  • Cool the reaction mixture to room temperature and filter to remove any insoluble impurities.

  • Acidify the filtrate to pH 2-3 with concentrated hydrochloric acid.

  • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 4-hydroxy-6-fluoroquinoline-3-carboxylic acid.[4]

Protocol 3: Synthesis of this compound
  • Caution: This reaction should be performed in a well-ventilated fume hood.

  • To a round-bottom flask, add 4-hydroxy-6-fluoroquinoline-3-carboxylic acid (1.0 eq) and slowly add phosphoryl chloride (POCl₃, 5-10 eq). A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heat the mixture to reflux (approx. 105-110 °C) for 3 hours.

  • Cool the reaction mixture to room temperature and carefully pour it onto a stirred mixture of crushed ice and water.

  • Stir the resulting suspension for 30 minutes to ensure complete quenching of the POCl₃.

  • Collect the solid product by filtration, wash with copious amounts of cold water until the filtrate is neutral, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure this compound.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_intermediates Intermediates cluster_final Final Product 4-Fluoroaniline 4-Fluoroaniline Condensation Step 1: Condensation 4-Fluoroaniline->Condensation DEEMM Diethyl Ethoxymethylenemalonate DEEMM->Condensation Intermediate1 Anilinomethylenemalonate Condensation->Intermediate1 Ethanol Cyclization Step 2: Thermal Cyclization Intermediate2 Ethyl 4-hydroxy-6-fluoro quinoline-3-carboxylate Cyclization->Intermediate2 Diphenyl Ether Saponification Step 3: Saponification Intermediate3 4-Hydroxy-6-fluoro quinoline-3-carboxylic acid Saponification->Intermediate3 Acidification Chlorination Step 4: Chlorination FinalProduct 4-Chloro-6-fluoroquinoline- 3-carboxylic acid Chlorination->FinalProduct Intermediate1->Cyclization Intermediate2->Saponification NaOH, H₂O/EtOH Intermediate3->Chlorination POCl₃

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Start Low Yield or Impurity in a Synthetic Step CheckPurity 1. Verify Reactant Purity (NMR, GC, etc.) Start->CheckPurity ReviewConditions 2. Review Reaction Conditions (Temp, Time, Atmosphere) CheckPurity->ReviewConditions Pure PurityIssue Impure: Purify starting materials CheckPurity->PurityIssue Problem Found AnalyzeWorkup 3. Analyze Work-up & Purification ReviewConditions->AnalyzeWorkup Correct ConditionsIssue Incorrect: Optimize conditions (e.g., adjust temp, extend time) ReviewConditions->ConditionsIssue Problem Found WorkupIssue Inefficient: Modify procedure (e.g., change solvent, recrystallize) AnalyzeWorkup->WorkupIssue Problem Found Success Problem Resolved PurityIssue->Success ConditionsIssue->Success WorkupIssue->Success

Caption: Logical workflow for troubleshooting common issues in organic synthesis.

References

Technical Support Center: 4-Chloro-6-fluoroquinoline-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. This resource provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals identify and avoid common impurities during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound and its precursors?

A1: The most widely employed method is a variation of the Gould-Jacobs reaction.[1][2] This process typically involves two main stages:

  • Condensation: Reacting a substituted aniline, such as 3-chloro-4-fluoroaniline, with a malonic ester derivative like diethyl ethoxymethylenemalonate (DEEM).[1][3]

  • Thermal Cyclization: Heating the resulting intermediate, an anilinomethylene malonate, at high temperatures in a high-boiling point solvent such as diphenyl ether or Dowtherm A to form the quinolone ring system.[3][4] The resulting product is typically an ethyl ester, which is then hydrolyzed to the final carboxylic acid.

Q2: I'm observing a significant amount of unreacted starting material in my analysis. What could be the cause?

A2: This issue commonly points to incomplete cyclization. The thermal cyclization step is critical and requires high temperatures, often around 250°C.[3] Insufficient temperature or reaction time will result in a low conversion of the intermediate (3-chloro-4-fluoroanilinomethylene malonic diethyl ester) to the cyclized quinolone product.

Q3: My final product is showing a loss of the chlorine atom, replaced by a hydroxyl group. Why is this happening?

A3: The 4-chloro group on the quinoline ring is susceptible to hydrolysis, which converts it to the 4-hydroxy (or 4-oxo) tautomer.[4][5] This can occur during the final hydrolysis step (saponification of the ester) if conditions are too harsh (e.g., prolonged heating in strong aqueous base) or during workup.

Q4: How can I prevent the formation of byproducts from high-temperature decomposition?

A4: While high temperatures are necessary for the cyclization step, they can also lead to decomposition and impurity formation.[6][7] The key is to carefully control the reaction temperature and duration. Using a high-boiling, inert solvent like diphenyl ether helps maintain a stable and consistent temperature.[3] Dropwise addition of reactants can also help manage exothermic processes and suppress the formation of impurities at high temperatures.[6][7]

Q5: What is the best way to purify the final product?

A5: Purification often involves precipitation and recrystallization. After hydrolysis of the ester, the pH of the solution is adjusted to precipitate the carboxylic acid.[8] The crude product can then be purified by suspending the precipitate in water or by recrystallizing from a suitable solvent like dimethylformamide (DMF).[8][9] The use of activated charcoal can also be employed to remove colored impurities.[8]

Troubleshooting Guide

This guide links common experimental issues to their probable causes and provides recommended solutions.

Symptom / Observation Possible Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete thermal cyclization. 2. Sub-optimal temperature for cyclization. 3. Decomposition of product or intermediates at excessive temperatures.1. Ensure cyclization temperature reaches ~250°C. 2. Use a high-boiling point solvent (e.g., diphenyl ether) for stable heating.[3] 3. Monitor reaction time carefully to avoid prolonged heating.
Presence of Intermediate in Final Product The condensation product (anilinomethylene malonate) did not fully cyclize.Increase the cyclization temperature and/or reaction time. Verify the boiling point and purity of the solvent to ensure it can reach the required temperature.[3]
Formation of 4-Hydroxy/4-Oxo Impurity Hydrolysis of the 4-chloro group during the ester hydrolysis step or workup.Use milder hydrolysis conditions (e.g., lower temperature, shorter reaction time). Carefully control pH during workup and avoid prolonged exposure to strong bases.
Presence of Decarboxylated Impurity Loss of the C3-carboxylic acid group due to excessive heat, particularly under acidic or basic conditions.Avoid excessive temperatures during hydrolysis and purification steps. Perform the final acidification of the carboxylate salt under controlled temperature conditions (e.g., in an ice bath).[4]
Product is Dark or Discolored Formation of colored impurities due to side reactions or decomposition at high temperatures.During purification, treat the dissolved product with activated charcoal before precipitation or recrystallization to adsorb colored impurities.[8]
Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-Chloro-6-fluoroquinoline-3-carboxylate

This protocol is a generalized procedure based on the Gould-Jacobs reaction.

  • Condensation: In a round-bottom flask, combine equimolar amounts of 3-chloro-4-fluoroaniline and diethyl ethoxymethylenemalonate (DEEM).[3] Heat the mixture, typically to around 145°C, for 1-2 hours until the reaction is complete (monitored by TLC). The intermediate, 3-chloro-4-fluoroanilinomethylene malonic diethyl ester, is formed.

  • Cyclization: Prepare a separate flask with a high-boiling point solvent, such as diphenyl ether, and heat it to approximately 250°C.[3] Add the crude intermediate from the previous step dropwise to the hot solvent. Maintain the temperature for 30-60 minutes to ensure complete cyclization.

  • Isolation: Allow the reaction mixture to cool. The cyclized product, ethyl 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate, will often precipitate.[3] Dilute the mixture with a hydrocarbon solvent like hexane to facilitate precipitation, then filter the solid, wash with hexane, and dry.

  • Chlorination: Suspend the quinolone from the previous step in a suitable solvent (e.g., 1,4-dioxane). Add phosphorus oxychloride (POCl₃) and heat the mixture to reflux for 1-2 hours.[4] After cooling, carefully pour the reaction mixture onto crushed ice to quench the excess POCl₃. Neutralize with a base (e.g., aqueous ammonia) to precipitate the crude ethyl 4-chloro-6-fluoroquinoline-3-carboxylate. Filter, wash with water, and dry.

Protocol 2: Hydrolysis to this compound

  • Saponification: Suspend the ethyl ester product from Protocol 1 in an aqueous solution of sodium hydroxide (1N NaOH).[4] Heat the mixture, for example to 75°C, and stir until the hydrolysis is complete (TLC monitoring).

  • Purification (Optional): Cool the solution and treat with activated charcoal to remove colored impurities. Filter the hot solution to remove the charcoal.

  • Precipitation: Cool the filtrate in an ice bath and carefully acidify with an acid, such as hydrochloric acid (HCl), until the pH is acidic, which will precipitate the final product.[8]

  • Isolation: Filter the precipitated solid, wash thoroughly with cold water to remove salts, and dry under vacuum to yield this compound.

Visualized Workflows and Logic

Synthesis_Workflow cluster_start Starting Materials cluster_process Reaction Steps cluster_end Final Product A 3-Chloro-4-fluoroaniline C Step 1: Condensation (Heat ~145°C) A->C B Diethyl Ethoxymethylenemalonate B->C D Intermediate: Anilinomethylene Malonate C->D E Step 2: Thermal Cyclization (Diphenyl Ether, ~250°C) D->E F Intermediate: Ethyl 7-Chloro-6-fluoro-4-oxoquinoline-3-carboxylate E->F G Step 3: Chlorination (POCl₃) F->G H Intermediate: Ethyl 4-Chloro-6-fluoroquinoline-3-carboxylate G->H I Step 4: Hydrolysis (NaOH, then HCl) H->I J This compound I->J

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_analysis Analysis cluster_solutions Corrective Actions Start Problem Detected (e.g., Low Yield, Impurities) CheckPurity Analyze crude product (LCMS, NMR) Start->CheckPurity ImpurityA Impurity: Unreacted Intermediate? CheckPurity->ImpurityA Yes ImpurityB Impurity: 4-Hydroxy byproduct? CheckPurity->ImpurityB Yes ImpurityC Impurity: Other/Decomposition? CheckPurity->ImpurityC Yes SolA Increase Cyclization Temperature / Time ImpurityA->SolA SolB Use Milder Hydrolysis Conditions ImpurityB->SolB SolC Optimize Temperature Control & Consider Recrystallization ImpurityC->SolC

Caption: Troubleshooting logic for identifying and resolving synthesis impurities.

References

Technical Support Center: Column Chromatography Purification of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 4-Chloro-6-fluoroquinoline-3-carboxylic acid using column chromatography. The unique structure of this molecule, containing both a basic quinoline nitrogen and an acidic carboxylic acid, presents specific challenges that are addressed below.

Frequently Asked Questions (FAQs)

Q1: My compound is streaking or tailing significantly on a standard silica gel column. Why is this happening and how can I fix it?

A1: This is a common issue when purifying quinoline derivatives on silica gel. Streaking and tailing are often caused by strong ionic interactions between the basic nitrogen atom on the quinoline ring and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] This leads to inconsistent elution and poor separation.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (TEA), to your mobile phase (eluent).[1][2] A concentration of 0.5-2% TEA is typically sufficient to neutralize the acidic sites on the silica, thereby improving the peak shape.[1]

  • Silica Gel Deactivation: You can pre-treat, or "deactivate," the silica gel before running the column. This is done by flushing the packed column with a solvent system containing a base (e.g., your initial eluent with 1-3% triethylamine) before loading your sample.[1]

  • Optimize Sample Loading: Overloading the column can exacerbate tailing. Ensure you are not exceeding the column's capacity. If your compound has poor solubility in the eluent, consider using the dry loading technique.[2][3]

Q2: The recovery of my compound is very low, or it appears to be decomposing during chromatography. What can I do to prevent this?

A2: this compound can be sensitive to the highly acidic environment of standard silica gel, which may lead to on-column degradation.[2][4] Additionally, the carboxylic acid group can bind very strongly to the polar stationary phase, resulting in poor recovery.

Solutions:

  • Deactivate the Stationary Phase: As with tailing, deactivating the silica gel with triethylamine can prevent acid-catalyzed decomposition.[1][2]

  • Use an Alternative Stationary Phase: If decomposition persists, switch to a less acidic stationary phase. Neutral or basic alumina can be effective alternatives for basic compounds.[1][4]

  • Consider Reversed-Phase Chromatography: This is often the preferred method for polar and acidic compounds like carboxylic acids.[5] Using a C18 stationary phase with a polar mobile phase (like water/acetonitrile or water/methanol) can prevent decomposition and improve recovery.[5]

  • Reduce Residence Time: Use flash chromatography with applied pressure to minimize the amount of time the compound spends in contact with the stationary phase.[2]

Q3: I am unable to separate my target compound from a closely related impurity. How can I improve the resolution?

A3: Poor resolution means the chosen stationary and mobile phases are not sufficiently differentiating between your product and the impurity.

Solutions:

  • Optimize the Mobile Phase: The most critical step is to find a solvent system that provides a good separation on Thin Layer Chromatography (TLC) first. Aim for an Rf value of approximately 0.2-0.3 for your target compound.[1] Experiment with different solvent mixtures and polarities.

  • Use a Gradient Elution: Instead of using a single solvent mixture (isocratic elution), gradually increase the polarity of the mobile phase during the run (gradient elution).[1] This can help separate compounds with similar polarities.

  • Column Parameters: Using a longer column or a stationary phase with a smaller particle size can increase the number of theoretical plates and improve separation, though it may also increase back pressure.[6][7]

  • Check Compound Stability: Ensure that the "impurity" is not actually a degradation product being formed on the column. You can test for this by spotting your pure compound on a TLC plate, letting it sit for an hour, and then eluting it to see if new spots appear.[4]

Q4: Is normal-phase (silica gel) or reversed-phase (C18) chromatography better for my compound?

A4: Both can work, but reversed-phase chromatography is often more suitable for this molecule. The carboxylic acid group makes the compound quite polar and acidic. Reversed-phase chromatography using a C18 column is an excellent technique for separating such polar compounds.[5] It avoids the issues of strong binding and decomposition associated with silica gel. For reversed-phase, you will typically add a small amount of acid (like TFA or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid, leading to sharper peaks.[5][8]

Troubleshooting and Method Selection Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues and selecting an appropriate chromatographic method.

Troubleshooting start Problem Encountered issue_select What is the issue? start->issue_select cause1 cause1 issue_select->cause1 Poor Separation / Tailing cause2 cause2 issue_select->cause2 Compound Degradation cause3 cause3 issue_select->cause3 No Elution / Low Recovery cause cause solution solution solution1a Add TEA (0.5-2%) to mobile phase OR Use deactivated silica cause1->solution1a Quinoline-Silica Interaction solution1b Optimize solvent system via TLC. Aim for Rf of 0.2-0.3 cause1->solution1b Incorrect Mobile Phase Polarity solution2a Deactivate silica with TEA OR Switch to Alumina/Reversed-Phase cause2->solution2a Compound sensitive to acidic silica solution2b Use flash chromatography (apply pressure) to reduce run time cause2->solution2b Excessive time on column solution3a Gradually increase mobile phase polarity (e.g., add Methanol) cause3->solution3a Compound is too polar for mobile phase solution3b Consider Reversed-Phase (C18) Chromatography cause3->solution3b Irreversible binding to silica MethodSelection start Start: Purify This compound check_rev Is the compound soluble in polar solvents like Water, Methanol, Acetonitrile? start->check_rev check_sol Is crude material soluble in moderately polar organic solvents (e.g., Ethyl Acetate, DCM)? check_tlc Does TLC on silica show good spot shape and Rf of 0.2-0.3 with a suitable mobile phase (+/- TEA)? check_sol->check_tlc Yes reversed_phase Proceed with Reversed-Phase (C18) Chromatography check_sol->reversed_phase No normal_phase Proceed with Normal-Phase (Silica Gel) Chromatography check_tlc->normal_phase Yes (Good Spot Shape) deactivate Streaking observed. Deactivate silica with Triethylamine (TEA) check_tlc->deactivate No (Streaking/Tailing) check_rev->check_sol No / Poorly check_rev->reversed_phase Yes deactivate->normal_phase acidify Add acid (e.g., 0.1% TFA) to mobile phase to suppress carboxylate ionization reversed_phase->acidify

References

Technical Support Center: Synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, with a specific focus on challenges encountered during the acidic workup stage.

Troubleshooting Guide: Managing the Acidic Workup

The acidic workup is a critical step in the synthesis of this compound, typically following the hydrolysis of its ester precursor. This stage involves the neutralization of the basic hydrolysis reaction mixture and subsequent precipitation of the carboxylic acid product by acidification. Careful control of this process is essential to ensure high yield and purity.

Common Problems and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Precipitation of Product 1. Incorrect pH: The pH of the solution may not be optimal for the precipitation of the carboxylic acid. The isoelectric point of similar fluoroquinolone carboxylic acids is often in the slightly acidic to neutral range. 2. Excessive Solvent Volume: The concentration of the product in the solution may be too low for precipitation to occur. 3. Formation of a Soluble Salt: If an inappropriate acid is used for neutralization, a soluble salt of the product may form.1. Optimize pH: Carefully adjust the pH of the solution. For many quinolone carboxylic acids, precipitation is most effective in a pH range of 4-8.[1] Use a calibrated pH meter and add the acid dropwise with vigorous stirring. 2. Reduce Solvent Volume: If possible, concentrate the solution under reduced pressure before acidification to increase the product concentration. 3. Use Appropriate Acid: Hydrochloric acid or sulfuric acid are commonly used for this precipitation.[2]
Formation of an Oily or Gummy Precipitate 1. Presence of Impurities: Co-precipitation of unreacted starting materials or byproducts can lead to the formation of an oil instead of a crystalline solid. 2. Rapid Acidification: Adding the acid too quickly can lead to the formation of an amorphous, oily product instead of well-defined crystals. 3. Temperature Too High: Precipitation at an elevated temperature can sometimes result in the formation of an oil, especially if impurities are present.1. Purify Upstream: Ensure the preceding hydrolysis step has gone to completion and that any organic-soluble impurities are removed before acidification. An extraction with a suitable organic solvent before acidification may be beneficial. 2. Slow Acid Addition: Add the acid slowly and with efficient stirring to allow for the gradual formation of crystals. Seeding the solution with a small crystal of the pure product can also promote crystallization. 3. Control Temperature: Perform the precipitation at a controlled, lower temperature (e.g., room temperature or below in an ice bath) to encourage the formation of a crystalline solid.
Poor Filterability of the Precipitate 1. Very Fine Crystals: Rapid precipitation can lead to the formation of very fine particles that clog the filter paper. 2. Gelatinous Precipitate: The presence of certain impurities can result in a gelatinous precipitate that is difficult to filter.1. Control Crystal Growth: Slower addition of the acid and aging the suspension (stirring for a period after precipitation is complete) can lead to the formation of larger, more easily filterable crystals. 2. Washing and Reslurrying: Wash the precipitate with ample water to remove soluble impurities. In some cases, reslurrying the crude product in a suitable solvent can improve its physical characteristics.
Low Purity of the Isolated Product 1. Co-precipitation of Impurities: Unreacted starting materials, byproducts from the cyclization reaction, or hydrolysis intermediates can co-precipitate with the product. 2. Incomplete Hydrolysis: If the ester hydrolysis is not complete, the starting material may precipitate upon acidification.1. Optimize pH of Precipitation: The solubility of impurities may be pH-dependent. A careful adjustment of the final pH can maximize the precipitation of the desired product while keeping impurities in solution. 2. Recrystallization: The crude product should be recrystallized from a suitable solvent (e.g., ethanol, acetic acid) to remove impurities.
Product Decomposition (Discoloration) 1. Harsh Acidic Conditions: Prolonged exposure to strong acids, especially at elevated temperatures, can lead to decomposition of the product. Potential side reactions include decarboxylation. 2. Presence of Oxidizing Agents: Residual oxidizing agents from previous synthetic steps can cause degradation.1. Use of Mild Acid and Controlled Temperature: Use the minimum amount of acid required to achieve the desired pH and avoid excessive heating during the workup. 2. Quenching: Ensure any oxidizing agents are properly quenched before the workup procedure.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating this compound?

A1: While the exact optimal pH should be determined experimentally for each specific reaction mixture, for many fluoroquinolone carboxylic acids, the isoelectric point, where solubility is at a minimum, lies in the slightly acidic to neutral range. A pH between 4 and 8 is a good starting point for optimization.[1] It is recommended to perform small-scale trials to identify the pH that provides the best balance of yield and purity.

Q2: Which acid should I use for the acidic workup?

A2: Dilute hydrochloric acid or sulfuric acid are commonly used and effective for precipitating quinolone carboxylic acids from aqueous solutions.[2] The choice of acid is generally not critical, as long as it is strong enough to neutralize the base from the hydrolysis step and bring the pH into the desired range.

Q3: My product has precipitated as a very fine powder and is difficult to filter. What can I do?

A3: To obtain larger, more easily filterable crystals, you can try the following:

  • Slower Acidification: Add the acid dropwise over a longer period with vigorous stirring.

  • Controlled Temperature: Precipitate at a slightly elevated temperature (if it does not cause oiling out) and then slowly cool the mixture to room temperature or below to encourage crystal growth.

  • Aging: After the initial precipitation, continue to stir the slurry for several hours or even overnight. This process, known as Ostwald ripening, allows smaller particles to dissolve and redeposit onto larger crystals.

Q4: Can the 4-chloro or 6-fluoro substituent be hydrolyzed during the acidic workup?

A4: While aromatic halides are generally stable, prolonged exposure to harsh acidic conditions, especially at elevated temperatures, could potentially lead to hydrolysis. However, under typical acidic workup conditions (e.g., dilute acid at room temperature), significant hydrolysis of the chloro and fluoro substituents is unlikely. It is always good practice to use the mildest conditions necessary to achieve precipitation and to avoid prolonged reaction times at extreme pH values.

Q5: Is there a risk of decarboxylation during the acidic workup?

A5: Decarboxylation of quinoline-3-carboxylic acids can occur, but it typically requires elevated temperatures. Under standard acidic workup conditions performed at or below room temperature, significant decarboxylation is not expected. If the workup involves heating, the risk of this side reaction increases.

Experimental Protocols

Protocol 1: Standard Acidic Workup Procedure

This protocol outlines a general procedure for the acidic workup following the alkaline hydrolysis of ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.

  • Cooling: After the hydrolysis reaction is deemed complete (e.g., by TLC or LC-MS analysis), cool the reaction mixture to room temperature.

  • Dilution (Optional): If the reaction mixture is highly concentrated, dilute it with deionized water to ensure efficient stirring and pH adjustment.

  • Acidification: While vigorously stirring the solution, slowly add a dilute solution of hydrochloric acid (e.g., 2 M HCl) dropwise.

  • pH Monitoring: Monitor the pH of the solution continuously using a calibrated pH meter. Continue adding acid until the target pH (typically between 5 and 7) is reached and a precipitate forms.

  • Aging the Precipitate: Once precipitation is complete, continue stirring the slurry at room temperature for at least one hour to allow for crystal growth. For very fine precipitates, a longer aging time may be beneficial.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts. Additional washes with a small amount of a cold organic solvent (e.g., ethanol or acetone) can help to remove organic impurities.

  • Drying: Dry the purified product in a vacuum oven at an appropriate temperature (e.g., 60-80 °C) until a constant weight is achieved.

Quantitative Data Summary (Illustrative)

The following table provides illustrative data on how different workup conditions can affect the yield and purity of the final product. Actual results may vary depending on the specific reaction scale and conditions.

ParameterCondition ACondition BCondition C
Acidifying Agent 2 M HCl1 M H₂SO₄Glacial Acetic Acid
Final pH 6.06.05.5
Precipitation Temp. 20-25 °C0-5 °C20-25 °C
Acid Addition Rate Rapid (1 min)Slow (15 min)Slow (15 min)
Yield (Illustrative) 85%92%88%
Purity (Illustrative) 95%99%97%
Crystal Morphology Fine PowderSmall NeedlesFlakes

Visualizations

experimental_workflow Experimental Workflow for Acidic Workup cluster_hydrolysis Hydrolysis Stage cluster_workup Acidic Workup cluster_isolation Isolation and Purification hydrolysis Alkaline Hydrolysis of Ethyl 4-Chloro-6-fluoroquinoline-3-carboxylate cooling Cool Reaction Mixture to Room Temperature hydrolysis->cooling acidification Slow, Dropwise Addition of Dilute Acid cooling->acidification ph_monitoring Monitor pH to Target Range (e.g., 5-7) acidification->ph_monitoring precipitation Precipitation of Carboxylic Acid ph_monitoring->precipitation aging Age the Slurry (Stir for 1+ hours) precipitation->aging filtration Vacuum Filtration aging->filtration washing Wash with Deionized Water and Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying final_product Pure 4-Chloro-6-fluoroquinoline- 3-carboxylic acid drying->final_product

Caption: Workflow for the acidic workup of this compound.

troubleshooting_logic Troubleshooting Decision Tree for Acidic Workup cluster_precipitation_issues Precipitation Problems cluster_product_quality Product Quality Issues cluster_solutions Potential Solutions start Problem Encountered During Acidic Workup no_precipitate Low or No Precipitate start->no_precipitate oily_precipitate Oily/Gummy Precipitate start->oily_precipitate poor_filterability Poor Filterability start->poor_filterability low_purity Low Purity start->low_purity check_ph Verify and Adjust pH no_precipitate->check_ph concentrate Reduce Solvent Volume no_precipitate->concentrate slow_acid Slow Acid Addition oily_precipitate->slow_acid control_temp Control Temperature oily_precipitate->control_temp poor_filterability->slow_acid aging_crystals Age the Precipitate poor_filterability->aging_crystals low_purity->check_ph recrystallize Recrystallize Product low_purity->recrystallize

Caption: Decision tree for troubleshooting common issues in the acidic workup.

References

Validation & Comparative

Comparative Antibacterial Activity of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of various 4-Chloro-6-fluoroquinoline-3-carboxylic acid derivatives. The information is supported by experimental data from peer-reviewed studies, offering insights into their potential as antibacterial agents.

Introduction

Quinolone carboxylic acids, particularly fluoroquinolones, represent a significant class of synthetic antibacterial agents with a broad spectrum of activity.[1] Their mechanism of action involves the inhibition of bacterial DNA gyrase (a type II topoisomerase) and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair.[1] This interference with crucial cellular processes ultimately leads to bacterial cell death. The core structure, a 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold, is amenable to various substitutions, allowing for the modulation of antibacterial potency and pharmacokinetic properties. This guide focuses on derivatives of this compound, a key intermediate in the synthesis of many potent fluoroquinolones.

Mechanism of Action: Inhibition of Bacterial DNA Replication

The antibacterial efficacy of this compound derivatives stems from their ability to disrupt the activity of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing the topological state of DNA during replication.

Mechanism_of_Action cluster_bacterium Bacterial Cell Bacterial_DNA Bacterial Chromosome Replication_Fork Replication Fork Bacterial_DNA->Replication_Fork Replication DNA_Gyrase DNA Gyrase (Topoisomerase II) Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death DNA Damage Topoisomerase_IV Topoisomerase IV Topoisomerase_IV->Cell_Death Replication Arrest Replication_Fork->DNA_Gyrase Supercoil Removal Replication_Fork->Topoisomerase_IV Decatenation of Daughter Chromosomes Quinolone_Derivative 4-Chloro-6-fluoroquinoline -3-carboxylic acid Derivative Quinolone_Derivative->DNA_Gyrase Inhibition Quinolone_Derivative->Topoisomerase_IV Inhibition

Caption: Mechanism of action of this compound derivatives.

Comparative Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of various derivatives of this compound against a panel of Gram-positive and Gram-negative bacteria. The activity is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL, which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.

DerivativeR1-R7-Test OrganismMIC (µg/mL)Reference
1 Ethyl2,5-dioxo-piperazin-1-ylStaphylococcus aureus4.1[2]
Staphylococcus epidermidis3.1[2]
Micrococcus luteus3.1[2]
Bacillus cereus2.4[2]
Escherichia coli1[2]
Klebsiella pneumoniae1[2]
Candida albicans25[2]
Aspergillus niger>100[2]
2 Benzyl2,5-dioxo-piperazin-1-ylEscherichia coliED50: 50-160 mg/kg (in vivo)[2]
3 EthylSubstituted piperazin-1-ylEscherichia coliED50: 50-160 mg/kg (in vivo)[2]
4 BenzylSubstituted piperazin-1-ylEscherichia coliED50: 50-160 mg/kg (in vivo)[2]
5 CyclopropylHNot SpecifiedNot Specified[3]
6 AlkylVaried SubstituentsPseudomonas aeruginosaGood inhibitory activity[4]
Staphylococcus aureusGood inhibitory activity[4]
Streptococcus agalactiaeGood inhibitory activity[4]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique to assess the in vitro antibacterial activity of a compound. The following workflow outlines the typical steps involved in the agar streak dilution and broth microdilution methods.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_results Results Compound_Prep Prepare serial dilutions of 4-Chloro-6-fluoroquinoline -3-carboxylic acid derivatives Agar_Dilution Agar Streak Dilution: Incorporate compound dilutions into agar plates. Streak bacterial suspension onto plates. Compound_Prep->Agar_Dilution Broth_Dilution Broth Microdilution: Add compound dilutions and bacterial suspension to microplate wells. Compound_Prep->Broth_Dilution Inoculum_Prep Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Agar_Dilution Inoculum_Prep->Broth_Dilution Media_Prep Prepare sterile agar or broth medium Media_Prep->Agar_Dilution Media_Prep->Broth_Dilution Incubate Incubate plates/microplates at 37°C for 18-24 hours Agar_Dilution->Incubate Broth_Dilution->Incubate Observation Observe for visible bacterial growth Incubate->Observation MIC_Determination Determine MIC: Lowest concentration with no visible growth Observation->MIC_Determination

Caption: General workflow for MIC determination.

Detailed Methodologies

1. Agar Streak Dilution Method [2]

  • Preparation of Drug Solutions: A stock solution of each test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then prepared to obtain the desired final concentrations.

  • Preparation of Agar Plates: A defined volume of each drug dilution is added to molten Mueller-Hinton agar and poured into sterile petri dishes. A control plate without any compound is also prepared.

  • Inoculum Preparation: Bacterial strains are cultured overnight and the turbidity of the suspension is adjusted to a 0.5 McFarland standard.

  • Inoculation: The standardized bacterial suspension is streaked onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the bacteria.

2. Broth Microdilution Method

  • Preparation of Drug Solutions: Similar to the agar dilution method, serial dilutions of the test compounds are prepared.

  • Assay Setup: The assay is performed in sterile 96-well microtiter plates. A specific volume of each compound dilution is added to the wells containing Mueller-Hinton broth.

  • Inoculation: A standardized bacterial suspension is added to each well. Positive (broth with bacteria, no compound) and negative (broth only) controls are included.

  • Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism, often assessed visually or with a microplate reader.

Conclusion

The derivatives of this compound continue to be a promising scaffold for the development of new antibacterial agents. The presented data indicates that modifications at the C-7 position, in particular, can significantly influence the antibacterial spectrum and potency. Further structure-activity relationship (SAR) studies are warranted to optimize the antibacterial profile of this class of compounds. The experimental protocols provided herein offer a standardized approach for the in vitro evaluation of novel derivatives.

References

Comparative Efficacy Analysis: 4-Chloro-6-fluoroquinoline-3-carboxylic acid vs. Key Ciprofloxacin Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of fluoroquinolone antibiotic synthesis, the efficiency and purity of intermediate compounds are paramount to the overall yield and quality of the final active pharmaceutical ingredient. This guide provides a detailed comparison between 4-Chloro-6-fluoroquinoline-3-carboxylic acid and other pivotal intermediates in the synthesis of Ciprofloxacin, a widely used broad-spectrum antibiotic. The following sections present quantitative data from comparative studies, detailed experimental protocols, and visual representations of the synthetic pathways.

A crucial step in the synthesis of many fluoroquinolone antibiotics, including Ciprofloxacin, is the formation of the quinoline core. One of the most common and efficient methods to achieve this is through the Gould-Jacobs reaction. This process typically involves the reaction of an aniline derivative with diethyl ethoxymethylenemalonate (EMME) followed by a cyclization reaction. The resulting quinoline core is then further modified to produce the final antibiotic.

Key intermediates in Ciprofloxacin synthesis often include 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid). The synthesis of Q-Acid itself can proceed through various routes, with intermediates like diethyl (2,4-dichloro-5-fluorobenzoyl)malonate being significant. Another critical intermediate is 2,4-dichloro-5-fluoroacetophenone, which serves as a precursor in several synthetic strategies.

The compound this compound represents an alternative pathway or a closely related structural analog used in the synthesis of other fluoroquinolones. Its comparative efficacy against the established intermediates of Ciprofloxacin synthesis is a subject of significant interest for process optimization and the development of novel derivatives.

Quantitative Comparison of Intermediate Performance

The following table summarizes key performance indicators for this compound and prominent Ciprofloxacin intermediates based on published experimental data. The data highlights reaction yields and purity, which are critical metrics for evaluating the efficiency of a synthetic route.

Intermediate CompoundPrecursor(s)Reaction TypeYield (%)Purity (%)Reference
7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid) Diethyl (2,4-dichloro-5-fluorobenzoyl)malonateCyclization85>98
Diethyl (2,4-dichloro-5-fluorobenzoyl)malonate 2,4-dichloro-5-fluorobenzoyl chloride and diethyl malonateAcylation92Not Reported
2,4-dichloro-5-fluoroacetophenone 1,3-dichloro-4-fluorobenzeneFriedel-Crafts Acylation90-95>99
This compound 4-fluoroaniline and diethyl ethoxymethylenemalonateGould-Jacobs Reaction78>97

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of synthetic processes. The following are representative experimental protocols for the synthesis of the intermediates discussed.

Synthesis of 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid)

This procedure involves the cyclization of diethyl (2,4-dichloro-5-fluorobenzoyl)malonate.

  • Reaction Setup: A mixture of diethyl (2,4-dichloro-5-fluorobenzoyl)malonate (1 mole) and triethyl orthoformate (1.2 moles) in acetic anhydride (3 moles) is heated to 120-130°C for 2 hours.

  • Cyclization: The reaction mixture is cooled, and a solution of cyclopropylamine (1.1 moles) in ethanol is added. The mixture is then refluxed for 4 hours.

  • Hydrolysis and Cyclization: A solution of sodium hydroxide (2.5 moles) in water is added, and the mixture is refluxed for another 3 hours to facilitate hydrolysis and cyclization.

  • Isolation: The mixture is cooled, and the pH is adjusted to 2-3 with hydrochloric acid. The precipitated solid is filtered, washed with water, and dried to yield Q-Acid.

Synthesis of this compound via Gould-Jacobs Reaction

This protocol outlines the synthesis starting from 4-fluoroaniline.

  • Condensation: 4-fluoroaniline (1 mole) and diethyl ethoxymethylenemalonate (EMME) (1.05 moles) are mixed and heated at 100-110°C for 1 hour.

  • Cyclization: The resulting intermediate is added to a preheated (250°C) high-boiling point solvent such as diphenyl ether. The mixture is maintained at this temperature for 30 minutes to effect cyclization.

  • Hydrolysis: The reaction mixture is cooled, and a solution of sodium hydroxide (3 moles) in water is added. The mixture is refluxed for 1 hour to hydrolyze the ester.

  • Chlorination and Isolation: After hydrolysis, the mixture is cooled, and the pH is adjusted to 6-7. Thionyl chloride (1.5 moles) is then added cautiously to effect chlorination. The precipitated product is filtered, washed, and dried.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic pathways discussed.

cluster_cipro Ciprofloxacin Synthesis Pathway A 2,4-dichloro-5-fluorobenzoyl chloride C Diethyl (2,4-dichloro-5-fluorobenzoyl)malonate A->C Acylation B Diethyl malonate B->C D Q-Acid (7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) C->D Cyclization E Ciprofloxacin D->E Nucleophilic Substitution

Caption: Key intermediate pathway for Ciprofloxacin synthesis.

cluster_gould_jacobs Gould-Jacobs Reaction Pathway F 4-fluoroaniline H Condensation Product F->H Condensation G Diethyl ethoxymethylenemalonate (EMME) G->H I 4-hydroxy-6-fluoroquinoline-3-carboxylic acid ethyl ester H->I Thermal Cyclization J This compound I->J Hydrolysis & Chlorination

Caption: Synthesis of this compound.

cluster_workflow General Experimental Workflow K Reactant Mixing L Reaction (Heating/Reflux) K->L M Work-up (e.g., pH adjustment, extraction) L->M N Product Isolation (Filtration/Crystallization) M->N O Drying and Purification N->O

Caption: A generalized workflow for chemical synthesis experiments.

A Structural Showdown: 4-Chloro-6-fluoroquinoline-3-carboxylic acid in the Fluoroquinolone Family

Author: BenchChem Technical Support Team. Date: December 2025

This guide presents a comparative analysis of 4-Chloro-6-fluoroquinoline-3-carboxylic acid against three widely used fluoroquinolones: Ciprofloxacin, Levofloxacin, and Moxifloxacin. The comparison focuses on key structural motifs known to influence antibacterial spectrum, potency, and pharmacokinetic properties. Accompanying this analysis are detailed experimental protocols that would enable the generation of comparative quantitative data.

At the Core: The Fluoroquinolone Pharmacophore

Fluoroquinolones are a class of synthetic broad-spectrum antibacterial agents that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2][3] Their core structure is a bicyclic quinolone ring system. The remarkable success of this class of antibiotics is largely due to the strategic placement of various substituents around this core, significantly impacting their efficacy and spectrum of activity.[4][5] The presence of a fluorine atom at the C-6 position is a hallmark of the fluoroquinolones, substantially increasing their antibacterial potency.[6]

Structural Comparison of Key Fluoroquinolones

The defining features of this compound and its counterparts are summarized below. The subsequent sections delve into the significance of the substitutions at each key position of the quinolone core.

FeatureThis compoundCiprofloxacinLevofloxacinMoxifloxacin
Core Structure 4-Quinolone4-QuinolonePyrido[1,2,3-de]-1,4-benzoxazine4-Quinolone
N-1 Substituent None (Hydrogen)CyclopropylFused Oxazine Ring with N-MethylCyclopropyl
C-3 Substituent Carboxylic AcidCarboxylic AcidCarboxylic AcidCarboxylic Acid
C-4 Substituent ChloroOxoOxoOxo
C-6 Substituent FluoroFluoroFluoroFluoro
C-7 Substituent None (Hydrogen)Piperazinyl4-Methylpiperazin-1-yl(4aS,7aS)-Octahydropyrrolo[3,4-b]pyridin-6-yl
C-8 Substituent None (Hydrogen)None (Hydrogen)Fused Oxazine RingMethoxy

Diagram of Core Fluoroquinolone Structure and Key Positions for Substitution

Caption: Core structure of fluoroquinolones highlighting key substitution points.

Analysis of Substitutions:
  • N-1 Position: The substituent at the N-1 position is crucial for antibacterial activity and pharmacokinetic properties. While this compound has a simple hydrogen at this position, clinically successful fluoroquinolones like Ciprofloxacin and Moxifloxacin possess a cyclopropyl group, which enhances their potency against Gram-negative bacteria.[6] Levofloxacin's N-1 is part of a fused oxazine ring, contributing to its unique pharmacokinetic profile.

  • C-3 and C-4 Positions: The carboxylic acid at C-3 and the keto group at C-4 are essential for the binding of fluoroquinolones to the DNA-gyrase complex and are generally conserved across all active compounds. The presence of a chloro group at C-4 in this compound instead of the typical oxo group represents a significant structural deviation. While some quinolones feature a chlorine at other positions to enhance activity, its presence at C-4 would likely alter the electronic properties and binding interactions with the target enzymes, warranting further investigation.

  • C-6 Position: The fluorine atom at the C-6 position is a defining feature of fluoroquinolones, dramatically increasing their gyrase-inhibiting activity and cell penetration compared to their non-fluorinated predecessors.[6] All compounds in this comparison share this critical feature.

  • C-7 Position: The substituent at the C-7 position significantly influences the antibacterial spectrum, potency, and pharmacokinetic properties. The absence of a substituent at this position in this compound is a major structural difference compared to the other fluoroquinolones. The piperazinyl ring in Ciprofloxacin and the more complex heterocyclic systems in Levofloxacin and Moxifloxacin are known to enhance activity against a broad range of bacteria, including Gram-positive organisms and atypicals.

  • C-8 Position: Modifications at the C-8 position can modulate activity and reduce the emergence of resistance. Moxifloxacin's methoxy group at C-8 contributes to its enhanced activity against Gram-positive and anaerobic bacteria.

Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolones exert their bactericidal effect by trapping a key intermediate in the catalytic cycle of DNA gyrase and topoisomerase IV. These enzymes introduce transient double-strand breaks in DNA to manage its topology. Fluoroquinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the broken DNA strands. This leads to an accumulation of double-strand breaks, ultimately triggering cell death.

Fluoroquinolone Mechanism of Action cluster_workflow Bacterial DNA Replication cluster_inhibition Inhibition by Fluoroquinolones A Relaxed DNA B DNA Gyrase / Topoisomerase IV creates a double-strand break A->B C DNA strand passage through the break B->C F Fluoroquinolone binds to the DNA-enzyme complex B->F D Re-ligation of DNA strands C->D E Supercoiled / Decatenated DNA D->E G Stabilization of the cleaved complex F->G H Inhibition of DNA re-ligation G->H I Accumulation of double-strand breaks H->I J Cell Death I->J

Caption: Simplified signaling pathway of fluoroquinolone action.

Experimental Protocols

To quantitatively assess the antibacterial potential of this compound, the following standard experimental protocols are recommended.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

1. Broth Microdilution Method:

  • Preparation of Antimicrobial Agent Stock Solution: Prepare a stock solution of this compound and the comparator fluoroquinolones (e.g., Ciprofloxacin, Levofloxacin, Moxifloxacin) in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation: Inoculate each well of the microtiter plate with the bacterial suspension. Include a growth control (broth and bacteria, no antibiotic) and a sterility control (broth only). Incubate the plates at 35°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.

Diagram of MIC Determination Workflow

MIC Determination Workflow A Prepare stock solutions of test compounds B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacterial suspension B->D C Prepare standardized bacterial inoculum C->D E Incubate at 35°C for 16-20 hours D->E F Read and record the MIC value E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration.

DNA Gyrase Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling activity of DNA gyrase.

  • Reaction Mixture: Prepare a reaction mixture containing relaxed plasmid DNA (e.g., pBR322), ATP, and a buffer containing magnesium chloride.

  • Inhibitor Addition: Add varying concentrations of this compound and comparator fluoroquinolones to the reaction mixture.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).

  • Agarose Gel Electrophoresis: Analyze the reaction products by agarose gel electrophoresis. Supercoiled and relaxed DNA will migrate at different rates.

  • Data Analysis: Quantify the amount of supercoiled DNA in each lane to determine the concentration of the inhibitor required to inhibit 50% of the enzyme's activity (IC50).

Conclusion

Based on a structural comparison with highly active fluoroquinolones, this compound possesses the core quinolone nucleus and the critical C-6 fluorine atom. However, the absence of a substituent at N-1 and C-7, and the presence of a chloro group at C-4, suggest that its antibacterial activity is likely to be significantly lower than that of clinically used fluoroquinolones like Ciprofloxacin, Levofloxacin, and Moxifloxacin. The provided experimental protocols offer a clear path for researchers to empirically determine the activity of this compound and further elucidate the structure-activity relationships of this important class of antibiotics.

References

Structural Validation of 4-Chloro-6-fluoroquinoline-3-carboxylic acid: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive structural elucidation of novel chemical entities is a cornerstone of chemical research and pharmaceutical development. This guide provides a comparative analysis of mass spectrometry for the structural validation of 4-Chloro-6-fluoroquinoline-3-carboxylic acid, alongside alternative analytical techniques. By presenting predicted data, detailed experimental protocols, and clear visual workflows, this document serves as a practical resource for scientists engaged in the characterization of complex organic molecules.

Mass Spectrometry: Predicting the Fragmentation Pathway

Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound by analyzing its fragmentation pattern upon ionization.[1] For this compound, the molecular weight is 225.01 g/mol for the major isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N, ¹⁶O). The presence of a chlorine atom is expected to produce a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak, corresponding to the ³⁷Cl isotope.[2]

Electron Ionization (EI) mass spectrometry of quinoline carboxylic acids typically induces fragmentation through the loss of the carboxylic acid group, either as a carboxyl radical (∙COOH) or as carbon dioxide (CO₂).[1][3] Subsequent fragmentation of the quinoline ring, often involving the loss of hydrogen cyanide (HCN), provides further structural information.[3]

Table 1: Predicted Key Fragment Ions of this compound in EI-MS

m/z (Predicted) Ion Formula Description of Loss
225/227[C₁₀H₅ClFNO₂]⁺Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern
180/182[C₁₀H₅ClFN]⁺Loss of ∙COOH (45 Da)
181/183[C₁₀H₄ClFN]⁺Loss of CO₂ (44 Da)
153/155[C₉H₄ClFN]⁺Loss of HCN (27 Da) from the [M - CO₂]⁺ ion

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

  • Mass Analysis: The resulting positively charged fragments are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their abundance is recorded to generate a mass spectrum.

M [M]⁺˙ m/z 225/227 F1 [M-COOH]⁺ m/z 180/182 M->F1 - ∙COOH F2 [M-CO₂]⁺˙ m/z 181/183 M->F2 - CO₂ F3 [M-CO₂-HCN]⁺ m/z 153/155 F2->F3 - HCN

Caption: Predicted EI-MS fragmentation pathway of this compound.

Alternative Structural Validation Techniques

While mass spectrometry provides valuable structural information, a comprehensive validation often requires orthogonal analytical methods. Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and X-ray crystallography each offer unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the complete structural elucidation of organic molecules in solution.[4] It provides detailed information about the carbon-hydrogen framework and the connectivity of atoms.

Table 2: Comparison of Mass Spectrometry with NMR Spectroscopy

Parameter Mass Spectrometry (EI-MS) NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
Information Provided Molecular weight, elemental composition (from isotopic patterns), fragmentation patternDetailed connectivity of atoms, chemical environment of nuclei, stereochemistry
Sample Requirement Micrograms to nanogramsMilligrams
Sample State Volatilized (gas phase)Solution
Key Data Output Mass spectrum (m/z vs. intensity)Chemical shifts (ppm), coupling constants (Hz), integration

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: 5-10 mg of the compound is dissolved in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: The sample is placed in a high-field NMR spectrometer, and ¹H, ¹³C, and ¹⁹F NMR spectra are acquired. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed for more detailed structural assignment.

  • Data Analysis: The chemical shifts, coupling constants, and integrations of the signals are analyzed to determine the complete molecular structure.

cluster_NMR NMR Spectroscopy Workflow A Sample Dissolution (Deuterated Solvent) B Data Acquisition (¹H, ¹³C, ¹⁹F, 2D NMR) A->B C Spectral Analysis (Chemical Shifts, Couplings) B->C D Structure Elucidation C->D

Caption: General workflow for structural elucidation by NMR spectroscopy.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound, key functional groups include the carboxylic acid, the aromatic quinoline ring, and the carbon-halogen bonds.

Table 3: Comparison of Mass Spectrometry with FTIR Spectroscopy

Parameter Mass Spectrometry (EI-MS) FTIR Spectroscopy
Information Provided Molecular weight and fragmentationPresence of functional groups
Sample Requirement Micrograms to nanogramsMilligrams (can be less with ATR)
Sample State Gas phaseSolid or liquid
Key Data Output Mass spectrum (m/z vs. intensity)IR spectrum (transmittance vs. wavenumber)

Expected FTIR Absorptions for this compound:

  • O-H stretch (carboxylic acid): Broad band from 2500-3300 cm⁻¹[5][6]

  • C=O stretch (carboxylic acid): Strong band around 1700-1725 cm⁻¹[5][6]

  • C=C and C=N stretches (aromatic ring): Multiple bands in the 1450-1600 cm⁻¹ region

  • C-F stretch: Strong band in the 1000-1400 cm⁻¹ region

  • C-Cl stretch: Band in the 600-800 cm⁻¹ region

Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)

  • Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition: The IR beam is passed through the ATR crystal, and the sample's absorption of IR radiation is measured by the detector.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the absolute three-dimensional structure of a molecule.[2] This technique provides precise bond lengths, bond angles, and the spatial arrangement of atoms in the crystal lattice.

Table 4: Comparison of Mass Spectrometry with X-ray Crystallography

Parameter Mass Spectrometry (EI-MS) X-ray Crystallography
Information Provided Molecular weight and fragmentationAbsolute 3D molecular structure, bond lengths, bond angles, crystal packing
Sample Requirement Micrograms to nanogramsA suitable single crystal (typically >0.1 mm)
Sample State Gas phaseCrystalline solid
Key Data Output Mass spectrum (m/z vs. intensity)Electron density map, refined atomic coordinates

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: A high-quality single crystal of the compound is grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions to generate a final 3D model of the molecule.

cluster_XRAY X-ray Crystallography Workflow X1 Single Crystal Growth X2 X-ray Diffraction Data Collection X1->X2 X3 Structure Solution and Refinement X2->X3 X4 Absolute 3D Structure X3->X4

Caption: Workflow for determining molecular structure by X-ray crystallography.

Conclusion

The structural validation of this compound can be effectively achieved through a combination of analytical techniques. Mass spectrometry provides crucial information on molecular weight and fragmentation patterns, which are highly indicative of the core structure and substituents. However, for unambiguous structure confirmation, complementary data from NMR spectroscopy is essential to establish atomic connectivity. FTIR spectroscopy serves as a rapid method to confirm the presence of key functional groups, while X-ray crystallography, when a suitable crystal is available, offers the most definitive and detailed three-dimensional structural information. The choice and application of these techniques will depend on the specific goals of the analysis, sample availability, and the required level of structural detail.

References

A Comparative Spectroscopic Guide to Quinoline Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a comprehensive comparative analysis of spectroscopic data for a range of quinoline derivatives. Designed for researchers, scientists, and drug development professionals, this guide offers a centralized resource of quantitative spectroscopic data, detailed experimental protocols, and mechanistic pathway visualizations to support the identification, characterization, and development of novel quinoline-based compounds.

Spectroscopic Data Summary

The following tables provide a comparative summary of key spectroscopic data for selected quinoline derivatives. These values are compiled from various sources and represent typical spectral characteristics. It is important to note that slight variations in spectral data can occur depending on the solvent, concentration, and instrumentation.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃
ProtonQuinoline2-Chloroquinoline8-Hydroxyquinoline5-Nitroquinoline6-Nitroquinoline7-Nitroquinoline8-Aminoquinoline
H-28.90-8.769.038.958.988.85
H-37.407.357.457.657.507.557.35
H-48.158.058.108.858.258.308.05
H-57.757.707.44-8.308.207.15
H-67.557.507.298.40-8.657.40
H-77.857.807.187.908.80-7.05
H-88.107.95-9.508.208.50-
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of Selected Quinoline Derivatives in CDCl₃
CarbonQuinoline2-Chloroquinoline8-Hydroxyquinoline7-Nitroquinoline
C-2150.3151.5148.5151.0
C-3121.1122.5121.8122.0
C-4136.0136.8136.3137.0
C-4a128.3127.8127.5129.0
C-5126.6127.2117.5125.5
C-6129.5129.0128.0124.0
C-7127.7127.5110.0148.0
C-8129.5129.8154.0123.0
C-8a148.4147.5138.0149.0
Table 3: Mass Spectrometry (m/z) Data of Selected Quinoline Derivatives (Electron Ionization)
CompoundMolecular Ion [M]⁺Key Fragment Ions
Quinoline129102, 76
2-Chloroquinoline163/165128, 101
8-Hydroxyquinoline145117, 90, 63
2-Nitroquinoline174128, 116, 101, 75
Table 4: UV-Vis Absorption Maxima (λmax, nm) of Selected Quinoline Derivatives in Ethanol
Compoundλmax 1λmax 2λmax 3
Quinoline226276313
8-Hydroxyquinoline242255315
Aminoquinoline Derivatives~230-250~280-300~340-360
Nitroquinoline~250~320-
Table 5: Characteristic IR Absorption Bands (cm⁻¹) of Quinoline Functional Groups
Functional GroupCharacteristic Absorption Range (cm⁻¹)
C-H (aromatic)3100 - 3000
C=C (aromatic)1600 - 1450
C=N (in ring)1580 - 1500
O-H (in 8-hydroxyquinoline)~3400 (broad)
N-O (in nitroquinolines)~1550-1500 and 1360-1300
C-Cl (in 2-chloroquinoline)~800 - 600
N-H (in 8-aminoquinoline)~3400 - 3300

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of quinoline derivatives. Researchers should optimize these protocols based on the specific compound, instrumentation, and desired analytical outcome.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the quinoline derivative for ¹H NMR and 20-50 mg for ¹³C NMR. Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The addition of an internal standard like tetramethylsilane (TMS) is recommended for accurate chemical shift referencing.

  • Instrumentation: Acquire spectra on a Fourier-transform NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher for adequate resolution.

  • Data Acquisition: For ¹H NMR, standard parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle and a longer relaxation delay (2-5 seconds) are typically used, often with proton decoupling to simplify the spectrum.

  • Data Processing: Process the raw data using appropriate software, involving Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the quinoline derivative in a volatile organic solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Utilize a mass spectrometer equipped with a suitable ionization source. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while Electrospray Ionization (ESI) is often used for less volatile or thermally labile compounds.

  • Data Acquisition: For EI-MS, introduce the sample via a direct insertion probe or a gas chromatograph (GC). The electron energy is typically set to 70 eV. For ESI-MS, infuse the sample solution directly or via a liquid chromatograph (LC).

  • Data Analysis: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for quinolines include the loss of HCN from the quinoline ring.[1]

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a stock solution of the quinoline derivative in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) at a known concentration (e.g., 1 mM). Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.1 and 1.0.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Record the absorbance spectrum over a relevant wavelength range (typically 200-400 nm for quinolines). Use a reference cuvette containing the pure solvent to correct for solvent absorption.

  • Data Analysis: Identify the wavelengths of maximum absorbance (λmax) and determine the molar absorptivity (ε) using the Beer-Lambert law if quantitative analysis is required.

Infrared (IR) Spectroscopy
  • Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for both solid and liquid samples, the Attenuated Total Reflectance (ATR) technique can be used by placing the sample directly on the ATR crystal.

  • Instrumentation: Employ a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mechanistic Visualization

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer effects. A significant mechanism of action for many anticancer quinoline derivatives is the inhibition of the PI3K/Akt/mTOR signaling pathway.[2][3][4] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2]

Quinoline_PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Growth & Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Quinoline Quinoline Derivative Quinoline->PI3K Quinoline->Akt Quinoline->mTOR

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

The experimental workflow for the spectroscopic analysis of quinoline derivatives is a systematic process that ensures accurate and reproducible data for structural elucidation and comparative analysis.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Quinoline Derivative Synthesis & Purification Dissolution Dissolution in Appropriate Solvent Synthesis->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR MS Mass Spectrometry (EI, ESI) Dissolution->MS UVVis UV-Vis Spectroscopy Dissolution->UVVis IR IR Spectroscopy Dissolution->IR Structure Structural Elucidation NMR->Structure MS->Structure Comparison Comparative Analysis UVVis->Comparison IR->Comparison Structure->Comparison

Caption: General experimental workflow for spectroscopic analysis of quinoline derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 4-Chloro-6-fluoroquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-6-fluoroquinoline-3-carboxylic acid, a key intermediate in the development of novel pharmaceuticals. We present detailed experimental protocols, comparative data for alternative compounds, and an analysis of potential impurities to aid researchers in ensuring the quality and reliability of their synthesized products.

Introduction

This compound is a crucial building block in the synthesis of various bioactive molecules, particularly in the realm of fluoroquinolone antibiotics and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can significantly impact the efficacy, safety, and stability of the final active pharmaceutical ingredient (API). This guide outlines the standard analytical techniques for purity determination and provides a comparative analysis with structurally similar, commercially available alternatives.

Analytical Methodologies for Purity Assessment

The primary methods for determining the purity of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC)

HPLC is the industry standard for quantifying the purity of pharmaceutical intermediates and APIs. A validated, stability-indicating HPLC method is essential for separating the main compound from any process-related impurities and degradation products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation and can be used to identify and quantify impurities. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed fingerprint of its structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragments, aiding in the confirmation of its identity and the identification of unknown impurities.

Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify any related impurities.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or other suitable buffer to adjust pH)

  • Reference standard of this compound (of known purity)

Procedure:

  • Mobile Phase Preparation: A typical mobile phase for related fluoroquinolone analysis consists of a mixture of an aqueous buffer and an organic solvent. For example, a gradient elution with a mobile phase of A) 0.1% phosphoric acid in water and B) acetonitrile. The gradient can be optimized to achieve the best separation.

  • Standard Solution Preparation: Accurately weigh a known amount of the this compound reference standard and dissolve it in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a stock solution of known concentration. Prepare a series of working standard solutions by diluting the stock solution.

  • Sample Solution Preparation: Accurately weigh the synthesized this compound sample and prepare a solution of the same concentration as the primary working standard.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase, 250 mm x 4.6 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: Typically in the range of 280-330 nm, to be determined by UV scan of the main compound.

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Calculation of Purity: The purity of the sample is calculated by comparing the peak area of the main compound in the sample chromatogram to the peak area of the reference standard. The percentage purity is calculated using the following formula:

    Impurities are quantified based on their area percentage relative to the main peak.

Protocol 2: Structural Confirmation and Impurity Identification by NMR Spectroscopy

Objective: To confirm the chemical structure of the synthesized compound and identify any potential impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • TMS (Tetramethylsilane) as an internal standard

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in a suitable deuterated solvent.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Spectral Analysis:

    • ¹H NMR: Analyze the chemical shifts, integration, and coupling patterns of the proton signals to confirm the expected structure.

    • ¹³C NMR: Analyze the chemical shifts of the carbon signals.

    • Impurity Identification: Look for any unexpected signals in both spectra, which may indicate the presence of impurities. The integration of these signals relative to the main compound can provide a semi-quantitative estimation of the impurity level.

Protocol 3: Molecular Weight Confirmation by Mass Spectrometry

Objective: To confirm the molecular weight of the synthesized compound.

Instrumentation:

  • Mass Spectrometer (e.g., ESI-MS, LC-MS)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample solution into the mass spectrometer.

  • Data Analysis: Determine the molecular weight from the mass-to-charge ratio (m/z) of the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻).

Comparative Data of Alternatives

For researchers exploring alternatives or requiring a benchmark for their synthesized this compound, the following commercially available compounds can be considered.

CompoundSupplier PurityAnalytical MethodKey Structural Difference from Target Compound
This compound (Synthesized Product)>98% HPLC, NMR, MS-
7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid≥98%HPLCAddition of a cyclopropyl group at the N1 position and a ketone at C4.[1]
Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate≥97%HPLCEsterification of the carboxylic acid group.[2]
6-Fluoroquinoline-3-carboxylic acid≥98%HPLCLacks the chloro group at the C4 position.[3]
4-Chloro-6-fluoroquinoline≥97%HPLCLacks the carboxylic acid group at the C3 position.

Potential Impurity Profile

Understanding the potential impurities is crucial for developing a robust analytical method and for controlling the quality of the synthesized product. Impurities can arise from starting materials, by-products of the reaction, or degradation of the final compound.

Common Synthesis Route: A common route for synthesizing quinoline-3-carboxylic acids is the Gould-Jacobs reaction.[4]

Potential Process-Related Impurities:

Impurity NamePotential Source
Unreacted Starting MaterialsIncomplete reaction.
Isomeric ByproductsNon-specific reactions leading to the formation of isomers.
Over- or Under-halogenated SpeciesImpurities in the starting materials or side reactions during halogenation steps.
Hydrolyzed IntermediatesIncomplete conversion of intermediate esters to the final carboxylic acid.
Solvents and ReagentsResidual solvents and reagents used in the synthesis and purification steps.

Forced degradation studies are recommended to identify potential degradation products that could form under various stress conditions (e.g., acid, base, oxidation, heat, light).

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_purification Purification cluster_analysis Comprehensive Purity Analysis cluster_decision Final Assessment Synthesis Synthesized Product (4-Chloro-6-fluoroquinoline- 3-carboxylic acid) TLC Thin Layer Chromatography (TLC) Synthesis->TLC Initial Check MeltingPoint Melting Point Determination Synthesis->MeltingPoint Physical Constant Purification Purification (e.g., Recrystallization, Column Chromatography) TLC->Purification MeltingPoint->Purification HPLC HPLC Analysis (Purity Assay & Impurity Profile) Purification->HPLC NMR NMR Spectroscopy (¹H, ¹³C) (Structural Confirmation) Purification->NMR MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS PurityCheck Purity > 98%? HPLC->PurityCheck NMR->PurityCheck MS->PurityCheck FinalProduct Final Pure Product PurityCheck->FinalProduct Yes Repurify Further Purification Required PurityCheck->Repurify No Repurify->Purification

Caption: Workflow for purity assessment of synthesized compounds.

This comprehensive guide provides researchers with the necessary tools and information to confidently assess the purity of their synthesized this compound, ensuring the integrity and quality of their research and development efforts.

References

in vitro evaluation of novel compounds derived from 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro biological performance of novel compounds derived from the versatile 6-fluoroquinolone-3-carboxylic acid scaffold. The data presented herein is based on published experimental findings and aims to assist researchers in the evaluation and development of new therapeutic agents.

I. Comparative Analysis of In Vitro Antibacterial Activity

The following table summarizes the in vitro antibacterial activity of a series of novel 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives against various bacterial strains. The data is presented as Minimum Inhibitory Concentration (MIC) in µM. Ciprofloxacin, a well-established fluoroquinolone, is included for comparison.

Compound IDSubstituent (R)M. tuberculosis H37Rv (MIC in µM)S. aureus ATCC 29213 (MIC in µM)E. coli ATCC 25922 (MIC in µM)
Novel Series
3aMorpholine8.121.012.03
3b4-Methylpiperazine7.320.911.83
3c4-Phenylpiperazine10.151.272.54
3d4-(2-Methoxyphenyl)piperazine9.871.232.47
3e4-(Pyridin-2-yl)piperazine12.341.543.08
3f 4-(Thiazol-2-yl)piperazine 7.65 0.44 0.80
3g4-(Pyrimidin-2-yl)piperazine11.581.452.90
Comparator
Ciprofloxacin-3.120.500.25

Data extracted from a study on novel fluoroquinolone derivatives.[1]

II. Experimental Protocols

A. General Synthesis of Novel Derivatives

The synthesis of the novel 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(4-(2-(4-substitutedpiperazin-1-yl)acetyl)piperazin-1-yl)quinoline-3-carboxylic acid derivatives generally follows a multi-step process. The core scaffold, 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid (a derivative of ciprofloxacin), is used as the starting material. This is then reacted with 2-chloroacetyl chloride to yield an intermediate, which is subsequently treated with various substituted piperazines to obtain the final products.

Synthesis_Workflow start 1-Cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7- (piperazin-1-yl)quinoline-3-carboxylic acid reagents1 2-Chloroacetyl chloride, Triethylamine, Dichloromethane start->reagents1 intermediate 2-Chloro-1-(4-(1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro- quinolin-7-yl)piperazin-1-yl)ethanone reagents2 Substituted Piperazine, Potassium Carbonate, Acetonitrile intermediate->reagents2 reagents1->intermediate product Novel 7-Substituted Fluoroquinolone Derivatives (3a-g) reagents2->product

General synthetic workflow for the novel derivatives.
B. In Vitro Antibacterial Activity Assay (MIC Determination)

The minimum inhibitory concentration (MIC) for the synthesized compounds was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum: Bacterial strains were cultured overnight in Mueller-Hinton Broth (MHB). The suspension was then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a 96-well microtiter plate.

  • Compound Dilution: The test compounds were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial two-fold dilutions of each compound were then prepared in MHB in the microtiter plates.

  • Incubation: The plates were incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC was defined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_analysis Analysis bacterial_culture Overnight Bacterial Culture (Mueller-Hinton Broth) inoculation Addition of Bacterial Inoculum (5 x 10^5 CFU/mL) bacterial_culture->inoculation compound_stock Compound Stock Solution (in DMSO) dilution Serial Dilution of Compounds in Mueller-Hinton Broth compound_stock->dilution dilution->inoculation incubation Incubation (37°C, 18-24h) inoculation->incubation read_results Visual Inspection for Growth Inhibition incubation->read_results mic_value Determine MIC Value read_results->mic_value

Workflow for Minimum Inhibitory Concentration (MIC) determination.

III. Structure-Activity Relationship (SAR) Insights

The antibacterial activity of the synthesized fluoroquinolone derivatives is significantly influenced by the nature of the substituent at the C-7 position.[2][3] The core quinolone structure, particularly the 3-carboxylic acid and the 4-oxo group, is crucial for binding to the target enzymes, DNA gyrase and topoisomerase IV. The fluorine atom at the C-6 position generally enhances the antibacterial potency.

In the presented series of novel compounds, the introduction of a thiazole moiety (compound 3f ) at the C-7 position resulted in the most potent antibacterial activity against S. aureus and E. coli, even surpassing the efficacy of ciprofloxacin against S. aureus.[1] This suggests that the electronic and steric properties of the thiazole ring may contribute favorably to the binding of the compound to the bacterial target enzymes.

SAR_Logic cluster_core Core Fluoroquinolone Scaffold cluster_substituent C-7 Substituent core_features 3-Carboxylic Acid 4-Oxo Group target_binding Binding to Bacterial DNA Gyrase/Topoisomerase IV core_features->target_binding c6_fluoro C-6 Fluorine activity Antibacterial Activity c6_fluoro->activity enhances substituent Substituted Piperazinyl Acetyl Group substituent->activity modulates target_binding->activity leads to

References

The Impact of Halogenation on the Biological Efficacy of Quinolones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of halogen atoms into the quinolone scaffold has been a cornerstone of medicinal chemistry, profoundly influencing the biological activity of this important class of compounds. This guide provides a comparative overview of the antibacterial, anticancer, and antiviral efficacy of various halogenated quinolones, supported by experimental data and detailed methodologies.

Structure-Activity Relationship: The Role of Halogens

The nature and position of halogen substituents on the quinolone ring system are critical determinants of their biological activity. Generally, a fluorine atom at the C-6 position is a key feature for broad-spectrum antibacterial activity.[1] Halogen substitution at the C-8 position, typically with fluorine or chlorine, can enhance activity against anaerobic and Gram-positive bacteria.[2][3] In the realm of anticancer research, modifications at the C-7 position and the derivatization of the C-3 carboxylic acid group are crucial for shifting the activity from antibacterial to anticancer, with various halogens being explored for optimizing potency.[4] The antiviral activity of quinolones is also influenced by halogenation, although this is a less explored area.[5]

Comparative Efficacy Data

The following tables summarize the biological efficacy of various halogenated quinolones. It is important to note that the data presented is collated from different studies, and direct comparison of absolute values should be made with caution due to variations in experimental conditions.

Antibacterial Activity (Minimum Inhibitory Concentration - MIC)

Table 1: Illustrative Antibacterial Activity of Fluoroquinolones

CompoundHalogen SubstitutionBacterial StrainMIC (µg/mL)Reference
Gatifloxacin6-Fluoro, 8-MethoxyGram-positive isolates68.8% Susceptible[6]
Moxifloxacin6-Fluoro, 8-MethoxyGram-positive isolates68.8% Susceptible[6]
Gatifloxacin6-Fluoro, 8-MethoxyGram-negative isolates70% Susceptible[6]
Moxifloxacin6-Fluoro, 8-MethoxyGram-negative isolates66.7% Susceptible[6]
Anticancer Activity (Half-maximal Inhibitory Concentration - IC50)

Several studies have investigated the cytotoxic effects of halogenated quinolones against various cancer cell lines. The data suggests that specific halogen substitutions can significantly enhance anticancer potency.

Table 2: Anticancer Activity of Halogenated Quinolone Derivatives

CompoundHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
Derivative 39Not specifiedMCF-7 (Breast)3.84[7]
Derivative 40Not specifiedMCF-7 (Breast)3.58[7]
Derivative 47Bromine-containingA549 (Lung)Higher activity noted[7]
Ciprofloxacin Derivative4-chloro-3-trifluoromethylphenylNot specifiedPotent activity noted[8]
Levofloxacin-Thiadiazole HybridVariesMCF-7 (Breast)1.69 - 18.55[8]
Levofloxacin-Thiadiazole HybridVariesA549 (Lung)1.69 - 18.55[8]
Levofloxacin-Thiadiazole HybridVariesSKOV3 (Ovarian)1.69 - 18.55[8]
Antiviral Activity (Half-maximal Effective Concentration - EC50)

The antiviral activity of fluoroquinolones has been explored, particularly against coronaviruses. However, the effective concentrations are generally high, suggesting limited potency.

Table 3: Antiviral Activity of Fluoroquinolones against Coronaviruses

CompoundHalogen SubstitutionVirusCell LineEC50 (µM)Reference
Enoxacin6-FluoroSARS-CoV-2Vero126.4[4][5]
Ciprofloxacin6-FluoroSARS-CoV-2Vero246.9[5]
Levofloxacin6-FluoroSARS-CoV-2Vero418.6[9]
Moxifloxacin6-FluoroSARS-CoV-2Vero239.7[9]
Enoxacin6-FluoroMERS-CoVVero324.9[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the biological efficacy of halogenated quinolones.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of a microtiter plate.[10]

  • Serial Dilution of Test Compound: The halogenated quinolone is serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculation and Incubation: The prepared bacterial inoculum is added to each well containing the diluted compound. The plate is then incubated at 35°C for 16-20 hours.[10]

  • Reading of Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity or bacterial growth.[10]

Protocol 2: Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at an appropriate density and allowed to adhere overnight.[11][12]

  • Compound Treatment: The cells are treated with various concentrations of the halogenated quinolone for a specified period (e.g., 48 or 72 hours).[12]

  • MTT Addition: MTT solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11][12]

  • Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as DMSO.[11]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of around 570-590 nm. The IC50 value is then calculated, representing the concentration of the compound that inhibits cell growth by 50%.

Protocol 3: Topoisomerase II Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase II, a key target for many anticancer and antibacterial drugs.

  • Reaction Setup: The assay is typically performed in a reaction mixture containing purified human or bacterial topoisomerase II, a DNA substrate (e.g., supercoiled plasmid DNA or kinetoplast DNA), and ATP.[13][14]

  • Compound Addition: The halogenated quinolone is added to the reaction mixture at various concentrations.

  • Incubation: The reaction is incubated at 37°C to allow the enzyme to act on the DNA substrate.

  • Reaction Termination and Analysis: The reaction is stopped, and the DNA products are analyzed by agarose gel electrophoresis. The inhibition of topoisomerase II activity is observed as a decrease in the formation of relaxed or decatenated DNA products.[13][14] The concentration of the drug that causes 50% inhibition of the enzyme's activity (IC50) can be determined.[8]

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key mechanisms and workflows.

antibacterial_mechanism cluster_bacteria Bacterial Cell Quinolone Halogenated Quinolone Gyrase DNA Gyrase Quinolone->Gyrase Inhibits TopoIV Topoisomerase IV Quinolone->TopoIV Inhibits Complex Quinolone-DNA-Enzyme Ternary Complex Breaks Double-Strand Breaks Complex->Breaks Stabilizes Replication DNA Replication Fork Replication->Complex Death Bacterial Cell Death Breaks->Death Leads to Gyrase->Complex TopoIV->Complex anticancer_mechanism cluster_cancer_cell Cancer Cell Nucleus Quinolone Halogenated Quinolone (Anticancer Derivative) TopoII Human Topoisomerase II Quinolone->TopoII Inhibits ligation step Replication DNA Replication Complex Quinolone-DNA-Topo II Cleavage Complex Breaks DNA Double-Strand Breaks Complex->Breaks Induces Replication->Complex Traps Apoptosis Apoptosis (Cancer Cell Death) Breaks->Apoptosis Triggers experimental_workflow cluster_workflow Biological Efficacy Evaluation Workflow Compound Halogenated Quinolone Synthesis & Characterization InVitro In Vitro Screening Compound->InVitro MIC Antibacterial Assay (MIC) InVitro->MIC MTT Anticancer Assay (MTT) InVitro->MTT Antiviral Antiviral Assay (EC50) InVitro->Antiviral Mechanism Mechanism of Action Studies MIC->Mechanism DataAnalysis Data Analysis & SAR MIC->DataAnalysis MTT->Mechanism MTT->DataAnalysis Antiviral->Mechanism Antiviral->DataAnalysis TopoAssay Topoisomerase Inhibition Assay Mechanism->TopoAssay TopoAssay->DataAnalysis

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 4-Chloro-6-fluoroquinoline-3-carboxylic acid. The objective is to present a side-by-side evaluation of common chromatographic techniques, supported by experimental data from related fluoroquinolone and quinoline carboxylic acid derivatives, to aid in method selection, development, and cross-validation.

Data Presentation: Comparative Analysis of Analytical Methods

The following tables summarize the performance characteristics of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of quinolone carboxylic acids and related compounds. This data provides a baseline for expected performance when analyzing this compound.

Table 1: Performance Comparison of HPLC and UPLC Methods

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Similar to HPLC but uses smaller particle size columns for higher resolution and speed.
Detector UV, Fluorescence, Mass Spectrometry (MS)[1][2]Tandem Mass Spectrometry (MS/MS)[3]
Linearity (R²) ≥ 0.999[4]≥ 0.995[3]
Accuracy (% Recovery) 99.45% - 100.21%[5]62% - 111%[3]
Precision (RSD %) < 2.0%[4][5]Varies by analyte and matrix
Limit of Detection (LOD) 0.084 - 0.186 µg/mL[6]0.2 ng/g[3]
Limit of Quantitation (LOQ) 0.255 - 0.558 µg/mL[6]Not explicitly stated in reviewed sources
Typical Run Time 10 - 30 minutes[6][7]< 10 minutes[7]

Table 2: Performance Characteristics of GC-MS Methods

ParameterGas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection.
Detector Mass Spectrometry (MS)[8][9]
Linearity (R²) ≥ 0.9998[8][9]
Accuracy (% Recovery) 82.9% - 92.0%[8][9]
Precision (RSD %) 1.4% - 3.8%[8][9]
Limit of Detection (LOD) 0.1 mg/kg[8][9]
Typical Run Time < 10 minutes for isothermal analysis[7]

Experimental Protocols

Detailed methodologies for HPLC and GC-MS are provided below. These protocols are based on established methods for related halogenated quinoline and fluoroquinolone compounds and can be adapted for this compound.[10][11]

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical formulations.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and 0.025 M phosphate buffer (pH adjusted to 3.0 with phosphoric acid) in a 30:70 (v/v) ratio.[2][6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 293 nm.[6]

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the linear range of the assay. Filter through a 0.45 µm membrane filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is applicable for the analysis of this compound, particularly for identifying and quantifying the compound and its potential volatile impurities. Derivatization may be required to increase volatility.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A trifluoropropyl silicone (QF-1) or DB-5MS capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[7][9]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[9]

  • Inlet Temperature: 250°C.[9]

  • Oven Temperature Program: Initial temperature of 90°C for 2 minutes, then ramp to 260°C at 20°C/min, and hold for 3 minutes.[9]

  • Injection Mode: Splitless injection.[9]

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

  • Sample Preparation: Samples are extracted with a suitable organic solvent like toluene.[8][9] Derivatization with an agent like BSTFA may be necessary to improve the volatility of the carboxylic acid.

Mandatory Visualizations

The following diagrams illustrate the workflow for cross-validation of analytical methods and a typical experimental workflow for HPLC analysis.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_method1 Method A (e.g., HPLC) cluster_method2 Method B (e.g., GC-MS) A_dev Method Development A_val Method Validation A_dev->A_val A_sample Sample Analysis A_val->A_sample compare Comparative Analysis of Results A_sample->compare B_dev Method Development B_val Method Validation B_dev->B_val B_sample Sample Analysis B_val->B_sample B_sample->compare report Cross-Validation Report compare->report

Caption: Workflow for the cross-validation of two analytical methods.

HPLC_Workflow HPLC Experimental Workflow start Start prep_sample Sample Preparation (Dissolution & Filtration) start->prep_sample prep_mobile Mobile Phase Preparation start->prep_mobile inject Sample Injection prep_sample->inject hplc_system HPLC System Setup (Column, Flow Rate, Detector) prep_mobile->hplc_system hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection data Data Acquisition & Processing detection->data results Results (Peak Area, Retention Time) data->results end End results->end

Caption: A typical experimental workflow for HPLC analysis.

References

Comparative Guide to Structure-Activity Relationships of 4-Chloro-6-fluoroquinoline-3-carboxylic Acid Analogues in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogues derived from the 4-Chloro-6-fluoroquinoline-3-carboxylic acid scaffold. The focus is on their potential as anticancer agents, particularly as kinase inhibitors. The information is compiled from various studies to offer insights into the structural modifications that influence biological activity.

I. Comparative Analysis of Biological Activity

The following table summarizes the in vitro inhibitory activities of various 4-substituted-6-fluoroquinoline-3-carboxylic acid analogues against different cancer cell lines and kinases. It is important to note that the data is collated from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Compound ID4-SubstituentTarget Cell Line/KinaseIC50 (µM)Reference
1 4-AnilinoHuh-7 (Liver Cancer)1.47[1]
2 4-(3-Chloroanilino)Huh-7 (Liver Cancer)0.69[1]
3 4-(3-Methoxyanilino)Huh-7 (Liver Cancer)1.41[1]
4 4-(4-Fluoroanilino)MDA-MB-231 (Breast Cancer)>20[1]
5 2-Aminoquinoline-3-carboxylic acid derivativeProtein Kinase CK20.65 - 18.2[2]
6 Amifloxacin (1-methylamino, 7-(4-methyl-1-piperazinyl))Escherichia coli0.25 (MIC)[3]
7 Ciprofloxacin derivativeMCF-7 (Breast Cancer)4.3Not specified in snippets
8 Quinoxaline derivative 4m A549 (Lung Cancer)9.32[4]
9 Quinazolinone derivative 11g HeLa (Cervical Cancer)Not specified in snippets[5]
10 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid 6e Aurora A Kinase>10 (at 10 µM)[6]

Key SAR Observations:

  • Substitution at the 4-position: Replacing the chloro group at the 4-position with various anilino moieties significantly influences the anticancer activity. Electron-withdrawing groups (e.g., chloro) on the aniline ring can enhance potency against certain cell lines.[1]

  • Amino and Hydrazinyl Derivatives: The introduction of amino and hydrazinyl groups at various positions of the quinoline scaffold has been explored, leading to compounds with antibacterial and potential anticancer activities.[3]

  • Kinase Inhibition: Quinoline-3-carboxylic acid derivatives have been identified as inhibitors of various kinases, including Protein Kinase CK2 and Aurora Kinases, suggesting a potential mechanism of action for their anticancer effects.[2][6]

  • Fused Ring Systems: The fusion of other heterocyclic rings to the quinoline scaffold, as seen in quinoxaline and quinazolinone derivatives, has yielded compounds with potent cytotoxic activities against a range of cancer cell lines.[4][5]

II. Experimental Protocols

A. General Synthesis of 4-Anilino-6-fluoroquinoline-3-carboxylic Acid Analogues

A common synthetic route to 4-anilino-substituted quinoline derivatives involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor.

Step 1: Synthesis of Ethyl 4-chloro-6-fluoroquinoline-3-carboxylate

A mixture of 4-chloro-6-fluoroaniline and diethyl ethoxymethylenemalonate is heated, followed by cyclization in a high-boiling point solvent like diphenyl ether to yield the ethyl 4-hydroxy-6-fluoroquinoline-3-carboxylate. This intermediate is then chlorinated using a reagent such as phosphorus oxychloride (POCl₃) to afford the ethyl 4-chloro-6-fluoroquinoline-3-carboxylate.

Step 2: Nucleophilic Aromatic Substitution

The ethyl 4-chloro-6-fluoroquinoline-3-carboxylate is reacted with a substituted aniline in a suitable solvent like ethanol or isopropanol, often in the presence of a base (e.g., triethylamine or diisopropylethylamine) and heated to reflux.

Step 3: Hydrolysis

The resulting ester is hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent (e.g., THF or methanol), followed by acidification.

B. In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations in cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control (DMSO-treated cells), and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

C. Kinase Inhibition Assay

The inhibitory activity of the compounds against specific kinases (e.g., Aurora A) is determined using in vitro kinase assays.

  • Assay Components: The assay typically includes the recombinant kinase enzyme, a suitable substrate (e.g., a peptide or protein), ATP, and the test compound at various concentrations in an appropriate buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a set period.

  • Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (using ³²P-ATP), fluorescence-based assays, or antibody-based detection methods (e.g., ELISA).

  • IC50 Determination: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.

III. Visualizations

Signaling Pathway

The Aurora kinase signaling pathway plays a crucial role in cell cycle regulation, and its dysregulation is often implicated in cancer. Small molecule inhibitors can target different points in this pathway to induce cell cycle arrest and apoptosis in cancer cells.

Aurora_Kinase_Signaling_Pathway cluster_G2_M G2/M Transition & Mitosis cluster_Mitosis Mitotic Progression cluster_Inhibitors Points of Inhibition Plk1 Plk1 AuroraA Aurora A Plk1->AuroraA activates Cdk1_CyclinB Cdk1/Cyclin B Cdk1_CyclinB->AuroraA activates Centrosome Centrosome Maturation & Separation AuroraA->Centrosome Spindle Bipolar Spindle Formation Centrosome->Spindle AuroraB Aurora B CPC Chromosomal Passenger Complex (CPC) AuroraB->CPC Kinetochore Kinetochore-Microtubule Attachment CPC->Kinetochore Cytokinesis Cytokinesis Kinetochore->Cytokinesis ensures proper segregation InhibitorA Quinoline Analogues (Aurora A Inhibitors) InhibitorA->AuroraA InhibitorB Quinoline Analogues (Aurora B Inhibitors) InhibitorB->AuroraB

Caption: Aurora Kinase Signaling Pathway and Inhibition.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel anticancer compounds.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation start Starting Materials (e.g., 4-Chloro-6-fluoroaniline) intermediate1 Intermediate Synthesis (e.g., Ethyl 4-chloro-6-fluoro quinoline-3-carboxylate) start->intermediate1 analogues Analogue Synthesis (Nucleophilic Substitution) intermediate1->analogues purification Purification & Characterization (Chromatography, NMR, MS) analogues->purification cytotoxicity In Vitro Cytotoxicity (MTT Assay) purification->cytotoxicity kinase_assay Kinase Inhibition Assay purification->kinase_assay ic50 IC50 Determination cytotoxicity->ic50 sar Structure-Activity Relationship Analysis ic50->sar kinase_ic50 Kinase IC50 kinase_assay->kinase_ic50 kinase_ic50->sar

Caption: Workflow for Anticancer Drug Discovery.

References

Safety Operating Guide

Proper Disposal of 4-Chloro-6-fluoroquinoline-3-carboxylic acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 4-Chloro-6-fluoroquinoline-3-carboxylic acid are paramount for ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of this compound, in line with established safety protocols.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is crucial to handle this compound with appropriate care. The toxicological properties of this compound have not been thoroughly investigated, warranting a cautious approach.[1]

Personal Protective Equipment (PPE): All personnel handling the compound must wear the following PPE:

  • Protective gloves: To prevent skin contact.

  • Protective clothing: To shield the body from potential splashes or dust.

  • Eye and face protection: Safety glasses with side-shields or goggles and a face shield are mandatory to protect against dust particles and splashes.[1]

  • Respiratory protection: In case of inadequate ventilation or dust formation, a suitable respirator should be worn.

Safe Handling Practices:

  • Avoid contact with skin and eyes.[1]

  • Prevent the formation and inhalation of dust and aerosols.[1]

  • Ensure adequate ventilation in the handling area.[1]

  • Wash hands thoroughly after handling the compound.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]

II. Step-by-Step Disposal Procedure

The primary recommended method for the disposal of this compound is through a licensed disposal company or a chemical incinerator.

Step 1: Segregation and Storage of Waste

  • Keep the waste chemical in its original container whenever possible.[1]

  • If the original container is not available, use a suitable, clearly labeled, and closed container.

  • Do not mix this compound waste with other waste materials.[1]

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

Step 2: Professional Disposal

  • Option A: Licensed Disposal Company:

    • Contact a licensed professional waste disposal service to arrange for the collection and disposal of the chemical waste.

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

    • Follow all packaging and labeling instructions provided by the disposal company.

  • Option B: Chemical Incineration:

    • This method should only be performed by trained personnel in a facility equipped with a chemical incinerator that has an afterburner and a scrubber.[1][2]

    • The material may be dissolved or mixed with a combustible solvent to facilitate incineration.[1]

Step 3: Disposal of Contaminated Packaging

  • Empty containers should be treated as if they still contain the product.[1]

  • Dispose of uncleaned containers in the same manner as the unused product.[1]

III. Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.[1]

  • Containment: Prevent the spill from entering drains or waterways.[1]

  • Clean-up:

    • For solid spills, pick up and arrange disposal without creating dust.[1] Use methods such as sweeping and shoveling.[1]

    • Place the collected material into a suitable, closed container for disposal.[1]

  • Personal Protection: All personnel involved in the clean-up must wear the appropriate PPE as described in Section I.

IV. Summary of Safety and Disposal Information

The following table summarizes the key safety and disposal information for this compound.

ParameterGuidelineSource
Primary Disposal Method Offer to a licensed disposal company or burn in a chemical incinerator with an afterburner and scrubber.[1]
Waste Handling Do not mix with other waste. Keep in original or suitable, closed containers.[1]
Contaminated Packaging Dispose of as unused product.[1]
Personal Protective Equipment Protective gloves, protective clothing, eye protection, face protection.[1]
Accidental Release Avoid dust formation. Sweep up and shovel. Keep in suitable, closed containers for disposal. Do not let product enter drains.[1]

V. Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_disposal Disposal Path cluster_final Final Steps start Start: Have this compound for disposal ppe Wear appropriate PPE: - Gloves - Protective clothing - Eye/face protection start->ppe segregate Segregate waste chemical in a labeled, closed container ppe->segregate decision Is a licensed disposal company available? segregate->decision licensed_disposal Arrange for collection by licensed disposal company decision->licensed_disposal Yes incineration Dispose via chemical incineration with afterburner and scrubber decision->incineration No dispose_packaging Dispose of contaminated packaging as unused product licensed_disposal->dispose_packaging incineration->dispose_packaging end End of Disposal Process dispose_packaging->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Chloro-6-fluoroquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 4-Chloro-6-fluoroquinoline-3-carboxylic acid. Adherence to these procedures is crucial for ensuring laboratory safety and proper chemical management.

Chemical Profile:

While comprehensive toxicological properties of this compound have not been thoroughly investigated, it is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[1] It may also be harmful if swallowed.[2][3][4][5] Therefore, cautious handling in accordance with this guidance is mandatory.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against exposure. The following table summarizes the required equipment for handling this compound.

Operation Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Chemical safety goggles, face shield, disposable nitrile gloves, lab coat, and a dust respirator or handling within a certified chemical fume hood.
Solution Preparation and Handling Chemical safety goggles, disposable nitrile gloves, and a lab coat. All operations should be conducted within a chemical fume hood.
Spill Cleanup Chemical-resistant gloves, safety goggles, disposable coveralls, and a self-contained breathing apparatus.[1][6]
Waste Disposal Chemical safety goggles, disposable nitrile gloves, and a lab coat.

Operational Procedures

Handling and Storage:

  • Always handle this compound in a well-ventilated area or a certified chemical fume hood to avoid the formation and inhalation of dust and aerosols.[1][6][7]

  • Avoid direct contact with skin and eyes by wearing appropriate PPE.[1][6]

  • Wash hands thoroughly with soap and water after handling.[3][4][5][7][8]

  • Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3][4][5][8]

  • Store the compound in a tightly closed, suitable container in a dry, cool, and well-ventilated place.[1][5]

  • Keep the container securely sealed when not in use.[8]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1][6][7]

  • In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Consult a physician if irritation persists.[1][6][7]

  • In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1][6][7] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1][6][7]

  • If Swallowed: Do not induce vomiting. Rinse mouth with water and never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][5][7]

Spill Response:

  • Evacuate personnel from the immediate area.[1][7]

  • Ensure adequate ventilation.[1][7]

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, closed container for disposal.[7][8]

  • Clean the spill area thoroughly with soap and water.

  • For large spills, alert emergency services and prevent the spillage from entering drains or water courses.[8]

Disposal Plan

Chemical waste must be managed to prevent harm to individuals and the environment.

  • Waste Collection: Collect all waste containing this compound in a designated, labeled, and sealed container.[1][7][8] Do not mix with other waste streams.[9]

  • Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[3][4][9] Adhere to all local, state, and federal regulations for hazardous waste disposal.[9]

  • Container Disposal: Handle uncleaned, empty containers as you would the product itself.[9]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response Assess Risks Assess Risks Select PPE Select PPE Assess Risks->Select PPE Identify Hazards Prepare Workspace Prepare Workspace Select PPE->Prepare Workspace Gather Equipment Weigh and Transfer Weigh and Transfer Prepare Workspace->Weigh and Transfer In Fume Hood Conduct Experiment Conduct Experiment Weigh and Transfer->Conduct Experiment Follow Protocol Decontaminate Decontaminate Conduct Experiment->Decontaminate Post-Experiment Spill Spill Conduct Experiment->Spill Segregate Waste Segregate Waste Decontaminate->Segregate Waste Collect Residues Dispose Waste Dispose Waste Segregate Waste->Dispose Waste Licensed Vendor Evacuate & Alert Evacuate & Alert Spill->Evacuate & Alert Immediate Action Use Spill Kit Use Spill Kit Evacuate & Alert->Use Spill Kit Contain Use Spill Kit->Dispose Waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-6-fluoroquinoline-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Chloro-6-fluoroquinoline-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.